molecular formula C32H31ClN2O3 B183124 Rhodamine 101 CAS No. 116450-56-7

Rhodamine 101

Número de catálogo: B183124
Número CAS: 116450-56-7
Peso molecular: 527.0 g/mol
Clave InChI: ANORACDFPHMJSX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Rhodamine 101 is an iminium betaine and an organic heteroheptacyclic compound. It has a role as a fluorochrome.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid;chloride
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InChI

InChI=1S/C32H30N2O3.ClH/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;/h1-2,9-10,17-18H,3-8,11-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANORACDFPHMJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)O)CCC7.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214560
Record name 9-(2-Carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium chloride
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Molecular Weight

527.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Rhodamine 101
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CAS No.

64339-18-0, 116450-56-7
Record name Rhodamine 101
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Record name 9-(2-Carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium chloride
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Record name 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Rhodamine 101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Rhodamine 101, a fluorescent dye widely utilized in various scientific and biomedical research applications. This document details the properties of its two common forms: this compound inner salt and this compound chloride.

Chemical Identity

This compound is a xanthene dye known for its high fluorescence quantum yield and photostability. It exists in two primary forms, the zwitterionic inner salt and the chloride salt, which exhibit slight differences in their physicochemical properties.

This compound Inner Salt
  • IUPAC Name: 2-(3-Oxo-3H-xanthen-9-yl)benzoic acid inner salt

  • Synonyms: Rhodamine 640

  • CAS Number: 116450-56-7[1]

  • Molecular Formula: C₃₂H₃₀N₂O₃[1]

  • Molecular Weight: 490.59 g/mol [1]

This compound Chloride
  • IUPAC Name: 2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride

  • Synonyms: Rhodamine 640 chloride, this compound hydrochloride

  • CAS Number: 64339-18-0[2]

  • Molecular Formula: C₃₂H₃₁ClN₂O₃[2]

  • Molecular Weight: 527.05 g/mol [3]

Tabulated Physical and Chemical Properties

The following tables summarize the key quantitative data for the two forms of this compound.

Table 1: General Physical and Chemical Properties
PropertyThis compound Inner SaltThis compound Chloride
Appearance SolidSolid[2]
Solubility Methanol: Soluble[1]Ethanol: 14.29 mg/mL (requires sonication), Water: 2 mg/mL (requires sonication)[3]
Melting Point Data not readily availableData not readily available
Table 2: Spectral Properties in Various Solvents

This compound Inner Salt

SolventAbsorption Max (λabs) (nm)Emission Max (λem) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Methanol567[4]588[4]105,000 at 567 nm[4]-
Ethanol565[5]595[6]95,000 at 565 nm[5]0.98[5]
Chloroform (CHCl₃)566-11.6 x 10⁴-
Dichloromethane (DCM)568-11.2 x 10⁴-
Dimethylformamide (DMF)572---

Note: Molar absorptivity and quantum yield data for a wide range of solvents are not consistently available in the literature.

This compound Chloride

SolventAbsorption Max (λabs) (nm)Emission Max (λem) (nm)
General565[3]595[3]

Note: Detailed spectral data for this compound chloride in various specific solvents is limited in publicly available resources.

Experimental Protocols

The following sections outline the general methodologies for determining key photophysical properties of this compound.

Determination of Molar Absorptivity (Extinction Coefficient)

The molar absorptivity is determined using UV-Visible spectrophotometry and the Beer-Lambert law.

Materials:

  • This compound (inner salt or chloride)

  • Spectrophotometric grade solvent (e.g., ethanol, methanol)

  • Volumetric flasks and pipettes

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometric Measurement:

    • Use the pure solvent to zero the spectrophotometer (as a blank).

    • Measure the absorbance of each diluted solution at the wavelength of maximum absorption (λmax).

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear plot will be equal to the molar absorptivity (since the path length is typically 1 cm).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined using a comparative method with a well-characterized fluorescence standard.

Materials:

  • This compound (test sample)

  • Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)[7]

  • Spectrophotometric grade solvent

  • Volumetric flasks and pipettes

  • UV-Visible spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Visible spectrophotometer.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²) where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Visualizations

Jablonski Diagram for this compound

The following diagram illustrates the electronic transitions that occur during the absorption and fluorescence processes of this compound.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States s0 S₀ (Ground State) s1 S₁ (First Excited Singlet State) s0->s1 Absorption s2 S₂ (Second Excited Singlet State) s0->s2 Absorption s1->s0 Fluorescence s1->s0 Internal Conversion (IC) & Vibrational Relaxation (VR) t1 T₁ (First Excited Triplet State) s1->t1 Intersystem Crossing (ISC) s2->s1 IC & VR t1->s0 Phosphorescence

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

This technical guide provides a foundational understanding of the chemical and physical properties of this compound. For specific applications, it is recommended to consult the primary literature and manufacturer's specifications for the most accurate and up-to-date information.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Rhodamine 101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of Rhodamine 101, a fluorescent dye widely utilized in various scientific and biomedical research fields. This document details its excitation and emission characteristics in different solvent environments, outlines standardized experimental protocols for spectral measurements, and visualizes the underlying photophysical processes and experimental workflows.

Core Spectral Properties of this compound

This compound is a bright, photostable fluorescent dye belonging to the rhodamine family. Its distinct spectral properties, characterized by strong absorption and fluorescence in the orange-red region of the visible spectrum, make it a valuable tool in applications such as fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy.[1][2][3] The excitation and emission maxima of this compound are known to be influenced by the solvent environment.

Data Presentation: Spectral Properties in Various Solvents

The following table summarizes the key photophysical parameters of this compound in different solvents. This data has been compiled from various sources to provide a comparative overview for experimental design and analysis.

SolventExcitation Maxima (λex) (nm)Emission Maxima (λem) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
Ethanol 56559595,000 at 565 nm[4]0.96 - 0.98[4][5]4.3[6][7][8]
Methanol 567[9]588[9]105,000 at 567 nm[9]~1.04.0 in acidic methanol[7][8]
Water ----4.2[6][7][8]
General 569[10]590[10]---

Note: The exact values can vary slightly depending on the specific experimental conditions, such as temperature, pH, and solute concentration.

Experimental Protocols

Accurate and reproducible measurement of the spectral properties of this compound is crucial for its effective application. Below are detailed methodologies for determining its fluorescence excitation and emission spectra, and its fluorescence quantum yield.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the steps to acquire the excitation and emission spectra of this compound using a standard spectrofluorometer.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mM in ethanol).

  • Working Solution Preparation: Dilute the stock solution to prepare a working solution with an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.[11] This can be verified using a UV-Vis spectrophotometer.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.[11]

  • Emission Spectrum Measurement:

    • Place a cuvette with the solvent (blank) in the sample holder and record a blank spectrum.

    • Replace the blank with the this compound working solution.

    • Set the excitation wavelength to the known absorption maximum of this compound (e.g., 565 nm in ethanol).

    • Scan a range of emission wavelengths (e.g., 570 nm to 750 nm).

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the maximum of the recorded emission spectrum (e.g., 595 nm in ethanol).

    • Scan a range of excitation wavelengths (e.g., 450 nm to 580 nm).

    • The resulting spectrum is the excitation spectrum.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method, using a standard with a known quantum yield, is a widely used and reliable technique.[12]

Materials:

  • This compound solution (test sample)

  • A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., another rhodamine dye with a well-characterized quantum yield). The standard should have an absorption and emission profile that overlaps with this compound.

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Solution Preparation: Prepare a series of dilutions for both the this compound test sample and the reference standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.[12]

  • Absorbance Measurements: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum for each solution using the spectrofluorometer.

    • The excitation wavelength must be the same for all measurements.

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the test sample and the reference standard.

    • Determine the gradient (slope) of the linear fit for each plot.

    • Calculate the quantum yield of the this compound sample (Φ_X) using the following equation[12]:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the plots for the test sample and the standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).

Mandatory Visualizations

Photophysical Processes of this compound

The Jablonski diagram below illustrates the electronic transitions that occur in a this compound molecule upon absorption of light, leading to fluorescence or other de-excitation pathways.

Jablonski cluster_S0 S0 (Singlet Ground State) cluster_S1 S1 (First Excited Singlet State) cluster_T1 T1 (First Excited Triplet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation T1_v0->S0_v0 Phosphorescence

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

Experimental Workflow for Spectral Characterization

The following diagram outlines the logical flow of the experimental procedure for characterizing the spectral properties of this compound.

Workflow A Prepare Stock & Working Solutions of this compound B Measure Absorbance Spectrum (UV-Vis Spectrophotometer) A->B G Prepare Standard Solutions (Known Quantum Yield) A->G C Determine Excitation Wavelength (λex) from Absorbance Maximum B->C D Acquire Emission Spectrum (Spectrofluorometer) C->D E Determine Emission Wavelength (λem) from Emission Maximum D->E F Acquire Excitation Spectrum (Spectrofluorometer) E->F K Data Analysis & Reporting F->K H Measure Absorbance & Fluorescence of Standard & Sample Series G->H I Plot Integrated Fluorescence vs. Absorbance H->I J Calculate Quantum Yield (Φ) I->J J->K

Caption: Experimental workflow for the spectral characterization of this compound.

References

The Quantum Yield of Rhodamine 101 in Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of Rhodamine 101 in ethanol, a critical parameter for its use as a fluorescent standard and in various applications. We will delve into the reported quantum yield values, detail the experimental methodologies for its determination, and explore factors that can influence this key photophysical property.

Quantitative Data Summary

The fluorescence quantum yield (ΦF) of this compound in ethanol is frequently cited as being close to unity, making it an excellent fluorescence standard, particularly in the red region of the visible spectrum. However, reported values in the literature show some variation, which can be attributed to different measurement techniques, experimental conditions, and the reference standards employed. Below is a summary of reported quantum yield values for this compound in ethanol.

Quantum Yield (ΦF)Measurement MethodReference StandardAdditional NotesReference
≈ 1.0 Not specifiedAssumed as a standardOften considered to have a unitary quantum yield.[1]
0.96 RelativeNot specifiedA commonly cited value.[2]
0.913 RelativeQuinine Sulfate (SRM 936a)Measured using a chain of transfer standards.[3][4]
0.89 Not specifiedNot specifiedMentioned in the context of maximizing radiative transport.
Depletes with increasing pump-field fluence Photothermal methodNot applicable (Absolute)The quantum yield was observed to decrease as the pump fluence increased.[5][6][5][6]

Experimental Protocols for Quantum Yield Measurement

The determination of fluorescence quantum yield can be broadly categorized into two methodologies: the relative method and the absolute method.

Relative Quantum Yield Measurement

The relative method is the more common approach and involves comparing the fluorescence of the sample of interest to that of a well-characterized fluorescence standard with a known quantum yield.

Principle: If the sample and a standard have the same absorbance at the same excitation wavelength, it is assumed that they absorb the same number of photons. The ratio of the integrated fluorescence intensities of the sample and the standard is then directly proportional to the ratio of their quantum yields.

Detailed Methodology:

  • Standard Selection: A suitable fluorescence standard is chosen. For this compound, which emits in the red region, standards like Cresyl Violet can be used.[7] Quinine sulfate is a common standard for the blue-green region and can be used to establish a chain of transfer standards to calibrate this compound.[3][4]

  • Solution Preparation:

    • Stock solutions of both the sample (this compound) and the standard are prepared in the same solvent (spectroscopy-grade ethanol) to minimize solvatochromic effects.

    • A series of dilutions are made from the stock solutions. To avoid inner filter effects, the absorbance of the solutions at the excitation wavelength and across the emission region should be kept low, typically below 0.1 in a 1 cm path length cuvette.

  • Spectroscopic Measurements:

    • Absorption Spectra: The UV-Vis absorption spectra of all solutions (sample and standard) are recorded using a spectrophotometer. The absorbance at the chosen excitation wavelength is noted.

    • Fluorescence Spectra: The fluorescence emission spectra are recorded using a spectrofluorometer. It is crucial that the excitation wavelength is the same for both the sample and the standard. The emission is typically collected at a 90° angle to the excitation beam. The spectra should be corrected for the wavelength-dependent sensitivity of the detector.

  • Data Analysis and Calculation:

    • A graph of the integrated fluorescence intensity versus absorbance is plotted for both the sample and the standard.

    • The quantum yield of the sample (ΦF,X) is calculated using the following equation:

      ΦF,X = ΦF,ST * (GradX / GradST) * (ηX2 / ηST2)

      where:

      • ΦF,ST is the quantum yield of the standard.

      • GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used). For the same solvent, this term becomes 1.

Absolute Quantum Yield Measurement

The absolute method determines the quantum yield without the need for a reference standard by directly measuring the ratio of emitted photons to absorbed photons. This is typically achieved using an integrating sphere.

Principle: An integrating sphere collects all the light emitted from the sample in all directions. By comparing the light from the excitation source with and without the sample in the sphere, the number of absorbed photons can be determined. The number of emitted photons is measured by integrating the fluorescence emission spectrum.

Detailed Methodology:

  • Instrumentation: A spectrofluorometer equipped with an integrating sphere is required. The inner surface of the sphere is coated with a highly reflective material (e.g., Spectralon®).

  • Measurement Steps:

    • Blank Measurement: A cuvette containing only the solvent (ethanol) is placed in the integrating sphere, and the spectrum of the excitation light is recorded. This measures the initial number of photons.

    • Sample Measurement: The cuvette with the this compound solution is placed in the sphere, and the spectrum is recorded again. The unabsorbed excitation light and the fluorescence emission are measured.

    • Calculation: The instrument's software calculates the number of absorbed photons by subtracting the unabsorbed excitation light in the sample measurement from the initial excitation light in the blank measurement. The number of emitted photons is determined by integrating the area of the fluorescence emission spectrum. The absolute quantum yield is then the ratio of the number of emitted photons to the number of absorbed photons.

Factors Influencing the Quantum Yield of this compound in Ethanol

Several experimental parameters can affect the measured fluorescence quantum yield of this compound.

  • Pump-Field Fluence: Studies have shown that the fluorescence quantum yield of this compound in ethanol can decrease as the intensity of the excitation light (pump-field fluence) increases.[5][6] This fluorescence quenching at high fluences is attributed to an increase in non-radiative relaxation rates.

  • Temperature: The fluorescence quantum yield of many dyes is temperature-dependent. While this compound is known for its high photostability, significant temperature changes can still influence its quantum yield.

  • Presence of Oxygen: Dissolved oxygen can act as a quencher of fluorescence for many fluorophores. While the effect on this compound is generally considered to be less pronounced than for other dyes, it is a factor to consider for highly accurate measurements.[3][4]

  • Solvent Purity: The purity of the ethanol used as a solvent is critical. Impurities can act as quenchers or introduce additional absorption and emission, leading to inaccurate quantum yield determinations.

  • Concentration: At high concentrations, the inner filter effect and self-quenching can lead to a significant underestimation of the quantum yield. It is therefore essential to work with dilute solutions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the relative measurement of the fluorescence quantum yield of this compound in ethanol.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare this compound in Ethanol (Sample) prep_dilutions Create Dilution Series (Abs < 0.1) prep_sample->prep_dilutions prep_standard Prepare Reference Standard in Ethanol prep_standard->prep_dilutions abs_spec Record Absorption Spectra (UV-Vis) prep_dilutions->abs_spec For both sample and standard fluo_spec Record Corrected Fluorescence Spectra prep_dilutions->fluo_spec Excite at same λ plot Plot Integrated Intensity vs. Absorbance abs_spec->plot integrate Integrate Fluorescence Intensity fluo_spec->integrate integrate->plot calculate Calculate Quantum Yield using Comparative Equation plot->calculate result Quantum Yield of This compound calculate->result

Caption: Workflow for relative quantum yield determination.

References

Core Spectroscopic Properties of Rhodamine 101

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molar Extinction Coefficient of Rhodamine 101

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molar extinction coefficient of this compound, a crucial parameter for its application in various scientific fields, including fluorescence microscopy, flow cytometry, and drug development. Understanding this property is essential for accurate quantification and experimental design.

This compound is a bright fluorescent dye known for its high photostability.[1] Its spectroscopic characteristics, particularly the molar extinction coefficient (also known as molar absorptivity), are highly dependent on the solvent environment. The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a molecule in a specific solvent.

Quantitative Data Summary

The following table summarizes the key spectroscopic data for this compound in methanol, a commonly used solvent.

ParameterValueWavelength (nm)SolventReference
Molar Extinction Coefficient (ε) 1.05 x 10⁵ L·mol⁻¹·cm⁻¹567Methanol[2]
Maximum Absorption (λmax) 567-Methanol[2][3]
Maximum Fluorescence Emission 588 - 595-Methanol[2][3]
Molecular Weight 490.6 g/mol --[2][3]

Note: The absorption and emission properties of this compound can be influenced by the solvent's polarity and proticity.[4][5]

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined experimentally using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

  • c is the concentration of the substance (mol·L⁻¹)

  • l is the path length of the cuvette (typically 1 cm)

Materials and Equipment
  • This compound (solid)

  • Spectroscopic grade solvent (e.g., methanol)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Detailed Methodology
  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound using an analytical balance.

    • Dissolve the weighed solid in a known volume of the chosen solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of a precise concentration (e.g., 1 mM). Ensure the dye is completely dissolved.

  • Preparation of Serial Dilutions:

    • Perform a series of dilutions from the stock solution to create a set of standards with decreasing concentrations (e.g., 1 µM, 2 µM, 4 µM, 6 µM, 8 µM, 10 µM). Use volumetric pipettes and flasks for accuracy.

  • Spectrophotometer Setup and Blanking:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the instrument to scan a wavelength range that includes the expected maximum absorption peak of this compound (e.g., 400-700 nm).

    • Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline measurement to subtract the solvent's absorbance.

  • Absorbance Measurement:

    • Starting with the most dilute solution, rinse the cuvette with a small amount of the sample before filling it.

    • Measure the absorbance spectrum for each of the prepared dilutions.

    • Identify the wavelength of maximum absorbance (λmax) from the spectra. The λmax for this compound in methanol is approximately 567 nm.[2]

  • Data Analysis:

    • Record the absorbance value at the λmax for each concentration.

    • Create a plot of Absorbance (at λmax) on the y-axis versus Concentration (in mol·L⁻¹) on the x-axis.

    • Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin, as predicted by the Beer-Lambert law.

    • The slope of this line is equal to the molar extinction coefficient (ε) multiplied by the path length (l). Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the molar extinction coefficient.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis weigh 1. Weigh this compound dissolve 2. Dissolve in Solvent (Volumetric Flask) weigh->dissolve stock 3. Prepare Stock Solution (Known Concentration) dissolve->stock dilute 4. Perform Serial Dilutions stock->dilute blank 5. Blank Spectrophotometer (Pure Solvent) dilute->blank measure 6. Measure Absorbance of Dilutions at λmax blank->measure plot 7. Plot Absorbance vs. Concentration measure->plot regress 8. Perform Linear Regression plot->regress calculate 9. Calculate ε from Slope regress->calculate

References

An In-depth Technical Guide to the Molecular Structure and Formula of Rhodamine 101

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of Rhodamine 101. It is intended for researchers, scientists, and professionals in drug development who utilize this fluorescent dye in their work.

Molecular Structure and Chemical Formula

This compound is a bright, fluorescent dye belonging to the rhodamine family, which are derivatives of xanthene.[1] Its rigid structure contributes to a high fluorescence quantum yield, making it a valuable tool in various biological and chemical applications.[1]

The core of this compound is a xanthene ring system. This structure is characterized by two benzene rings fused to a central pyran ring containing an oxygen atom. The molecule's extended conjugation and rigid framework are responsible for its strong absorption and fluorescence properties.

There are two common forms of this compound, which differ slightly in their molecular formula and charge:

  • This compound (Inner Salt): This is the zwitterionic or inner salt form of the molecule. It has a molecular formula of C₃₂H₃₀N₂O₃ .[2][3][4] In this form, the carboxylic acid group is deprotonated (COO⁻), and one of the nitrogen atoms in the quinolizine rings is positively charged.

  • This compound Hydrochloride: This is the chloride salt form, with a molecular formula of C₃₂H₃₁ClN₂O₃ .[5] It is also referred to as Rhodamine 640.[2][3][6]

The formal IUPAC name for the core structure is 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium.[2][3]

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are critical for its application in fluorescence-based assays and imaging. The following table summarizes key data for the inner salt form.

PropertyValueSolvent/ConditionsReference(s)
Molecular Formula C₃₂H₃₀N₂O₃-[2][3][4]
Molecular Weight ~490.6 g/mol -[2][3]
CAS Number 116450-56-7-[2][3]
Excitation Maximum (λex) 560 - 569 nmMethanol, Ethanol[2][4][7][8]
Emission Maximum (λem) 588 - 595 nmMethanol, Ethanol[2][3][4][6]
Molar Absorptivity (ε) 95,000 - 105,000 L·mol⁻¹·cm⁻¹ at ~566 nmEthanol, Methanol[4][8]
Fluorescence Quantum Yield 0.98Ethanol[8]
Solubility Soluble in methanol; ~0.1 mg/mL in ethanol-[2][3]
Physical Form Solid, Crystalline Solid-[3]

Experimental Protocols

A. General Synthesis of Rhodamine Dyes

The synthesis of rhodamine dyes, including this compound, is a well-established process in organic chemistry, though it can present challenges such as the formation of regioisomers.[9] Traditional methods often involve the acid-catalyzed condensation of 3-aminophenols with phthalic anhydrides.[10][11]

A more modern and controlled approach to avoid isomeric impurities involves using phthalaldehydic acids as replacements for unsymmetrical anhydrides.[9] This method provides a cleaner reaction and facilitates the synthesis of isomerically pure rhodamines.[9] Another strategy employs 3,6-difluoroxanthone as a common intermediate, which can then be reacted with the appropriate amines under high temperature and pressure to yield the desired rhodamine structure.[10]

General Synthetic Workflow:

  • Reactant Mixing: A key intermediate, such as a substituted phthalic anhydride or phthalaldehydic acid, is mixed with two equivalents of a meta-aminophenol derivative.

  • Condensation Reaction: The mixture is heated in the presence of an acid catalyst. This step forms the core xanthene ring structure.

  • Purification: The crude product is often a mixture of isomers and side products. Purification is typically achieved through column chromatography or recrystallization to isolate the desired rhodamine dye.

B. Spectroscopic Analysis

The characterization of this compound relies on standard spectroscopic techniques to confirm its identity and purity.

  • UV-Visible Absorption Spectroscopy: A solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol). The absorption spectrum is recorded using a spectrophotometer. The spectrum should exhibit a primary absorption maximum (λmax) around 565-567 nm, which is characteristic of the xanthene chromophore.[3][4][8]

  • Fluorescence Spectroscopy: The fluorescence emission spectrum is obtained using a spectrofluorometer. The sample is excited at or near its absorption maximum (e.g., 560 nm), and the emission is scanned over a higher wavelength range. This compound typically displays a strong emission peak around 590 nm.[7] The quantum yield can be determined by comparing its integrated fluorescence intensity to that of a known standard.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its synthesis.

Caption: Simplified diagram of this compound's fused ring structure.

Synthesis_Workflow Reactants m-Aminophenol Derivative + Phthalic Anhydride Derivative Condensation Acid-Catalyzed Condensation (Heating) Reactants->Condensation Crude Crude Rhodamine Product (Mixture of Isomers) Condensation->Crude Purification Purification (e.g., Chromatography) Crude->Purification Final Pure this compound Purification->Final

Caption: General workflow for the synthesis of this compound.

References

The Photophysical Properties of Rhodamine 101: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 101, a member of the rhodamine family of fluorescent dyes, is a highly photostable and bright fluorophore with applications spanning various scientific disciplines. Its rigid molecular structure contributes to its high fluorescence quantum yield and makes it an excellent standard for fluorescence measurements. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their measurement, and visualizations of the underlying photophysical processes and experimental workflows.

Core Photophysical Properties

The photophysical behavior of this compound is characterized by its absorption and emission spectra, molar absorptivity, fluorescence quantum yield, and fluorescence lifetime. These properties are influenced by the solvent environment. A summary of these key parameters in various solvents is presented below.

Data Presentation

Table 1: Photophysical Properties of this compound in Various Solvents

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) (ns)
Ethanol565[1], 567[2]595[1]95,000 at 565 nm[3], 105,000 at 567 nm[2]0.96[4], 0.98[3]~4.3[5]
Methanol567[2]588[2]105,000 at 567 nm[2]--
Chloroform572[6]593[6]---
Dichloromethane (DCM)570[6]590[6]---
N,N-Dimethylformamide (DMF)575[6]600[6]---

Jablonski Diagram for this compound

The photophysical processes of absorption, fluorescence, and other de-excitation pathways of this compound can be visually represented by a Jablonski diagram.

Jablonski cluster_S0 S₀ (Singlet Ground State) cluster_S1 S₁ (First Excited Singlet State) cluster_T1 T₁ (First Excited Triplet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S0_v3 v=3 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v3 Internal Conversion S1_v1 v=1 T1_v2 v=2 S1_v0->T1_v2 Intersystem Crossing S1_v2->S1_v0 Vibrational Relaxation S1_v3 v=3 T1_v0 v=0 T1_v0->S0_v0 Phosphorescence T1_v1 v=1 T1_v2->T1_v0 Vibrational Relaxation

Caption: Jablonski diagram illustrating the electronic and vibrational transitions in this compound.

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires precise experimental procedures. Below are detailed methodologies for key measurements.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Methodology:

  • Solution Preparation: Prepare a dilute solution of this compound (e.g., 1 x 10⁻⁵ M) in a spectroscopic grade solvent (e.g., ethanol) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1).

  • Absorption Spectrum:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference.

    • Fill a matching cuvette with the this compound solution.

    • Scan a wavelength range that covers the visible spectrum (e.g., 400-700 nm) to record the absorption spectrum.

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).

  • Emission Spectrum:

    • Use a spectrofluorometer.

    • Excite the this compound solution at its absorption maximum (λ_abs).

    • Scan the emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to avoid scattered light (e.g., from λ_abs + 10 nm to 800 nm).

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ_em).

Spectrometry_Workflow cluster_absorption Absorption Measurement cluster_emission Emission Measurement A1 Prepare this compound Solution (e.g., 10⁻⁵ M in Ethanol) A2 Fill Cuvette with Solvent (Reference) A1->A2 A3 Fill Cuvette with Sample Solution A1->A3 A4 Scan Wavelengths (e.g., 400-700 nm) in UV-Vis Spectrophotometer A2->A4 A3->A4 A5 Determine λ_abs A4->A5 E2 Excite at λ_abs in Spectrofluorometer A5->E2 Use λ_abs for Excitation E1 Use Same Sample Solution E1->E2 E3 Scan Emission Wavelengths E2->E3 E4 Determine λ_em E3->E4

Caption: Workflow for determining the absorption and emission spectra of this compound.

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the efficiency of the fluorescence process relative to a known standard.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a well-known quantum yield and spectral properties that overlap with this compound. For this compound, a common standard is Rhodamine 6G in ethanol (Φ_f = 0.95).

  • Solution Preparation: Prepare a series of solutions of both the standard and this compound in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

  • Measurement:

    • Measure the absorption spectra of all solutions.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

    • Integrate the area under the corrected emission spectra for both the standard and the sample.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • 'sample' refers to this compound and 'std' refers to the standard.

Quantum_Yield_Workflow P1 Select Standard (e.g., Rhodamine 6G) P2 Prepare Dilute Solutions of Standard and this compound (Abs < 0.1) P1->P2 M1 Measure Absorbance Spectra P2->M1 M2 Measure Fluorescence Spectra (Same Excitation Wavelength) P2->M2 C1 Integrate Emission Spectra M1->C1 M2->C1 C2 Calculate Quantum Yield using Comparative Formula C1->C2

Caption: Workflow for the comparative measurement of fluorescence quantum yield.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (picosecond laser or LED), a sample holder, a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of this compound to ensure that on average, less than one photon is detected per excitation pulse.

  • Data Acquisition:

    • The sample is excited by the pulsed light source.

    • The detector registers the arrival time of the emitted single photons relative to the excitation pulse.

    • This process is repeated thousands or millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.

  • Data Analysis:

    • The instrument response function (IRF) of the system is measured using a scattering solution (e.g., a dilute solution of Ludox).

    • The measured fluorescence decay curve is deconvoluted with the IRF.

    • The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ_f). For this compound in ethanol, a single exponential decay is typically observed.

TCSPC_Workflow S1 Prepare Dilute This compound Solution S2 Excite with Pulsed Light Source S1->S2 S3 Detect Single Emitted Photons S2->S3 S4 Record Photon Arrival Times Relative to Pulse S3->S4 S5 Build Fluorescence Decay Histogram S4->S5 A2 Deconvolute Decay Curve with IRF S5->A2 A1 Measure Instrument Response Function (IRF) A1->A2 A3 Fit to Exponential Function to get Lifetime (τ) A2->A3

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Applications in Research and Drug Development

This compound's robust photophysical properties make it a valuable tool in various applications:

  • Fluorescence Microscopy: Its high brightness and photostability are ideal for long-term imaging of cellular structures and dynamics.

  • Flow Cytometry: Used as a fluorescent label for cell sorting and analysis.[1]

  • Fluorescence Correlation Spectroscopy (FCS): Enables the study of molecular diffusion and concentration in solution.[1]

  • Tracer Studies: Rhodamine dyes are used as tracers in biological and environmental systems to study transport and flow.

Conclusion

This compound stands out as a superior fluorescent dye due to its exceptional photostability and high quantum efficiency. A thorough understanding of its photophysical properties and the methodologies for their characterization is paramount for its effective utilization in research and development. This guide provides the foundational knowledge and practical protocols to empower scientists to harness the full potential of this versatile fluorophore.

References

A Comprehensive Technical Guide to the Solubility of Rhodamine 101 in Methanol and Other Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 101, a highly fluorescent and photostable xanthene dye, is a crucial tool in various scientific disciplines, including fluorescence microscopy, flow cytometry, and drug delivery systems. Its utility is often dictated by its solubility in different media. This technical guide provides a detailed overview of the solubility of this compound in methanol and other common organic solvents, presenting quantitative data, experimental protocols for solubility determination, and a logical workflow for assessing its solubility. This document distinguishes between two common forms of this compound: the inner salt and the chloride salt, as their solubility characteristics can differ.

Quantitative Solubility Data

The solubility of this compound is dependent on its specific form (inner salt vs. chloride salt) and the solvent used. The following tables summarize the available quantitative and qualitative solubility data for both forms.

Table 1: Solubility of this compound (Inner Salt)

SolventSolubilityMolar Solubility (approx.)Notes
MethanolSoluble[1]Not specifiedNo quantitative value available in the literature.
Ethanol~ 0.10 mg/mL[2]~ 0.20 mM-

Molecular Weight of this compound (Inner Salt): 490.59 g/mol

Table 2: Solubility of this compound (Chloride Salt)

SolventSolubilityMolar Solubility (approx.)Notes
Ethanol14.29 mg/mL[3]~ 27.11 mMRequires sonication for dissolution.[3]
Water2 mg/mL[3]~ 3.79 mMRequires sonication for dissolution.[3]
DMSO≥ 1 mg/mL≥ 1.90 mMA stock solution of 1 mg/mL can be prepared.[4]

Molecular Weight of this compound (Chloride Salt): 527.05 g/mol

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for the successful application of this compound. The following are detailed methodologies for two common experimental approaches to quantify the solubility of dyes.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a known volume of a saturated solution.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., methanol) in a sealed, airtight container. The presence of undissolved solid is essential to ensure saturation.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or an orbital shaker can be used.

  • Separation of Undissolved Solute:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.

    • To completely remove any suspended solids, centrifuge the collected supernatant or filter it through a fine-pore filter (e.g., 0.22 µm PTFE syringe filter).

  • Solvent Evaporation and Mass Determination:

    • Transfer the clear, saturated solution to a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the decomposition point of this compound.

    • Once the solvent is fully evaporated, place the container with the dried this compound residue in a desiccator to cool to room temperature and to remove any residual moisture.

    • Weigh the container with the dried residue on an analytical balance.

  • Calculation of Solubility:

    • The solubility is calculated using the following formula:

      Solubility (mg/mL) = (Mass of container with residue - Mass of empty container) / Volume of the saturated solution collected

UV-Vis Spectrophotometry Method

This indirect method relies on measuring the absorbance of a diluted saturated solution and correlating it to concentration using a calibration curve.

Methodology:

  • Preparation of a Saturated Solution:

    • Follow the same procedure as described in step 1 of the Gravimetric Method to prepare a saturated solution of this compound in the chosen solvent.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

  • Sample Preparation and Analysis:

    • After preparing the saturated solution and separating the undissolved solid (as described in step 2 of the Gravimetric Method), accurately dilute a known volume of the clear supernatant with the same solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

      Solubility (mg/mL) = Concentration of saturated solution (mg/mL)

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a given solvent.

Workflow for this compound Solubility Assessment cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Result start Start: Select this compound Form (Inner Salt or Chloride Salt) and Solvent prep_saturated Prepare Saturated Solution: Add excess this compound to solvent. Equilibrate for 24-48h with agitation. start->prep_saturated separate Separate Undissolved Solid: Centrifuge or filter the supernatant. prep_saturated->separate method_choice Choose Determination Method separate->method_choice gravimetric Gravimetric Method: Evaporate solvent from a known volume of saturated solution and weigh the residue. method_choice->gravimetric Direct uv_vis UV-Vis Spectrophotometry: Prepare calibration curve. Dilute saturated solution and measure absorbance. method_choice->uv_vis Indirect calculate_grav Calculate Solubility: (Mass of residue) / (Volume of solution) gravimetric->calculate_grav calculate_uv Calculate Solubility: (Concentration from curve) x (Dilution factor) uv_vis->calculate_uv result Final Solubility Value (e.g., mg/mL or M) calculate_grav->result calculate_uv->result

Caption: A logical workflow for determining the solubility of this compound.

References

The Photostability of Rhodamine 101 for Long-Term Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 101, a xanthene-based fluorescent dye, is widely recognized in the scientific community for its exceptional brightness and high fluorescence quantum yield.[1][][3] Its utility in various fluorescence-based applications, particularly long-term imaging, is critically dependent on its photostability—the molecule's intrinsic resistance to light-induced chemical destruction or photobleaching. This guide provides an in-depth analysis of this compound's photostability, supported by quantitative data and detailed experimental protocols to aid researchers in designing and interpreting long-term imaging experiments.

Core Concepts of Photostability

The photostability of a fluorophore is a quantitative measure of its ability to withstand repeated cycles of excitation and emission before becoming permanently non-fluorescent. Several key parameters are used to characterize this property:

  • Fluorescence Quantum Yield (Φf): This is the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient and typically brighter fluorophore. This compound is notable for its very high quantum yield, often approaching unity in certain solvents.[4]

  • Photobleaching Quantum Yield (Φb): This parameter represents the probability that a fluorophore will be photochemically altered or destroyed per absorbed photon. A lower photobleaching quantum yield signifies higher photostability.[5]

  • Photobleaching Half-life (t1/2): This is the time required for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value under continuous illumination.[5][6] It is a practical and commonly used metric for comparing the photostability of different dyes under specific experimental conditions.

It is crucial to understand that photobleaching is highly dependent on the experimental environment. Factors such as the intensity and wavelength of the excitation light, the chemical environment (pH, oxygen concentration), and the molecular context (e.g., conjugation to a protein) can all significantly influence a fluorophore's photostability.[7][8][9]

Quantitative Photophysical Properties of this compound

This compound's reputation as a photostable dye is supported by its excellent photophysical parameters. The following table summarizes key quantitative data for this compound, providing a basis for its selection in demanding imaging applications.

ParameterValueSolvent/ConditionsReference
Fluorescence Quantum Yield (Φf) ~1.0Adsorbed on microcrystalline cellulose[4]
0.96Ethanol[10]
Fluorescence Lifetime (τ) 4.32 nsNot specified[11]
4.16 nsSolution[1]
Molar Extinction Coefficient (ε) ~110,000 cm-1M-1Methanol[3]

Comparative Photostability

While this compound is inherently robust, its performance relative to other common fluorophores is a key consideration for experimental design. The photostability of rhodamine derivatives is generally reported to be significantly higher than that of fluorescein-based dyes like FITC.[6] The table below offers a qualitative comparison with other classes of dyes.

Dye ClassGeneral PhotostabilityKey Characteristics
Rhodamines (e.g., this compound) HighExcellent brightness and high quantum yields.[][12]
Alexa Fluor Dyes HighGenerally exhibit high photostability and are less pH-sensitive.
Cyanine (Cy) Dyes Moderate to HighPhotostability can be variable depending on the specific structure and environment.[6]
Fluorescein (e.g., FITC) ModerateProne to faster photobleaching compared to rhodamines.

Factors Influencing this compound Photostability

The exceptional intrinsic photostability of the rhodamine core can be further influenced by its immediate environment.[13] Researchers must consider these factors to optimize imaging conditions and ensure data reliability over extended periods.

  • Excitation Light Intensity: The rate of photobleaching is directly proportional to the photon flux.[7] While reducing excitation power can prolong the fluorescent signal, the relationship is not always linear.[8] Therefore, using the lowest possible laser power that provides an adequate signal-to-noise ratio is paramount for long-term imaging.

  • Solvent and pH: The chemical environment plays a significant role. Both acidic and basic conditions have been shown to decrease the photobleaching lifetimes of rhodamine molecules.[9] The choice of buffer and the maintenance of a stable pH are critical.

  • Oxygen Concentration: Molecular oxygen is often implicated in the photobleaching process through the formation of reactive oxygen species (ROS).[9] The use of oxygen-scavenging systems or antifade mounting media can significantly enhance fluorophore longevity, particularly in fixed samples.[9]

  • Molecular Structure and Conjugation: Modifications to the rhodamine structure can impact photostability. For instance, increasing the alkyl substitutions on the xanthene structure can improve photostability.[14] Furthermore, the properties of the molecule to which the dye is conjugated can also have an effect; for example, the HaloTag system has been shown to enhance the photostability of rhodamine dyes compared to other self-labeling tags.[15]

Experimental Protocols for Measuring Photostability

To empirically determine the suitability of this compound for a specific long-term imaging experiment, it is best practice to measure its photostability under conditions that closely mimic the planned experiment.[7]

Protocol: Measurement of Photobleaching Half-life (t1/2)

This protocol outlines a standardized method for determining the photobleaching half-life of a fluorescent dye using fluorescence microscopy.[5][6]

Materials:

  • This compound solution at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a stable light source (laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

  • (Optional) Antifade mounting medium.

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the desired buffer.

    • To immobilize the dye, a thin film of the solution can be dried on a microscope slide, or the dye can be embedded in a polymer matrix like polyacrylamide.[5]

    • Alternatively, if studying the dye conjugated to a protein, prepare the labeled protein solution and mount a small volume on a slide.[6] Seal the coverslip to prevent evaporation.

  • Microscope Setup:

    • Power on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for this compound (Excitation ~575 nm / Emission ~595 nm).

    • Place the prepared slide on the stage and bring the sample into focus.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all comparative experiments.[5]

  • Image Acquisition:

    • Acquire an initial image at time zero (t=0).

    • Begin continuous illumination of the sample.

    • Acquire a time-lapse series of images at regular intervals. The total acquisition time should be sufficient to observe a significant drop in fluorescence intensity.[6]

  • Data Analysis:

    • Open the image series in an image analysis software like ImageJ/Fiji.

    • Define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting this value from the ROI measurements.[5][6]

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t1/2).[5][6]

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep_dye Prepare Dye Solution immobilize Immobilize Dye on Slide prep_dye->immobilize stabilize Stabilize Light Source immobilize->stabilize focus Focus on Sample stabilize->focus set_intensity Set Illumination Intensity focus->set_intensity acq_initial Acquire Initial Image (t=0) set_intensity->acq_initial illuminate Continuous Illumination acq_initial->illuminate acq_series Acquire Time-Lapse Series illuminate->acq_series measure_intensity Measure ROI Intensity acq_series->measure_intensity correct_bg Background Correction measure_intensity->correct_bg normalize Normalize to t=0 correct_bg->normalize plot_decay Plot Intensity vs. Time normalize->plot_decay calc_half_life Determine Half-Life (t1/2) plot_decay->calc_half_life

Caption: Experimental workflow for determining the photobleaching half-life of a fluorophore.

Logical Pathway of Photobleaching

The process of photobleaching begins with the absorption of a photon, which elevates the fluorophore to an excited singlet state. From here, it can return to the ground state by emitting a photon (fluorescence) or undergo intersystem crossing to a long-lived, reactive triplet state. It is this triplet state that is most often implicated in photobleaching, as it can react with molecular oxygen to produce damaging reactive oxygen species or undergo irreversible chemical reactions itself.

G S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Photon Absorption S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Bleached State T1->Bleached Photochemical Reaction

Caption: Simplified Jablonski diagram illustrating the pathways leading to fluorescence and photobleaching.

Conclusion: Is this compound Photostable for Long-Term Imaging?

This compound is an exceptionally photostable fluorophore, characterized by a high fluorescence quantum yield and a robust chemical structure.[1][3] These properties make it a strong candidate for long-term imaging applications where high photon budgets and prolonged observation times are required.

However, the term "long-term" is relative and depends entirely on the specific experimental conditions. The high photon flux inherent in techniques like confocal or super-resolution microscopy will inevitably lead to photobleaching over time. Therefore, while this compound provides an excellent foundation of photostability, its successful use in long-term imaging mandates careful optimization of imaging parameters, including minimizing excitation power, controlling the sample environment, and using appropriate antifade reagents. For any critical quantitative study, it is highly recommended that researchers perform their own photostability comparisons under their specific experimental conditions to ensure the selection of the optimal fluorophore.[7]

References

Rhodamine 101: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Rhodamine 101 (CAS Number: 116450-56-7), a bright and photostable fluorescent dye. Aimed at researchers, scientists, and drug development professionals, this document details the dye's physicochemical properties, supplier information, and practical applications, including experimental protocols and relevant biological contexts.

Core Properties and Supplier Information

This compound, also known as Rhodamine 640, is a xanthene dye widely utilized in various biological applications for its strong red-orange fluorescence.[] The most common form is this compound inner salt.

Table 1: Physicochemical Properties of this compound Inner Salt

PropertyValueSource
CAS Number 116450-56-7[2][3][4][5][6]
Molecular Formula C₃₂H₃₀N₂O₃[2][3][4][5][6]
Molecular Weight 490.59 g/mol [2][3][6]
Appearance Dark purple crystalline powderThermo Scientific Chemicals
Purity ≥95%[3]
Excitation Maximum 565 - 569 nm[3][7]
Emission Maximum 588 - 595 nm[3][6]
Molar Absorptivity 10.50 x 10⁴ L mol⁻¹ cm⁻¹ (at 567nm in methanol)[6]
Solubility Soluble in DMSO and ethanol (approx. 0.10 mg/ml)[3][8][9]
Storage -20°C, protected from light and moisture[3][8]

Table 2: Major Suppliers of this compound Inner Salt (CAS 116450-56-7)

SupplierProduct Name
Santa Cruz BiotechnologyThis compound Inner Salt
Sigma-AldrichThis compound for fluorescence
Cayman ChemicalThis compound (inner salt)
Thermo Scientific ChemicalsThis compound inner salt, 94%, pure
AAT BioquestThis compound Inner Salt
TargetMolThis compound inner salt

Experimental Protocols and Applications

This compound and its derivatives are versatile tools in various research applications, including fluorescence microscopy, flow cytometry, and as fluorescent tracers.[2][8][9]

General Staining Protocol for Cell and Tissue Samples

A standard workflow for staining with rhodamine dyes involves several key steps to ensure optimal and reproducible results.

G Fixation Sample Fixation (e.g., 4% Paraformaldehyde) Permeabilization Permeabilization (e.g., Triton X-100) (for intracellular targets) Fixation->Permeabilization Staining Rhodamine Staining (Optimized concentration and incubation time) Permeabilization->Staining Washing Washing (Remove unbound dye) Staining->Washing Mounting Mounting & Imaging (e.g., with anti-fade media) Washing->Mounting

Figure 1. Standard Rhodamine Staining Workflow.
Application in Flow Cytometry for Multidrug Resistance (MDR) Analysis

While a specific protocol for this compound in MDR1 analysis was not found, a method using the related Rhodamine 123 can be adapted. This assay measures the efflux of the dye by the P-glycoprotein (MDR1) transporter.

Experimental Protocol: Rhodamine Efflux Assay

  • Cell Preparation: Prepare a single-cell suspension of 1x10⁶ cells (e.g., U-87 MG cells) in warm RPMI 1640 medium.

  • Rhodamine Loading: Incubate the cells with a working concentration of Rhodamine 123 (e.g., 0.4µM) for 30 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Efflux and Inhibition: Resuspend the cells in warm RPMI 1640. Divide the cell suspension into two tubes:

    • Control: Incubate at 37°C for a defined period (e.g., 180 minutes).

    • Inhibitor: Incubate in the presence of an MDR1 inhibitor (e.g., 5µM Verapamil) for the same period.

  • Final Wash: Wash the cells with ice-cold PBS and resuspend in PBS for analysis.

  • Flow Cytometry: Analyze at least 10,000 events per sample. The functionality of MDR-1 is determined by the difference in the mean fluorescence intensity (MFI) between the control and inhibitor-treated cells.

G Start Single-Cell Suspension Load Incubate with Rhodamine Start->Load Wash1 Wash (ice-cold PBS) Load->Wash1 Split Split Sample Wash1->Split Control Incubate (Control) Split->Control Inhibitor Incubate with MDR1 Inhibitor Split->Inhibitor Wash2 Wash (ice-cold PBS) Control->Wash2 Inhibitor->Wash2 Analyze Flow Cytometry Analysis Wash2->Analyze

Figure 2. Workflow for Rhodamine Efflux Assay.

Use as a Fluorescent Tracer in Neuroscience

Sulfothis compound (SR101), a derivative of this compound, has been utilized as a marker for astrocytes in the neocortex for in vivo imaging.[10][11] This application allows for the study of astrocyte morphology and their association with the microvasculature.[10][11] However, it is important to note that the specificity of SR101 for astrocytes has been questioned, and it may also label other cell types, such as oligodendrocytes and neurons, under certain conditions.[12] Additionally, SR101 has been reported to have excitatory side effects, which should be considered when designing experiments.[12]

The mechanism of SR101 uptake into astrocytes is thought to be mediated by organic anion transporting polypeptides (OATPs). This allows for the simultaneous measurement of neuronal and glial calcium signaling when combined with calcium indicators.

G SR101 Sulfothis compound (SR101) OATP Organic Anion Transporting Polypeptides (OATPs) SR101->OATP Uptake via Astrocyte Astrocyte OATP->Astrocyte Visualization In Vivo Visualization (e.g., Two-Photon Microscopy) Astrocyte->Visualization Enables Calcium Combined with Calcium Indicators Visualization->Calcium Can be Signaling Simultaneous Measurement of Neuronal and Glial Calcium Signaling Calcium->Signaling Allows for

Figure 3. Logical Relationship in SR101 Astrocyte Labeling.

Concluding Remarks

This compound is a powerful and widely accessible fluorescent dye with significant utility in biological research. Its bright fluorescence and photostability make it an excellent choice for a variety of imaging applications. Researchers should carefully consider the specific experimental requirements to select the appropriate rhodamine derivative and optimize staining protocols for reliable and reproducible results. The information and protocols provided in this guide serve as a comprehensive resource to facilitate the effective use of this compound in scientific investigation.

References

Core Principles of Rhodamine 101 Fluorescence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the fluorescence of Rhodamine 101 (Rh101), a bright and highly stable fluorophore belonging to the rhodamine family of dyes. Its exceptional photophysical properties make it a valuable tool in various scientific applications, including fluorescence microscopy, flow cytometry, and as a reference standard for quantum yield measurements.

Molecular Structure and Photophysical Properties

This compound is a xanthene dye characterized by a rigid tricyclic structure with a carboxylated phenyl group. This rigid structure contributes to its high fluorescence quantum yield, as it limits non-radiative decay pathways that can occur through molecular vibrations and rotations.

The fluorescence of this compound is dictated by its electronic structure and the transitions between different energy states, which can be visualized using a Jablonski diagram. Upon absorption of a photon of appropriate energy, the molecule is excited from its ground electronic state (S₀) to a higher singlet excited state (S₁ or S₂).[1] The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation. From the S₁ state, it can return to the ground state via two primary pathways:

  • Fluorescence: The molecule emits a photon, resulting in the characteristic fluorescence of this compound. This emission occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift.

  • Non-radiative decay: The molecule returns to the ground state without emitting a photon, dissipating the energy as heat to the surrounding environment.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf) , which is the ratio of the number of photons emitted to the number of photons absorbed.[2] The fluorescence lifetime (τf) represents the average time the molecule spends in the excited state before returning to the ground state.[3]

Quantitative Photophysical Data

The photophysical properties of this compound are influenced by its local environment. The following tables summarize key quantitative data for this compound in various solvents.

Table 1: Absorption and Emission Properties of this compound in Different Solvents

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Methanol560, 565[4]589, 595[4]110,000
Ethanol575598110,000
Acidic Methanol---
Propionitrile-Butyronitrile---

Data compiled from multiple sources. Note that slight variations in reported values can occur due to different experimental conditions.

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Different Solvents

SolventQuantum Yield (Φf)Lifetime (τf) (ns)
Methanol0.924.4
Ethanol~1.00[5]4.16[3], 4.6[6]
Acidified Ethylene Glycol-Varies with concentration[3]
Water--

The quantum yield of this compound in ethanol is often considered to be close to unity, making it a common reference standard.[5]

Jablonski Diagram for this compound

The following diagram illustrates the electronic transitions involved in the absorption and fluorescence of this compound.

Jablonski s0_v0 v=0 s0_v1 v=1 s1_v2 v=2 s0_v0->s1_v2 Absorption s2_v1 v=1 s0_v0->s2_v1 s0_v2 v=2 s1_v0 v=0 s1_v0->s0_v1 Fluorescence s1_v0->s0_v2 Non-radiative Decay s1_v1 v=1 s1_v2->s1_v0 Vibrational Relaxation s2_v0 v=0 s2_v1->s1_v2 Internal Conversion

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

Factors Influencing this compound Fluorescence

The fluorescence of this compound is sensitive to its molecular environment. Understanding these factors is crucial for its effective application and for the interpretation of experimental data.

Solvent Effects

The polarity and viscosity of the solvent can significantly impact the fluorescence properties of this compound.[1] In general, polar solvents can lead to shifts in the absorption and emission spectra. For instance, the UV-vis peaks of this compound are red-shifted compared to other rhodamines like Rh6G and RhB, and this shift is solvent-dependent.[1] Ethanol is a solvent in which many rhodamine dyes, including this compound, exhibit a high fluorescence quantum yield and a long lifetime.[7]

Concentration Effects and Aggregation

At high concentrations, rhodamine dyes can form non-fluorescent or weakly fluorescent aggregates (dimers and higher-order aggregates).[7][8] This phenomenon, known as aggregation-caused quenching (ACQ), leads to a decrease in fluorescence intensity.[8][9] The formation of aggregates can also lead to shifts in the absorption spectrum.[7] To avoid these effects, it is recommended to work with dilute solutions, typically with absorbance values below 0.05.[10]

Temperature

Temperature can influence the fluorescence of this compound primarily through its effect on non-radiative decay processes.[11] An increase in temperature generally leads to an increase in the rate of non-radiative decay, resulting in a decrease in fluorescence intensity and lifetime.[11][12] This is due to increased collisional quenching and molecular vibrations at higher temperatures.[11]

pH

The fluorescence of this compound can be sensitive to pH. In acidic methanol solutions, the spectral properties of this compound have been studied, indicating that protonation can affect its electronic structure and, consequently, its fluorescence characteristics.[13][14]

The following diagram illustrates the relationship between these environmental factors and the fluorescence of this compound.

Factors Rh101 This compound Fluorescence Solvent Solvent (Polarity, Viscosity) Solvent->Rh101 Shifts Spectra Concentration Concentration Aggregation Aggregation Concentration->Aggregation Temperature Temperature NonRad Non-radiative Decay Temperature->NonRad Increases Rate pH pH pH->Rh101 Affects Spectra Quenching Quenching Aggregation->Quenching Quenching->Rh101 Decreases Intensity NonRad->Rh101 Decreases Intensity & Lifetime

Caption: Factors influencing the fluorescence properties of this compound.

Experimental Protocols

Accurate measurement of the fluorescence properties of this compound requires careful experimental design and execution. Below are detailed methodologies for key experiments.

Measurement of Fluorescence Emission Spectrum

This protocol outlines the steps to measure the fluorescence emission spectrum of this compound using a spectrofluorometer.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol) at a concentration of 1 mM.

    • From the stock solution, prepare a dilute working solution (e.g., 1 µM) to ensure the absorbance at the excitation wavelength is below 0.05 to minimize inner filter effects.[10]

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time (typically 20-30 minutes) to ensure stable output.

    • Set the excitation wavelength to the absorption maximum of this compound in the chosen solvent (e.g., 560 nm in methanol).

    • Set the emission wavelength range to scan across the expected emission profile (e.g., 570 nm to 750 nm).

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Measurement:

    • Fill a clean quartz cuvette with the blank solvent and record a blank spectrum.

    • Rinse the cuvette with the this compound working solution and then fill it with the solution.

    • Place the sample cuvette in the spectrofluorometer and record the fluorescence emission spectrum.

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission spectrum of this compound.

The following diagram illustrates the general workflow for this experiment.

EmissionSpectrum cluster_prep Preparation cluster_setup Instrument Setup cluster_measure Measurement cluster_output Output prep_sol Prepare Dilute Rh101 Solution setup_inst Warm up Spectrofluorometer set_params Set Excitation λ and Emission Scan Range setup_inst->set_params measure_blank Measure Blank (Solvent) set_params->measure_blank measure_sample Measure Rh101 Sample measure_blank->measure_sample correct_spec Subtract Blank from Sample Spectrum measure_sample->correct_spec output Corrected Emission Spectrum correct_spec->output

Caption: Workflow for measuring the fluorescence emission spectrum.

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield of this compound can be determined by comparing its fluorescence to that of a well-characterized standard with a known quantum yield.[2]

Methodology:

  • Standard Selection: Choose a suitable fluorescence standard whose absorption and emission spectra overlap with this compound. Rhodamine 6G in ethanol (Φf ≈ 0.95) is a common choice.[15]

  • Solution Preparation:

    • Prepare solutions of both the this compound sample and the standard in the same solvent.

    • Adjust the concentrations of both solutions so that their absorbance at the chosen excitation wavelength is identical and below 0.05.

  • Data Acquisition:

    • Measure the absorption spectra of both the sample and the standard solution using a UV-Vis spectrophotometer.

    • Measure the corrected fluorescence emission spectra of both solutions using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both.

  • Calculation: The relative quantum yield (Φ_x) of the sample is calculated using the following equation:[2]

    Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²)

    Where:

    • Φ_st is the quantum yield of the standard.

    • I_x and I_st are the integrated fluorescence intensities of the sample and the standard, respectively.

    • A_x and A_st are the absorbances of the sample and the standard at the excitation wavelength.

    • n_x and n_st are the refractive indices of the sample and standard solutions (if different solvents are used).

Measurement of Fluorescence Lifetime

Fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC).[16]

Methodology:

  • Instrument Setup:

    • Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser) with an excitation wavelength suitable for this compound.

    • Select a detector with appropriate timing resolution (e.g., a microchannel plate photomultiplier tube).

  • Data Acquisition:

    • Acquire the instrument response function (IRF) by measuring the scatter from a non-fluorescent colloidal solution (e.g., Ludox) or by using a reference dye with a very short lifetime.[17]

    • Measure the fluorescence decay of the this compound sample at the emission maximum. The emission polarizer should be set to the "magic angle" (54.7°) relative to the excitation polarizer to eliminate polarization effects.

  • Data Analysis:

    • Deconvolute the measured fluorescence decay with the IRF using appropriate software.

    • Fit the resulting decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s). For this compound in many solvents, a single exponential decay is expected.[16]

References

Methodological & Application

Application Notes and Protocols for Rhodamine 101 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rhodamine 101

This compound is a highly fluorescent, red-emitting dye belonging to the rhodamine family. Its excellent photostability, high quantum yield, and brightness make it a valuable tool in various fluorescence microscopy applications. These notes provide an overview of this compound's properties and detailed protocols for its use in immunofluorescence, live-cell imaging, and as a fluorescent standard.

Physicochemical and Spectroscopic Properties

This compound exhibits consistent spectral properties, making it a reliable fluorophore for fluorescence microscopy. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃₂H₃₀N₂O₃[1]
Molecular Weight 490.6 g/mol [1]
Excitation Maximum (λex) ~565 - 577 nm
Emission Maximum (λem) ~588 - 595 nm
Molar Extinction Coefficient (ε) ~110,000 cm⁻¹M⁻¹ in ethanol
Fluorescence Quantum Yield (Φ) ~0.9 - 1.0 in ethanol
Solubility Soluble in methanol and ethanol[1]

Applications in Fluorescence Microscopy

This compound and its derivatives are versatile tools for a range of fluorescence microscopy techniques.

Immunofluorescence Staining

Rhodamine conjugates of secondary antibodies are commonly used for indirect immunofluorescence to detect specific cellular targets.

Experimental Workflow for Immunofluorescence Staining

G A Cell Seeding & Culture B Fixation (e.g., 4% Paraformaldehyde) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Blocking (e.g., BSA or serum) C->D E Primary Antibody Incubation D->E F Washing Steps E->F G Rhodamine-conjugated Secondary Antibody Incubation F->G H Final Washing Steps G->H I Mounting & Imaging H->I

A general workflow for indirect immunofluorescence staining.

Protocol: Indirect Immunofluorescence Staining of Cultured Cells

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% normal serum from the host species of the secondary antibody in PBS

  • Primary Antibody (specific to the target protein)

  • Rhodamine-conjugated Secondary Antibody (against the host species of the primary antibody)

  • Antifade Mounting Medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature to permeabilize the cell membranes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the Rhodamine-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets for Rhodamine (Excitation: ~560/40 nm, Emission: ~630/75 nm).

Live-Cell Imaging: Mitochondrial Membrane Potential

Cationic rhodamine derivatives, such as Rhodamine 123 and Tetramethylrhodamine (TMRM), are widely used to assess mitochondrial membrane potential (ΔΨm), a key indicator of cell health and apoptosis. These dyes accumulate in the mitochondria of healthy cells, driven by the negative membrane potential. A decrease in ΔΨm, an early event in apoptosis, leads to a reduction in mitochondrial fluorescence.

Principle of Mitochondrial Membrane Potential Measurement

G cluster_0 Healthy Cell cluster_1 Apoptotic Cell A High ΔΨm (Polarized Mitochondria) B Rhodamine Dye Accumulation A->B C Bright Mitochondrial Fluorescence B->C D Low ΔΨm (Depolarized Mitochondria) E Rhodamine Dye Dispersal D->E F Dim/Diffuse Fluorescence E->F X Apoptotic Stimulus X->D

Mechanism of mitochondrial membrane potential assessment.

Protocol: Live-Cell Staining for Mitochondrial Membrane Potential

Materials:

  • Rhodamine 123 or TMRM stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Live-cell imaging chamber or dish

  • Fluorescence microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Plate cells in a live-cell imaging dish or chamber and grow to the desired confluency.

  • Staining Solution Preparation: Prepare a working solution of the rhodamine dye (e.g., 100-500 nM for TMRM, 1-10 µM for Rhodamine 123) in pre-warmed cell culture medium. The optimal concentration should be determined empirically for each cell type.

  • Staining: Remove the existing medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing (Optional): For some dyes and applications, washing with pre-warmed medium may be necessary to reduce background fluorescence.

  • Imaging: Image the cells using a fluorescence microscope equipped with a live-cell incubation chamber. Use appropriate filters for the chosen rhodamine derivative. Time-lapse imaging can be performed to monitor changes in mitochondrial membrane potential in response to stimuli.

This compound as a Fluorescent Standard

Due to its high and stable quantum yield, this compound is often used as a reference standard for calibrating fluorescence instrumentation and for measuring the quantum yields of other fluorophores.

Protocol: Preparation of a this compound Standard Solution

  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a high-purity solvent such as ethanol. Store the stock solution at -20°C, protected from light.

  • Working Solutions: Prepare a series of dilutions from the stock solution in the same solvent. For absorbance measurements, the absorbance at the excitation maximum should be kept below 0.1 to avoid inner filter effects.

  • Measurement: Measure the absorbance and fluorescence emission spectra of the diluted solutions. The integrated fluorescence intensity can be used to calibrate the instrument or to calculate the quantum yield of an unknown sample relative to the known quantum yield of this compound.

Photostability and Performance Considerations

Rhodamine dyes are known for their relatively good photostability compared to other fluorophores. However, under intense illumination, photobleaching will occur.

Quantitative Photostability Data:

ParameterValue/ObservationReference(s)
Photobleaching Probability (low irradiance) On the order of 10⁻⁶ to 10⁻⁷ for rhodamine derivatives.[2]
Photobleaching Behavior Can exhibit two-step photolysis at high irradiances.[2]
Signal-to-Noise Ratio Generally high due to high brightness. Can be improved with optimized washing steps to reduce background.[]

Tips for Minimizing Photobleaching:

  • Use the lowest possible excitation intensity and exposure time that provide an adequate signal.

  • Employ neutral density filters to attenuate the excitation light.

  • Use antifade mounting reagents for fixed-cell imaging.

  • For live-cell imaging, minimize the duration and frequency of image acquisition.

Troubleshooting

ProblemPossible CauseSolution
High Background Incomplete washing, excessive antibody/dye concentration.Increase the number and duration of washing steps. Optimize antibody/dye concentration.
Weak Signal Suboptimal antibody/dye concentration, low target expression, photobleaching.Titrate antibody/dye concentration. Use a brighter fluorophore if necessary. Minimize light exposure.
Non-specific Staining Inadequate blocking, hydrophobic interactions of the dye.Increase blocking time and/or use a different blocking agent. Include BSA in the antibody dilution buffer.
Cell Death (Live Imaging) Phototoxicity, dye cytotoxicity.Reduce excitation light intensity and exposure. Lower the dye concentration and/or incubation time.

References

Rhodamine 101: Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Rhodamine 101 in flow cytometry. This document includes an overview of the fluorophore, detailed experimental protocols for common applications, and key quantitative data to facilitate experimental design and execution.

Introduction to this compound

This compound is a bright and photostable fluorescent dye belonging to the rhodamine family.[1][2][3] Its excellent spectroscopic properties make it a valuable tool in various biological applications, including fluorescence microscopy, ELISA, and flow cytometry.[3][4][5][6] In flow cytometry, this compound is particularly useful for assessing mitochondrial membrane potential and can also be employed for total cellular protein staining. Its delocalized cationic structure promotes its accumulation in mitochondria due to the organelle's strong negative membrane potential.[1][7]

Key Properties of this compound

The performance of a fluorophore is defined by its spectroscopic properties. The following table summarizes the key quantitative characteristics of this compound.

PropertyValueSolvent/Conditions
Excitation Maximum (λex) 565 - 569 nmEthanol/DMSO
Emission Maximum (λem) 590 - 595 nmEthanol/DMSO
Molar Extinction Coefficient 139,000 cm⁻¹M⁻¹ (for Sulfothis compound)Ethanol (as a reference)
Fluorescence Quantum Yield (Φf) 0.9 - 0.96Ethanol

Note: The molar extinction coefficient for Sulfothis compound is provided as a close reference, as a specific value for this compound was not available in the provided search results. Values can vary slightly depending on the solvent and environmental conditions.[4][5][8][9][10][11]

Experimental Protocols

General Protocol for Cell Preparation for Flow Cytometry

A single-cell suspension is a prerequisite for accurate flow cytometry analysis. The following are general guidelines for preparing cells.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA and 0.05% Sodium Azide)[12]

  • Centrifuge

  • Cell strainer (40-70 µm)

Procedure:

  • Harvest Cells:

    • Suspension Cells: Transfer the cell culture to a conical centrifuge tube.

    • Adherent Cells: Detach cells using a gentle method such as trypsin-EDTA, scraping, or a cell dissociation buffer.

  • Wash Cells: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.[13][14] Discard the supernatant.

  • Resuspend: Resuspend the cell pellet in cold Flow Cytometry Staining Buffer.

  • Filter Cells: To remove clumps and aggregates, pass the cell suspension through a cell strainer into a new tube.[13]

  • Cell Counting and Viability: Perform a cell count and assess viability using a method like trypan blue exclusion. Cell viability should be above 90% for optimal results.[15]

  • Adjust Cell Concentration: Adjust the cell concentration to 1 x 10⁶ cells/mL in cold Flow Cytometry Staining Buffer.[12] Keep cells on ice.

Protocol for Measuring Mitochondrial Membrane Potential

This compound accumulates in active mitochondria in a membrane potential-dependent manner. A decrease in mitochondrial membrane potential, an early hallmark of apoptosis, results in reduced this compound fluorescence.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Prepared single-cell suspension (1 x 10⁶ cells/mL) in pre-warmed culture medium

  • Positive Control (optional): A mitochondrial membrane potential uncoupler (e.g., CCCP)

  • Flow Cytometer with appropriate laser (e.g., 561 nm) and emission filter (e.g., 585/42 nm or similar)

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A starting concentration of 100-500 nM can be tested and optimized.

  • Stain Cells: Add the this compound staining solution to the cell suspension.

  • Incubate: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Wash (Optional): Some protocols may include a wash step with pre-warmed medium or PBS to reduce background fluorescence. Centrifuge at 300-400 x g for 5 minutes and resuspend in fresh, pre-warmed medium.

  • Analyze by Flow Cytometry: Analyze the samples on a flow cytometer immediately. Excite the dye with the appropriate laser and collect the emission in the corresponding channel (e.g., PE-Texas Red or a similar channel).

  • Positive Control (Optional): To confirm that the signal is dependent on mitochondrial membrane potential, treat a separate aliquot of cells with a mitochondrial uncoupler (e.g., 10-50 µM CCCP) for 5-10 minutes before or during this compound staining. This should result in a significant decrease in fluorescence intensity.

Protocol for Total Cellular Protein Staining

Sulfothis compound, a derivative of this compound, has been used to stain total cellular protein for flow cytometry.[16] This can be useful for normalizing cell size variations. A similar approach can be adapted for this compound, though optimization is crucial. This protocol requires cell fixation and permeabilization.

Materials:

  • Prepared single-cell suspension

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • This compound staining solution (concentration to be optimized, e.g., 1-10 µg/mL in Permeabilization Buffer)

Procedure:

  • Fix Cells: Add an equal volume of Fixation Buffer to the cell suspension. Incubate for 15 minutes at room temperature.

  • Wash: Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant. Resuspend in PBS.

  • Permeabilize: Centrifuge again, discard the supernatant, and resuspend the cell pellet in Permeabilization Buffer. Incubate for 10-15 minutes at room temperature.

  • Stain: Add the this compound staining solution. Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash: Wash the cells twice with Permeabilization Buffer or PBS.

  • Analyze by Flow Cytometry: Resuspend the cells in Flow Cytometry Staining Buffer and analyze on the flow cytometer.

Visualizations

The following diagrams illustrate a typical experimental workflow and a relevant biological pathway where this compound can be applied.

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Data Acquisition & Analysis harvest Harvest Cells wash1 Wash Cells harvest->wash1 resuspend1 Resuspend in Buffer wash1->resuspend1 filter_cells Filter Cells resuspend1->filter_cells count Count & Assess Viability filter_cells->count adjust Adjust Concentration count->adjust stain Add this compound adjust->stain incubate Incubate stain->incubate wash2 Wash (Optional) incubate->wash2 acquire Acquire on Flow Cytometer wash2->acquire gate Gate Cell Population acquire->gate analyze Analyze Fluorescence Intensity gate->analyze G cluster_pathway Mitochondrial Role in Apoptosis stimuli Apoptotic Stimuli (e.g., Drug Treatment) bax_bak Bax/Bak Activation stimuli->bax_bak mom_perm Mitochondrial Outer Membrane Permeabilization bax_bak->mom_perm delta_psi Loss of Mitochondrial Membrane Potential (ΔΨm) mom_perm->delta_psi cyto_c Cytochrome c Release mom_perm->cyto_c rhodamine_node This compound (Measures ΔΨm) delta_psi->rhodamine_node apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Rhodamine 101 as a Fluorescent Tracer Dye in Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 101 is a highly fluorescent and photostable dye belonging to the rhodamine family of fluorophores. Its bright red-orange fluorescence, high quantum yield, and good cell permeability make it a valuable tool for a wide range of biological studies. This compound can be utilized as a tracer dye in fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy. These application notes provide an overview of the properties of this compound and detailed protocols for its use in key biological applications.

Properties of this compound

This compound exhibits excellent photophysical properties, making it a reliable fluorescent tracer for various biological imaging applications. Its rigid molecular structure contributes to its high fluorescence quantum yield and photostability.

Spectral Properties

This compound is characterized by its distinct excitation and emission spectra in the orange-red region of the visible spectrum.

PropertyValueSolvent
Excitation Maximum (λex) 560 - 569 nmMethanol, Ethanol
Emission Maximum (λem) 589 - 595 nmMethanol, Ethanol
Molar Extinction Coefficient ~83,000 M⁻¹cm⁻¹Methanol
Quantum Yield (ΦF) ~0.96 - 1.0Ethanol

Note: Spectral properties can be influenced by the solvent environment.

Solubility

This compound is soluble in a variety of organic solvents.

SolventSolubility
Methanol Soluble[1]
Ethanol Soluble
Dimethyl sulfoxide (DMSO) Soluble
Water Sparingly soluble

Applications in Biological Studies

This compound is a versatile fluorescent tracer with applications in various fields of biological research, including cell biology, neuroscience, and drug delivery.

Live Cell Labeling and Tracking

This compound can be used to label and track live cells over time, enabling the study of cell migration, proliferation, and cell-cell interactions. Its high fluorescence intensity allows for clear visualization of labeled cells.

Vascular and Blood-Brain Barrier Integrity

As a fluorescent tracer, this compound can be used to assess the integrity of the vasculature and the blood-brain barrier (BBB). Its distribution within and leakage from blood vessels can be quantified to study vascular permeability in various physiological and pathological conditions.

Neuronal Tracing

In neuroscience research, this compound and its derivatives can be employed as retrograde or anterograde tracers to map neuronal connections and study neuronal morphology.

Drug Delivery Vehicle Tracking

This compound can be conjugated to or encapsulated within drug delivery vehicles, such as nanoparticles or liposomes, to track their biodistribution, cellular uptake, and intracellular trafficking.[2]

Experimental Protocols

The following are detailed protocols for key applications of this compound. Researchers should optimize these protocols for their specific experimental systems.

General Live Cell Labeling and Tracking

This protocol provides a general guideline for labeling live cells in culture with this compound for fluorescence microscopy.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging microscopy system

Protocol:

  • Prepare a stock solution of this compound: Dissolve this compound in high-quality, anhydrous DMSO to a final concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

  • Prepare a working solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to minimize cytotoxicity.

  • Cell preparation: Culture cells on an appropriate imaging dish or plate until they reach the desired confluency.

  • Cell labeling: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound dye.

  • Imaging: Add fresh, pre-warmed complete cell culture medium to the cells. The cells are now ready for live-cell imaging using a fluorescence microscope equipped with appropriate filters for this compound (e.g., TRITC or Texas Red filter set).

Workflow for Live Cell Labeling with this compound

Live_Cell_Labeling cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging Stock Prepare 1-10 mM This compound Stock in DMSO Working Dilute to 1-10 µM Working Solution in Culture Medium Stock->Working Incubate Incubate with This compound (15-30 min, 37°C) Working->Incubate Cells Culture Cells to Desired Confluency Wash1 Wash Cells with PBS Cells->Wash1 Wash1->Incubate Wash2 Wash Cells 3x with PBS Incubate->Wash2 AddMedium Add Fresh Culture Medium Wash2->AddMedium Image Live-Cell Imaging AddMedium->Image

Caption: Workflow for labeling live cells with this compound.

In Vivo Vascular Permeability Assessment

This protocol is adapted from methods using fluorescent tracers to assess vascular permeability in animal models.

Materials:

  • This compound

  • Sterile saline solution

  • Anesthetic agent

  • Perfusion buffer (e.g., heparinized saline)

  • Tissue homogenization buffer

  • Fluorescence plate reader

Protocol:

  • Prepare this compound solution: Dissolve this compound in sterile saline to a final concentration suitable for in vivo injection (e.g., 1-2 mg/mL). The exact concentration and volume should be optimized based on the animal model and experimental design.

  • Animal preparation: Anesthetize the animal according to approved institutional protocols.

  • Tracer injection: Inject the this compound solution intravenously (e.g., via tail vein). Allow the tracer to circulate for a predetermined time (e.g., 15-30 minutes).

  • Perfusion: Before tissue collection, perform transcardial perfusion with heparinized saline to remove the tracer from the vascular compartment.

  • Tissue collection: Collect the brain and other organs of interest.

  • Tissue homogenization: Homogenize the tissues in a suitable buffer.

  • Fluorescence quantification: Centrifuge the homogenates and measure the fluorescence of the supernatant using a fluorescence plate reader with excitation and emission wavelengths appropriate for this compound.

  • Data analysis: Quantify the amount of extravasated tracer by comparing the fluorescence intensity in the tissue homogenates to a standard curve of known this compound concentrations.

Workflow for In Vivo Vascular Permeability Assay

Vascular_Permeability Prep Prepare this compound in Sterile Saline Inject Inject this compound Intravenously Prep->Inject Anesthetize Anesthetize Animal Anesthetize->Inject Circulate Allow Tracer to Circulate (15-30 min) Inject->Circulate Perfuse Transcardial Perfusion with Heparinized Saline Circulate->Perfuse Collect Collect Tissues of Interest Perfuse->Collect Homogenize Homogenize Tissues Collect->Homogenize Quantify Quantify Fluorescence in Supernatant Homogenize->Quantify

Caption: Workflow for assessing vascular permeability using this compound.

Data Presentation

Photophysical Properties of this compound
ParameterValueReference
Excitation Max (nm) 569[]
Emission Max (nm) 590[]
Quantum Yield (in Ethanol) ~1.0[4]
Photobleaching Probability (low irradiance) 10⁻⁶ - 10⁻⁷[5]
Recommended Working Concentrations for Different Applications
ApplicationConcentration RangeNotes
Live Cell Imaging 1 - 10 µMOptimal concentration is cell-type dependent.
In Vivo Vascular Studies 1 - 2 mg/mL (injection solution)Dose should be optimized for the animal model.
Flow Cytometry 0.1 - 1 µMTitration is recommended to find the optimal concentration.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is a solid powder and should be weighed in a chemical fume hood. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Incomplete removal of unbound dye.Increase the number and duration of washing steps.
Dye precipitation.Ensure the dye is fully dissolved in the working solution.
Weak fluorescence signal Suboptimal dye concentration.Titrate the this compound concentration to find the optimal level.
Photobleaching.Minimize light exposure during incubation and imaging. Use an anti-fade mounting medium for fixed samples.
Cell toxicity Dye concentration is too high.Perform a dose-response curve to determine the maximum non-toxic concentration.
Prolonged incubation time.Reduce the incubation time.

Signaling Pathways and Logical Relationships

The use of this compound as a tracer does not directly involve it in cellular signaling pathways. However, it can be used to visualize the outcomes of signaling events, such as changes in blood-brain barrier permeability, which can be triggered by various signaling cascades.

Logical Relationship of Blood-Brain Barrier Disruption and Tracer Extravasation

BBB_Disruption Pathological_Stimulus Pathological Stimulus (e.g., Inflammation, Ischemia) Signaling_Cascade Cellular Signaling Cascade (e.g., VEGF, MMPs) Pathological_Stimulus->Signaling_Cascade TJ_Disruption Tight Junction Disruption Signaling_Cascade->TJ_Disruption BBB_Permeability Increased BBB Permeability TJ_Disruption->BBB_Permeability Tracer_Extravasation This compound Extravasation into Brain Parenchyma BBB_Permeability->Tracer_Extravasation Tracer_Injection Systemic Injection of This compound Tracer_Injection->BBB_Permeability Fluorescence_Detection Detection of Fluorescence in Brain Tissue Tracer_Extravasation->Fluorescence_Detection

Caption: Logical flow of events leading to this compound detection in the brain parenchyma following BBB disruption.

References

Application Notes: Rhodamine 101 in Fluorescence Correlation Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Correlation Spectroscopy (FCS) is a powerful single-molecule technique used to study the dynamics and concentrations of fluorescently labeled molecules in a microscopic observation volume. The choice of fluorophore is critical for obtaining high-quality FCS data. Rhodamine 101 (Rh101), a member of the rhodamine family of dyes, is a highly photostable and bright fluorophore, making it a suitable candidate for FCS applications, particularly those requiring high signal-to-noise ratios or involving two-photon excitation.[1][2]

These application notes provide an overview of the properties of this compound relevant to FCS and a detailed protocol for its use in instrument calibration and measurement.

Key Properties of this compound for FCS

This compound exhibits excellent photophysical properties that are advantageous for FCS experiments. Its high fluorescence quantum yield and molar absorption coefficient contribute to a strong fluorescence signal, which is essential for minimizing measurement times and laser power, thereby reducing phototoxicity in live-cell experiments. Its exceptional photostability ensures that fluorescence fluctuations are primarily due to diffusion rather than photobleaching.

Data Presentation: Photophysical and Diffusion Properties

The following tables summarize the key quantitative data for this compound and other common rhodamine dyes used in FCS.

Table 1: Photophysical Properties of this compound

PropertyValueSolvent/Conditions
Molecular Weight 490.59 g/mol -
One-Photon Absorbance Max (λ_ex) 565 - 568 nmEthanol/Methanol[1][2]
One-Photon Emission Max (λ_em) 595 nmEthanol[1]
Two-Photon Absorbance Max (λ_2P-ex) ~780 nmVarious Solvents[2][3]
Two-Photon Absorption Cross-Section (σ_2) ~100 - 250 GMVarious Solvents[2][3]
Solubility Soluble in Methanol, Ethanol, DMSO-

Note: GM stands for Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹).

Table 2: Diffusion Coefficients of Common Rhodamine Dyes for FCS Calibration

While this compound is an excellent fluorophore, Rhodamine 6G (R6G) and Rhodamine 110 (R110) are more commonly used as calibration standards due to their extensively characterized diffusion coefficients.[4][5] The confocal volume of the FCS instrument should be calibrated using a standard with a precisely known diffusion coefficient.

FluorophoreDiffusion Coefficient (D) in water at 25°CMeasurement Method
Rhodamine 6G 4.14 ± 0.05 x 10⁻¹⁰ m²/sDual-Focus FCS (2fFCS)[6]
Rhodamine 110 4.4 x 10⁻¹⁰ m²/s (revised value)PFG-NMR / FCS[4]
Rhodamine B 4.5 ± 0.4 x 10⁻¹⁰ m²/sPulsed Field Gradient NMR (PFG-NMR)[6]
Rhodamine 123 4.6 ± 0.4 x 10⁻¹⁰ m²/sPulsed Field Gradient NMR (PFG-NMR)[6]

Principles and Workflows

Principle of Fluorescence Correlation Spectroscopy

FCS measures the fluctuation of fluorescence intensity as fluorescent molecules diffuse through a tiny, fixed observation volume (typically ~1 femtoliter) created by a focused laser beam. These fluctuations are analyzed by a temporal autocorrelation function, G(τ), which yields quantitative information about the average number of molecules (N) in the volume (and thus concentration) and their average transit time (τ_D). The diffusion coefficient (D) is inversely proportional to τ_D.

FCS_Principle cluster_microscope Microscope Objective cluster_sample Sample cluster_detection Detection & Analysis Laser Laser Objective Objective Lens Laser->Objective Volume Confocal Volume Objective->Volume Excitation Molecule_in Fluorophore Volume->Molecule_in Diffusion Out Detector Detector Volume->Detector Emission Molecule_out Molecule_out->Volume Diffusion In Fluctuations Intensity vs. Time Detector->Fluctuations ACF Autocorrelation Function G(τ) Fluctuations->ACF Correlate

Fig. 1: Principle of Fluorescence Correlation Spectroscopy (FCS).
General Experimental Workflow

The process of conducting an FCS experiment involves careful sample preparation, instrument setup and calibration, data acquisition, and rigorous data analysis.

FCS_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis prep_stock Prepare Rhodamine Stock Solution (e.g., 10 µM) prep_working Prepare Working Solution (1-50 nM) in Buffer prep_stock->prep_working prep_sample Transfer to Imaging Dish (#1.5 coverslip) prep_working->prep_sample setup Instrument Setup (Laser, Pinhole, Filters) prep_sample->setup calibrate Calibrate Confocal Volume (using R6G or R110) setup->calibrate measure Acquire FCS Data (10-30s runs x 10-20 reps) calibrate->measure average Average Correlation Curves measure->average fit Fit ACF with Diffusion Model average->fit extract Extract Parameters (τD, N, D) fit->extract

Fig. 2: General experimental workflow for an FCS measurement.

Experimental Protocols

This section provides a detailed methodology for performing FCS measurements.

Protocol 1: Instrument Calibration with a Standard Dye

Objective: To determine the dimensions (radial radius ω₀ and axial radius z₀) of the effective confocal volume using a fluorescent standard with a known diffusion coefficient (e.g., Rhodamine 6G).

Materials:

  • Rhodamine 6G (or Rhodamine 110)

  • High-purity water (Milli-Q or equivalent) or PBS

  • DMSO (for stock solution)

  • Microcentrifuge tubes

  • Imaging dishes with #1.5 glass coverslip bottom (e.g., MatTek dishes)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 µM stock solution of Rhodamine 6G in high-purity water or DMSO. Store in the dark at 4°C.

  • Working Solution Preparation:

    • Dilute the stock solution in high-purity water to a final concentration of approximately 10-50 nM. This concentration range ensures that only a few molecules are in the confocal volume at any given time, which is optimal for FCS.

  • Instrument Setup:

    • Turn on the FCS system, including lasers and detectors. Allow the system to warm up for at least 30 minutes for stability.

    • Select the appropriate laser line for Rhodamine 6G (e.g., 514 nm or 532 nm).

    • Set the laser power to a low level (typically < 10 µW at the objective) to minimize photobleaching and saturation.

    • Align the pinhole to maximize the detected fluorescence signal per molecule.

  • Sample Measurement:

    • Pipette the working solution into the imaging dish.

    • Place the dish on the microscope stage and focus into the solution, approximately 20 µm above the coverslip surface to avoid surface effects.

    • Perform a series of FCS measurements (e.g., 10-20 repetitions of 10-30 seconds each) to ensure statistical robustness.

  • Data Analysis and Calibration:

    • Average the autocorrelation curves from the repeated measurements.

    • Fit the averaged curve with a 3D diffusion model (including a triplet state component if necessary).

    • The model for a single diffusing species is: G(τ) = (1/N) * [1 / (1 + τ/τ_D)] * [1 / sqrt(1 + (ω₀²/z₀²) * (τ/τ_D))] * [1 + (T/(1-T)) * exp(-τ/τ_T)]

    • Using the known diffusion coefficient (D) for Rhodamine 6G (e.g., 4.14 x 10⁻¹⁰ m²/s), calculate the radial radius of the confocal volume (ω₀) from the fitted diffusion time (τ_D) using the equation: τ_D = ω₀² / 4D .

    • The structure parameter (S = z₀/ω₀) can be determined from the fit and used to calculate the axial radius (z₀). The effective volume can then be calculated as V_eff = π^(3/2) * ω₀² * z₀ .

Protocol 2: Measuring an Unknown Sample with this compound Label

Objective: To determine the diffusion coefficient and concentration of a molecule of interest labeled with this compound.

Procedure:

  • Sample Preparation:

    • Prepare your this compound-labeled sample (e.g., protein, nanoparticle, etc.) in a suitable buffer. The optimal concentration should be determined empirically but will typically be in the low nanomolar range.

  • Instrument Setup:

    • Use the same instrument settings (laser power, pinhole position, etc.) as determined during the calibration (Protocol 1).

    • Select the appropriate laser line for this compound (e.g., 561 nm).

  • Data Acquisition:

    • Perform FCS measurements on the this compound-labeled sample as described in Protocol 1, Step 4.

  • Data Analysis:

    Data_Analysis_Flow raw_data Raw Photon Counts (Intensity vs. Time) correlation Calculate Autocorrelation Function (ACF) raw_data->correlation fitting Fit ACF with Appropriate Physical Model correlation->fitting parameters Extract τD and N fitting->parameters results Calculate Diffusion Coefficient (D) and Concentration (C) parameters->results

    Fig. 3: Workflow for analyzing FCS data.
    • Average the autocorrelation curves.

    • Fit the averaged curve with an appropriate diffusion model. For complex samples, a two-component or anomalous diffusion model may be necessary.

    • From the fit, determine the diffusion time (τ_D) and the average number of molecules (N).

    • Calculate the diffusion coefficient (D) of your sample using the calibrated ω₀ value: D = ω₀² / 4τ_D .

    • Calculate the concentration (C) using the calibrated effective volume (V_eff): C = N / (V_eff * N_A) , where N_A is Avogadro's number.

Conclusion

This compound is a valuable tool for Fluorescence Correlation Spectroscopy due to its high brightness and photostability. While less common as a primary calibrant than Rhodamine 6G, its robust performance makes it an excellent choice for labeling molecules of interest in diffusion and concentration studies, especially in demanding applications like two-photon FCS. By following standardized protocols for calibration and measurement, researchers can leverage the superior properties of this compound to obtain high-quality, reproducible FCS data.

References

Application Note: Rhodamine 101 as a Reference Standard for Fluorescence Quantum Yield Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of a fluorophore in converting absorbed light into emitted light. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Accurate determination of ΦF is crucial for the characterization and development of fluorescent materials used in various research fields, including molecular biology, materials science, and drug discovery.

Rhodamine 101, a highly stable and fluorescent dye, is widely recognized as a reliable reference standard for relative quantum yield measurements. Its high quantum yield, which approaches unity in ethanol, along with its well-characterized photophysical properties, makes it an excellent choice for calibrating fluorescence measurements and determining the quantum yield of unknown samples. This application note provides a detailed protocol for using this compound as a reference standard for the determination of the fluorescence quantum yield of a sample in solution.

Photophysical Properties of this compound

This compound exhibits strong absorption and emission in the orange-red region of the visible spectrum. Its rigid molecular structure contributes to its high fluorescence quantum yield and photostability. The key photophysical properties of this compound in ethanol are summarized in the table below.

PropertyValueReference
Quantum Yield (ΦF) ~1.0[1]
Excitation Maximum (λex) 565 - 569 nm[2][3]
Emission Maximum (λem) 589 - 595 nm[3]
Molar Extinction Coefficient (ε) 139,000 cm-1M-1 at 576 nm (for Sulfothis compound)[4]
Recommended Solvent Ethanol, Methanol[5][6]

Principle of the Comparative Method

The relative quantum yield of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions. The fundamental equation for calculating the relative quantum yield (ΦS) of a sample is:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)

Where:

  • ΦR is the known quantum yield of the reference standard (this compound).

  • IS and IR are the integrated fluorescence intensities of the sample and the reference, respectively.

  • AS and AR are the absorbances of the sample and the reference at the excitation wavelength, respectively.

  • nS and nR are the refractive indices of the sample and reference solutions (solvents), respectively.

To minimize errors from inner filter effects, it is crucial to work with optically dilute solutions where the absorbance at the excitation wavelength is kept below 0.1.[7][8]

Experimental Workflow

The following diagram illustrates the general workflow for determining the fluorescence quantum yield of a sample using this compound as a reference standard.

G cluster_prep Solution Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Sample Stock Solution prep_series_s Prepare Dilution Series of Sample prep_sample->prep_series_s prep_std Prepare this compound Stock Solution prep_series_r Prepare Dilution Series of Standard prep_std->prep_series_r abs_spec Measure Absorbance Spectra (UV-Vis) prep_series_s->abs_spec prep_series_r->abs_spec em_spec Measure Emission Spectra (Fluorometer) abs_spec->em_spec Select Excitation Wavelength integrate Integrate Emission Spectra em_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield gradient->calculate

Caption: Experimental workflow for quantum yield determination.

Detailed Experimental Protocol

Materials and Equipment
  • This compound (≥95% purity)

  • Ethanol (spectrophotometric grade)

  • Sample (fluorophore of interest)

  • Solvent for the sample (spectrophotometric grade)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with corrected emission spectra capabilities

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes for accurate dilutions

Solution Preparation
  • This compound Stock Solution: Accurately weigh a small amount of this compound and dissolve it in spectrophotometric grade ethanol to prepare a stock solution with a concentration of approximately 10-5 M.

  • Sample Stock Solution: Prepare a stock solution of the sample in a suitable solvent at a similar concentration.

  • Working Solutions: Prepare a series of dilutions for both the this compound standard and the sample from their respective stock solutions. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.02 to 0.1.[9] It is recommended to prepare at least four different concentrations for each to use the gradient method for higher accuracy.[8]

Absorbance Measurements
  • Set the UV-Vis spectrophotometer to measure absorbance.

  • Use the same solvent as used for the sample and standard to record a baseline.

  • Measure the absorbance spectra for all the prepared solutions (sample and this compound).

  • From the absorbance spectra, determine the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the sample and the standard have significant absorption, if possible.[7] A suitable excitation wavelength for this compound is around 535 nm.[1]

Fluorescence Measurements
  • Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Set the excitation and emission slit widths. These settings should be kept constant for all measurements of the sample and the standard.[10]

  • Set the excitation wavelength determined from the absorbance measurements.

  • Record the fluorescence emission spectrum for a blank (the solvent used for the sample and standard).

  • Measure the fluorescence emission spectra for all the prepared solutions of the sample and this compound. Ensure the emission range is set to capture the entire emission profile of both the sample and the standard.

Data Analysis and Calculation

  • Correct for Solvent Background: Subtract the blank (solvent) emission spectrum from each of the measured fluorescence spectra of the sample and the standard.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

  • Plot Integrated Intensity vs. Absorbance (Gradient Method): Create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the this compound standard.

  • Determine the Gradients: Perform a linear regression for both datasets. The slope of the resulting straight line is the gradient (Grad). The plot should be linear and pass through the origin. Any deviation from linearity, especially at higher concentrations, may indicate inner filter effects or aggregation.[7]

  • Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of the sample (ΦS):

ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)

Where:

  • ΦR is the quantum yield of this compound in ethanol (~1.0).[1]

  • GradS and GradR are the gradients (slopes) from the plots of integrated fluorescence intensity versus absorbance for the sample and this compound, respectively.

  • nS and nR are the refractive indices of the solvents used for the sample and this compound. If the same solvent is used for both, this term becomes 1.

Logical Relationship for Quantum Yield Calculation

The following diagram illustrates the relationship between the measured parameters and the final calculated quantum yield.

G cluster_inputs Experimental Data cluster_processing Calculation Steps cluster_output Result A_s Absorbance (Sample) Grad_s Gradient (Sample) A_s->Grad_s I_s Integrated Intensity (Sample) I_s->Grad_s A_r Absorbance (Reference) Grad_r Gradient (Reference) A_r->Grad_r I_r Integrated Intensity (Reference) I_r->Grad_r n_s Refractive Index (Sample Solvent) Phi_s Quantum Yield (Sample) n_s->Phi_s n_r Refractive Index (Reference Solvent) n_r->Phi_s Phi_r Quantum Yield (Reference) Phi_r->Phi_s Grad_s->Phi_s Grad_r->Phi_s

Caption: Relationship of parameters for quantum yield calculation.

Conclusion

This compound serves as an excellent and reliable reference standard for the determination of fluorescence quantum yields in the visible spectral range. By following the detailed protocol outlined in this application note, researchers can obtain accurate and reproducible quantum yield values for their fluorescent samples. Adherence to best practices, such as using optically dilute solutions and the gradient method for data analysis, is essential for minimizing experimental errors and ensuring the high quality of the results.

References

Application Notes and Protocols for Staining Intracellular Proteins with Rhodamine 101 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 101 chloride is a bright and photostable fluorescent dye suitable for the detection and quantification of intracellular proteins. Its spectral properties, with excitation and emission maxima typically around 565 nm and 595 nm respectively, make it compatible with common fluorescence microscopy and flow cytometry platforms.[1][2][3] This document provides detailed application notes and protocols for the use of this compound chloride in staining intracellular proteins for both qualitative visualization and quantitative analysis.

Product Information

PropertyValueReference
Molecular Formula C₃₂H₃₁ClN₂O₃[2]
Molecular Weight 527.05 g/mol [2]
Excitation Maximum (Ex) ~565 nm[1][2][3]
Emission Maximum (Em) ~595 nm[1][2][3]
Solubility Soluble in DMSO and ethanol.[2][3]
Storage Store at 4°C, protected from light and moisture.[2]

Applications

This compound chloride can be utilized in a variety of applications to study intracellular proteins, including:

  • Fluorescence Microscopy: Visualize the subcellular localization of specific proteins in fixed adherent or suspension cells.

  • Flow Cytometry: Quantify the expression levels of intracellular proteins in single cells within a heterogeneous population.[1][2]

  • High-Content Screening: Automated imaging and analysis of intracellular protein expression and localization in response to drug candidates or other stimuli.

Experimental Protocols

Protocol 1: Staining Intracellular Proteins in Adherent Cells for Fluorescence Microscopy

This protocol provides a general guideline for staining intracellular proteins in adherent cells grown on coverslips. Optimization of fixation, permeabilization, and antibody concentrations is recommended for each specific target protein and cell type.

Materials:

  • This compound chloride

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody (specific to the target protein)

  • Secondary Antibody (conjugated to a fluorophore compatible with this compound if not using a directly conjugated primary)

  • Mounting Medium with Antifade Reagent

  • Coverslips with cultured adherent cells

Procedure:

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

  • Washing: Gently wash the cells three times with PBS to remove culture medium.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[] This step is crucial for allowing antibodies to access intracellular epitopes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation (if applicable): If using an unconjugated primary antibody, dilute the this compound-conjugated secondary antibody in Blocking Buffer. Incubate the cells for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium containing an antifade reagent.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~565 nm, Emission: ~595 nm).

G

Workflow for staining intracellular proteins in adherent cells.
Protocol 2: Staining Intracellular Proteins in Suspension Cells for Flow Cytometry

This protocol is adapted for staining intracellular proteins in suspension cells for analysis by flow cytometry.

Materials:

  • This compound chloride

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Saponin in PBS)

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Primary Antibody (specific to the target protein)

  • This compound-conjugated Secondary Antibody (or directly conjugated primary)

  • Suspension cells

Procedure:

  • Cell Preparation: Harvest suspension cells and adjust the cell density to 1 x 10⁶ cells/mL in culture medium.

  • Stimulation (Optional): If studying a signaling pathway, treat cells with appropriate agonists or inhibitors for the desired time.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in cold PBS and repeat the wash.

  • Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.

  • Washing: Add 1 mL of FACS Buffer, centrifuge, and discard the supernatant.

  • Permeabilization: Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

  • Antibody Staining: Add the primary antibody (or this compound-conjugated antibody) at the predetermined optimal concentration.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with 1 mL of Permeabilization Buffer.

  • Secondary Antibody Incubation (if applicable): If using an unconjugated primary antibody, resuspend the cells in 100 µL of Permeabilization Buffer containing the this compound-conjugated secondary antibody. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the cells once with 1 mL of Permeabilization Buffer and once with 1 mL of FACS Buffer.

  • Analysis: Resuspend the cells in 500 µL of FACS Buffer and analyze on a flow cytometer equipped with a laser and filter set appropriate for this compound.

G

Workflow for staining intracellular proteins in suspension cells.

Data Presentation

Quantitative data from intracellular protein staining experiments can be summarized in tables for clear comparison.

Table 1: Quantification of Nuclear Staining by Fluorescence Microscopy

This table illustrates how to present data from image analysis of nuclear protein staining. The mean fluorescence intensity (MFI) of the nucleus is measured and compared across different treatment groups.

Treatment GroupNMean Nuclear Fluorescence Intensity (Arbitrary Units) ± SDFold Change vs. Controlp-value
Control 100150.2 ± 25.81.0-
Treatment A 100298.5 ± 45.11.99<0.001
Treatment B 100145.9 ± 23.70.97>0.05

N represents the number of cells analyzed. SD is the standard deviation.

Table 2: Analysis of Protein Expression by Flow Cytometry

This table shows an example of how to present data from a flow cytometry experiment measuring the percentage of cells positive for a specific intracellular protein and the median fluorescence intensity (MFI) of the positive population.

Cell TypeTreatment% Positive Cells ± SEMMedian Fluorescence Intensity (MFI) of Positive Population ± SEM
Lymphocytes Unstimulated2.5 ± 0.8512 ± 68
Lymphocytes Stimulated45.8 ± 3.22548 ± 152
Monocytes Unstimulated5.1 ± 1.1634 ± 81
Monocytes Stimulated78.2 ± 4.54123 ± 210

SEM represents the standard error of the mean from three independent experiments.

Signaling Pathway Analysis: MAPK/ERK Pathway

Intracellular staining is a powerful tool to investigate signaling pathways. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[5][6][7] The activation of this pathway can be monitored by detecting the phosphorylation of key proteins like ERK1/2 using phospho-specific antibodies followed by flow cytometry or fluorescence microscopy.[8][9][10]

G

Simplified diagram of the MAPK/ERK signaling cascade.

Experimental Workflow for Analyzing ERK Phosphorylation:

G

Workflow for analyzing ERK phosphorylation using intracellular staining.

References

Application Note: Preparation of Rhodamine 101 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhodamine 101 is a bright and highly photostable fluorescent dye belonging to the rhodamine family.[1][2] Due to its high fluorescence quantum yield and stability, it is extensively used in various biotechnology applications, including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy.[3][4][][6][7] It often serves as a reference standard for other fluorescent dyes.[8] Proper preparation of a stock solution is a critical first step to ensure reproducibility and accuracy in experiments utilizing this compound.

This document provides a detailed protocol for the preparation of this compound stock solutions, along with key physicochemical data to guide researchers in their experimental design.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
Molecular Formula C₃₂H₃₀N₂O₃[3][9]
Formula Weight 490.6 g/mol [3][9]
Appearance Crystalline solid[3]
Excitation Maximum (λex) 565 - 569 nm[3][8][9][10]
Emission Maximum (λem) 589 - 595 nm[1][9][10]
Fluorescence Quantum Yield (Φf) ~0.9 - 1.0 in Ethanol[11]
Solubility (Inner Salt) Ethanol: ~0.10 mg/mL[3][9] Methanol: Soluble
Solubility (Chloride Salt) Ethanol: 14.29 mg/mL (ultrasonication needed)[12] DMSO: Used for initial dissolution[12] Water: 2 mg/mL (ultrasonication needed)[12]
Storage (Solid) -20°C, protected from light[3]
Storage (Stock Solution) 4°C, protected from light (stable for at least 3 weeks)[12]

Experimental Protocol: Preparing a 1 mM Stock Solution in DMSO

This protocol describes the preparation of a 1 mM this compound stock solution in high-quality, anhydrous dimethyl sulfoxide (DMSO).

Materials and Reagents
  • This compound (Inner salt or Chloride salt, ≥95% purity)[3]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or covered in foil)

  • Analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended to aid dissolution)[12]

Safety Precautions
  • This compound should be handled as a hazardous chemical.[3]

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the powdered dye in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) before use.[3]

Step-by-Step Procedure
  • Equilibrate Reagent: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculate Required Mass: To prepare a 1 mM stock solution, use the formula: Mass (mg) = Volume (mL) x Concentration (mM) x Formula Weight ( g/mol )

    • Example for 1 mL of 1 mM solution: Mass (mg) = 1 mL x 1 mM x 490.6 g/mol = 0.49 mg

    • Example for 2 mL of 1 mM solution: Mass (mg) = 2 mL x 1 mM x 490.6 g/mol = 0.98 mg

  • Weigh this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution: a. Add the weighed powder to an appropriately sized amber or foil-wrapped microcentrifuge tube. b. Add the desired volume of anhydrous DMSO. For example, add 1 mL of DMSO to 0.49 mg of this compound for a 1 mM solution. c. Vortex the solution thoroughly for 2-3 minutes to dissolve the powder. d. If the powder is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[12] Visually inspect to ensure no solid particles remain.

  • Storage: Store the resulting stock solution at 4°C, tightly sealed and protected from light.[12] Under these conditions, the solution is stable for at least three weeks.[12] For longer-term storage, consider aliquoting and storing at -20°C.

Preparation of Working Solutions

To prepare a working solution, dilute the stock solution in the appropriate experimental buffer (e.g., PBS, cell culture media). For example, to prepare a 1 µM working solution from a 1 mM stock, perform a 1:1000 dilution.

Diagrams

Experimental Workflow

G start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh Required Mass of this compound equilibrate->weigh add_solvent Add Anhydrous DMSO to Powder weigh->add_solvent dissolve Vortex and/or Sonicate Until Fully Dissolved add_solvent->dissolve check Is Solution Clear? dissolve->check check->dissolve No store Store Stock Solution at 4°C, Protected from Light check->store Yes end End store->end

Caption: Workflow for preparing a this compound stock solution.

References

Application Notes: Rhodamine 101 for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rhodamine 101 (Rh101) is a highly fluorescent and exceptionally photostable dye belonging to the rhodamine family of fluorophores. Renowned for its high quantum yield, which approaches unity in certain solvents, this compound serves as a benchmark fluorophore in spectroscopy and microscopy.[1][2][3] While its direct application in specific organelle labeling within live cells is limited due to poor membrane permeability, its outstanding photophysical properties make it an invaluable tool for several advanced applications in live-cell imaging, primarily as a reference standard and a polar tracer.[1][2][4]

These application notes provide an overview of this compound's properties, its applications as a reference standard for quantitative imaging, its use as a cellular tracer, and protocols for its preparation and cytotoxicity assessment.

Key Properties of this compound

This compound exhibits a bright red-orange fluorescence with high photostability, making it resistant to photobleaching during prolonged imaging sessions.[] Its fluorescence is relatively insensitive to pH in the physiological range (pH 4-10).[1][2] These characteristics, summarized in the table below, are critical for its use in demanding fluorescence applications.

Data Presentation

Table 1: Photophysical Properties of this compound

PropertyValueNotes
Excitation Maximum (λex) ~560 - 569 nmVaries slightly with solvent.
Emission Maximum (λem) ~589 - 595 nmVaries slightly with solvent.
Molar Extinction Coefficient >100,000 M⁻¹cm⁻¹In ethanol/methanol.
Fluorescence Quantum Yield (ΦF) ~0.9 - 1.0In ethanol; one of the highest available.[6]
Molecular Weight ~490.6 g/mol For the inner salt form.
Solubility Soluble in DMSO, Ethanol, MethanolPrepare concentrated stock solutions in these solvents.

Table 2: Cytotoxicity Considerations for Rhodamine Dyes

While specific cytotoxicity data (e.g., IC50) for this compound is not extensively documented, the general class of rhodamine dyes can exhibit cytotoxic and phototoxic effects, which are concentration, incubation time, and cell-type dependent.

ConsiderationDescriptionRecommendations
General Cytotoxicity At higher concentrations, rhodamines can interfere with mitochondrial function, potentially leading to apoptosis or necrosis.[7] Rhodamine 123, for example, is known to inhibit F₀F₁-ATPase.[7]Always perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line and experimental duration. The Sulforhodamine B (SRB) assay is a suitable method for this.
Phototoxicity The interaction of high-intensity excitation light with fluorophores can generate reactive oxygen species (ROS), leading to cellular damage and artifacts. Newer "Gentle Rhodamines" have been developed to mitigate this issue.[8]Use the lowest possible excitation laser power and exposure time that provides an adequate signal-to-noise ratio.
Cell Permeability This compound is relatively polar and generally considered membrane-impermeant, limiting its use for passive loading into the cytoplasm of live cells.[2]For intracellular applications, consider microinjection or other physical delivery methods. Alternatively, use more permeant rhodamine derivatives like Rhodamine 123 or Rhodamine B.[]

Primary Applications in Live Cell Imaging

Fluorescence Reference Standard

The exceptional photostability and high, stable quantum yield of this compound make it an ideal reference standard for calibrating and validating the performance of fluorescence imaging systems.[3][4]

  • System Calibration: A stable this compound sample can be used to monitor the stability and consistency of a microscope's light source, detectors, and optical path over time.

  • Quantitative Imaging: When comparing fluorescence intensities across different experiments or instruments, this compound can be used as a standard to normalize data.

  • Fluorescence Polarization: It is a widely used standard for fluorescence polarization and anisotropy measurements to study molecular interactions.[4]

Polar Cellular Tracer

While not cell-permeant, this compound and its sulfonated derivative, Sulfothis compound, can be introduced into cells to act as inert, highly fluorescent tracers.[9]

  • Fluid-Phase Tracer: Once loaded into the cytoplasm via microinjection or other methods, it can be used to trace cell morphology, volume, and dynamics.

  • Cell-Cell Communication: In neuronal studies, it can be used to track connections and dye coupling through gap junctions.[9]

  • Negative Control: It can serve as a negative control for studies using targeted fluorescent probes to assess non-specific uptake and distribution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound inner salt (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

    • Microcentrifuge tubes

    • Physiologically balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium.

  • Procedure for 10 mM Stock Solution:

    • Weigh out a suitable amount of this compound powder. (MW ≈ 490.6 g/mol ).

    • Add the appropriate volume of anhydrous DMSO or ethanol to achieve a 10 mM concentration. For example, add 204 µL of DMSO to 1 mg of this compound.

    • Vortex thoroughly until the dye is completely dissolved.

    • Aliquot the stock solution into smaller volumes in light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light. The stock solution is stable for several months.

  • Procedure for Working Solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution in a physiologically compatible buffer (e.g., HBSS or serum-free medium) to the desired final concentration (typically in the range of 1-10 µM for evaluation).

    • Vortex briefly to ensure homogeneity. Use the working solution immediately.

Protocol 2: General Protocol for Evaluating Dye Loading in Live Cells

This protocol outlines a general approach for introducing a non-targeting, membrane-impermeant dye like this compound into live cells for use as a tracer. The optimal method must be determined empirically.

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.

    • Allow cells to adhere and grow to the desired confluency (typically 50-70%).

  • Loading Method (Choose one and optimize):

    • Passive Loading (Permeability Test):

      • Prepare working solutions of this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) in pre-warmed culture medium.

      • Replace the existing medium with the dye-containing medium.

      • Incubate for a range of times (e.g., 15 min, 30 min, 60 min) at 37°C.

      • Wash the cells 2-3 times with pre-warmed HBSS or medium to remove extracellular dye.

      • Add fresh, pre-warmed medium and proceed to imaging. Note: Significant intracellular signal is not expected with this compound due to its low permeability.

    • Microinjection (Direct Loading):

      • Prepare a working solution of this compound (e.g., 10-100 µM) in an injection buffer (e.g., sterile PBS or potassium glutamate-based buffer).

      • Load the solution into a microinjection needle.

      • Using a micromanipulator, carefully inject the dye into the cytoplasm of the target cells.

      • Allow cells to recover for 15-30 minutes before imaging.

  • Live Cell Imaging:

    • Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.

    • Excite the sample using a laser or filter set appropriate for this compound (e.g., 561 nm laser or a TRITC filter set).

    • Collect emitted light using a filter centered around 590-620 nm.

    • Acquire images using the lowest possible laser power and shortest exposure time to minimize phototoxicity.

Protocol 3: Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity Assessment

This protocol is adapted from established methods to determine the potential cytotoxicity of this compound or other compounds.[10][11][12]

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-15,000 cells/well.

    • Incubate for 24 hours at 37°C to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium. Include a vehicle-only control (e.g., medium with 0.1% DMSO) and a positive control for cell death (e.g., Doxorubicin).

    • Replace the medium in the wells with 100 µL of the respective dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Fixation:

    • Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the supernatant.

    • Incubate the plate at 4°C for 1 hour.

    • Carefully wash the plate 4-5 times with slow-running tap water or deionized water and allow it to air dry completely.

  • SRB Staining and Measurement:

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.

    • Quickly wash the wells four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance (OD) at 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the media-only wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

cluster_0 Photophysical Properties of this compound Excitation Excitation (~568 nm) Emission Emission (~589 nm) Excitation->Emission Stokes Stokes Shift (~21 nm)

Caption: Key photophysical properties of this compound.

A 1. Cell Culture Plate cells on imaging dish B 2. Dye Preparation Prepare fresh working solution A->B C 3. Cell Loading / Labeling Incubate cells with dye or microinject B->C D 4. Washing Remove excess extracellular dye C->D E 5. Live Imaging Acquire images on a heated, CO2-controlled stage D->E F 6. Data Analysis Quantify fluorescence, morphology, etc. E->F

Caption: General workflow for a live cell imaging experiment.

A 1. Plate Cells in 96-well plate B 2. Treat Cells with compound (e.g., this compound) A->B C 3. Fix Cells with cold Trichloroacetic Acid (TCA) B->C D 4. Stain Protein with Sulforhodamine B (SRB) C->D E 5. Wash Remove unbound SRB dye D->E F 6. Solubilize Dye with Tris Base E->F G 7. Measure Absorbance at 510 nm F->G

Caption: Workflow for cytotoxicity assessment using the SRB assay.

References

Application Notes and Protocols for Two-Photon Excitation Microscopy with Rhodamine 101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-photon excitation microscopy (2PEM) is a powerful fluorescence imaging technique that offers distinct advantages for three-dimensional imaging deep within scattering biological specimens.[1][2] Unlike conventional one-photon fluorescence microscopy, where a single high-energy photon excites a fluorophore, 2PEM utilizes the near-simultaneous absorption of two lower-energy photons to elicit the same fluorescent emission. This nonlinear optical process provides intrinsic optical sectioning, reduced phototoxicity, and deeper tissue penetration, making it an invaluable tool for live-cell and in vivo imaging.[1][2]

Rhodamine 101 is a robust and highly fluorescent dye belonging to the rhodamine family of fluorophores. Its favorable photophysical properties, including a high quantum yield and good photostability, make it a suitable candidate for 2PEM applications.[][4] These notes provide detailed protocols for the use of this compound in two-photon microscopy for cell and tissue imaging, with a focus on applications relevant to biological research and drug development.

Photophysical Properties of this compound

A thorough understanding of the photophysical properties of this compound is crucial for optimizing 2PEM experiments. The key parameters are summarized in the table below. It is important to note that the two-photon absorption cross-section (σ₂) is a critical parameter for 2PEM, as a higher value indicates more efficient two-photon excitation. The two-photon absorption maximum of this compound is in the near-infrared (NIR) range, which allows for deeper tissue penetration and reduced scattering.[5]

PropertyValueSolvent/Conditions
One-Photon Absorption Max (λ_abs) ~569 nmMethanol
One-Photon Emission Max (λ_em) ~590 nmMethanol[6][7]
Two-Photon Excitation Max (λ_2P,ex) 780 - 840 nmVarious Solvents
Two-Photon Absorption Cross-Section (σ₂) Max ~100-200 GMMethanol
Fluorescence Quantum Yield (Φ_f) HighVarious Solvents

Note: GM stands for Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). The exact values for two-photon excitation maximum and cross-section can be solvent-dependent.[8]

Principle of Two-Photon Excitation with this compound

The fundamental principle of two-photon excitation is the simultaneous absorption of two photons, where the combined energy of these two photons is sufficient to excite the this compound molecule to its excited state. This is followed by relaxation and the emission of a single fluorescent photon.

Two_Photon_Excitation cluster_0 This compound Molecule Ground_State Ground State (S₀) Emitted_Photon Emitted Photon (Visible) Virtual_State Virtual State Excited_State Excited State (S₁) Virtual_State->Excited_State Excited_State->Ground_State Fluorescence Photon1 Photon 1 (NIR) Photon1->Virtual_State Simultaneous Absorption Photon2 Photon 2 (NIR) Photon2->Virtual_State

Jablonski diagram illustrating the two-photon excitation process.

Experimental Protocols

Protocol 1: In Vitro Staining of Cultured Cells with this compound for 2PEM

This protocol outlines the steps for staining live or fixed cultured cells with this compound for subsequent imaging with a two-photon microscope.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), high purity

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Fixative solution (e.g., 4% paraformaldehyde in PBS) for fixed cell imaging

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for fixed cell imaging

  • Coverslips or imaging dishes suitable for microscopy

  • Two-photon microscope equipped with a tunable near-infrared (NIR) laser

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in high-purity DMSO to make a 1-10 mM stock solution.

    • Store the stock solution at -20°C, protected from light.

  • Cell Culture:

    • Plate cells on coverslips or imaging dishes and culture until they reach the desired confluency.

  • Staining:

    • For Live-Cell Imaging:

      • Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

      • Remove the culture medium from the cells and replace it with the this compound staining solution.

      • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

      • Wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.

      • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • For Fixed-Cell Imaging:

      • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

      • Wash the cells three times with PBS.

      • If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

      • Wash the cells three times with PBS.

      • Prepare a working solution of this compound in PBS (1-10 µM).

      • Incubate the fixed and permeabilized cells with the staining solution for 20-30 minutes at room temperature, protected from light.

      • Wash the cells three times with PBS.

      • Mount the coverslips with an appropriate mounting medium.

  • Two-Photon Imaging:

    • Place the imaging dish or slide on the stage of the two-photon microscope.

    • Tune the laser to an excitation wavelength between 780 nm and 840 nm. The optimal wavelength may need to be determined empirically to maximize signal and minimize background.

    • Use a suitable emission filter to collect the fluorescence signal from this compound (typically in the range of 570-620 nm).

    • Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing photobleaching and phototoxicity.[9] It is crucial to use the lowest possible laser power to avoid cellular damage.

    • Acquire images or z-stacks as required for the experiment.

Cell_Staining_Workflow Start Start Cell_Culture Culture Cells on Coverslips/Dishes Start->Cell_Culture Live_or_Fixed Live or Fixed Cell Imaging? Cell_Culture->Live_or_Fixed Live_Staining Incubate with this compound in Culture Medium (15-30 min) Live_or_Fixed->Live_Staining Live Fixation Fix with 4% PFA (10-15 min) Live_or_Fixed->Fixation Fixed Wash_Live Wash with PBS/Medium Live_Staining->Wash_Live Image_Live Image in Culture Medium/ Imaging Buffer Wash_Live->Image_Live Image_Fixed Acquire 2PEM Images Image_Live->Image_Fixed Permeabilization Permeabilize with 0.1% Triton X-100 (optional) Fixation->Permeabilization Fixed_Staining Incubate with this compound in PBS (20-30 min) Permeabilization->Fixed_Staining Wash_Fixed Wash with PBS Fixed_Staining->Wash_Fixed Mount Mount Coverslip Wash_Fixed->Mount Mount->Image_Fixed End End Image_Fixed->End

Workflow for in vitro cell staining with this compound.
Protocol 2: In Vivo and Ex Vivo Tissue Imaging with this compound

This protocol describes the application of this compound for imaging in live animals (in vivo) or in freshly isolated tissue slices (ex vivo). Sulfothis compound (SR101), a sulfonated and more water-soluble analog, is often used for in vivo astrocyte labeling; however, the principles can be adapted for this compound, particularly for labeling vasculature or more hydrophobic structures.[1][10][11][12]

Materials:

  • This compound or Sulfothis compound

  • Sterile saline or artificial cerebrospinal fluid (aCSF)

  • Anesthesia (for in vivo imaging)

  • Surgical tools for exposing the tissue of interest (for in vivo imaging)

  • Vibratome or tissue slicer (for ex vivo imaging)

  • Two-photon microscope with an objective suitable for deep tissue imaging (e.g., long working distance, high numerical aperture)

Procedure for In Vivo Imaging:

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Surgically expose the tissue of interest (e.g., through a cranial window for brain imaging).

  • Dye Administration:

    • Intravenous (IV) Injection: For vascular labeling, dissolve this compound in a vehicle compatible with intravenous injection (e.g., saline with a small amount of a solubilizing agent like DMSO or Cremophor EL, ensuring the final concentration is non-toxic). Inject a bolus of the dye solution via a tail vein or other suitable vessel. The optimal dose needs to be determined empirically.

    • Topical Application: For labeling superficial layers of exposed tissue, a solution of this compound or SR101 in aCSF or saline (e.g., 100 µM to 1 mM) can be carefully applied to the tissue surface.[10]

  • Imaging:

    • Allow time for the dye to distribute. For IV injection, imaging can often begin within minutes. For topical application, allow 15-30 minutes for diffusion into the tissue.

    • Position the animal under the two-photon microscope.

    • Use an excitation wavelength in the 780-840 nm range.

    • Collect the emitted fluorescence using an appropriate filter set.

    • Acquire time-lapse images or z-stacks to observe dynamic processes or tissue structure.

Procedure for Ex Vivo Tissue Slice Imaging:

  • Tissue Preparation:

    • Perfuse the animal with ice-cold, oxygenated aCSF.

    • Rapidly dissect the tissue of interest and prepare acute slices (e.g., 200-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

  • Staining:

    • Incubate the tissue slices in oxygenated aCSF containing this compound (1-10 µM) for 20-60 minutes at room temperature or 34°C.[12]

    • Wash the slices in fresh aCSF for 10-20 minutes to remove excess dye.

  • Imaging:

    • Transfer a slice to the recording chamber of the two-photon microscope, continuously perfused with oxygenated aCSF.

    • Acquire images using the same imaging parameters as for in vivo imaging.

Application in Drug Development: Cellular Uptake Studies

2PEM with this compound can be a valuable tool for studying the cellular uptake and subcellular distribution of drug candidates. By conjugating a drug molecule to this compound, its internalization and localization within cells or tissues can be visualized and quantified.

Experimental Design:

  • Synthesis: Synthesize a conjugate of the drug of interest and this compound.

  • Cell Treatment: Treat cultured cells or administer the conjugate to an animal model.

  • 2PEM Imaging: Use the protocols described above to perform live-cell or in vivo/ex vivo imaging to track the spatiotemporal distribution of the fluorescently labeled drug.

  • Data Analysis: Quantify the fluorescence intensity in different cellular compartments (e.g., cytoplasm, nucleus, lysosomes) or tissue regions over time to determine uptake kinetics and localization patterns.

Drug_Uptake_Workflow Start Start Synthesis Synthesize Drug-Rhodamine 101 Conjugate Start->Synthesis Cell_Treatment Treat Cells/Administer to Animal Synthesis->Cell_Treatment Imaging Perform 2PEM Imaging (Live-cell or In Vivo) Cell_Treatment->Imaging Data_Acquisition Acquire Time-lapse Images or Z-stacks Imaging->Data_Acquisition Image_Analysis Image Processing and Segmentation Data_Acquisition->Image_Analysis Quantification Quantify Fluorescence Intensity in Regions of Interest Image_Analysis->Quantification Analysis Determine Uptake Kinetics and Subcellular Localization Quantification->Analysis End End Analysis->End

Workflow for a drug uptake study using this compound.

Data Presentation and Analysis

Quantitative data from 2PEM experiments should be presented clearly to facilitate interpretation and comparison.

Table of Imaging Parameters:

ParameterRecommended Value/RangeNotes
Excitation Wavelength 780 - 840 nmOptimize for maximal signal and minimal autofluorescence.
Laser Power < 50 mW at the sampleUse the lowest power necessary to avoid phototoxicity.
Objective High NA, long working distancee.g., 20x or 40x water immersion objective.
Emission Filter 570 - 620 nm bandpassTo isolate this compound fluorescence.
Dwell Time 1-10 µs/pixelAdjust for desired signal-to-noise ratio and scan speed.
Image Size 512x512 or 1024x1024 pixelsBalance between resolution and acquisition speed.

Data Analysis:

  • Image Processing: Use software such as ImageJ/Fiji or commercial packages for background subtraction, noise reduction, and image registration (for time-lapse series).

  • Quantification: Measure fluorescence intensity in defined regions of interest (ROIs) to quantify changes in dye concentration or distribution.

  • Colocalization Analysis: If using multiple fluorescent labels, perform colocalization analysis to determine the spatial relationship between this compound and other markers.

Troubleshooting

ProblemPossible CauseSolution
Low Signal - Low dye concentration- Suboptimal excitation wavelength- Incorrect emission filter- Low laser power or detector gain- Increase dye concentration- Perform a lambda scan to find the optimal excitation wavelength- Check filter specifications- Cautiously increase laser power/gain
High Background - Autofluorescence- Unbound dye- Use a narrower emission filter- Acquire an unstained control image to assess autofluorescence- Ensure thorough washing steps
Photobleaching - High laser power- Long exposure time- Reduce laser power- Increase scan speed or use a more sensitive detector- Use an anti-fade agent in mounting medium for fixed samples
Phototoxicity - High laser power- Prolonged imaging- Use the lowest possible laser power- Minimize the duration of light exposure- Monitor cell health and morphology during live-cell imaging

By following these detailed application notes and protocols, researchers can effectively utilize this compound for a wide range of two-photon excitation microscopy studies, from fundamental cell biology to preclinical drug development.

References

Application Notes and Protocols for Rhodamine 101 in Single-Molecule Detection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 101, a highly fluorescent and photostable xanthene dye, has emerged as a valuable tool for single-molecule detection (SMD) studies. Its exceptional brightness and resistance to photobleaching make it an ideal candidate for observing the dynamics of individual biomolecules in real-time. This document provides detailed application notes and protocols for the use of this compound in single-molecule fluorescence microscopy, catering to researchers in academia and the pharmaceutical industry.

Photophysical Properties of this compound

This compound exhibits robust photophysical characteristics that are highly advantageous for single-molecule imaging. A summary of its key properties is presented below.

PropertyValueSolvent/ConditionReference
Excitation Maximum (λex) ~569 nmMethanol[1]
Emission Maximum (λem) ~590 nmMethanol[1]
Molar Extinction Coefficient (ε) ~110,000 M⁻¹cm⁻¹Ethanol[2]
Fluorescence Quantum Yield (Φf) ~1.0Ethanol[3]
Fluorescence Lifetime (τf) ~4.16 nsEthanol[4][5]
Photobleaching Probability (pb) 10⁻⁶ - 10⁻⁷Aqueous solution, Irradiance < 10³ W/cm²[6][7]

Key Applications in Single-Molecule Studies

The superior photophysical properties of this compound make it suitable for a range of single-molecule applications, including:

  • Single-Molecule Förster Resonance Energy Transfer (smFRET): As an acceptor or donor in FRET pairs to probe intramolecular distances and conformational changes in proteins and nucleic acids.

  • Protein-DNA Interaction Analysis: To track the binding, dissociation, and movement of DNA-binding proteins such as polymerases and repair enzymes along DNA strands.

  • Motor Protein Dynamics: To visualize the processive movement of motor proteins like kinesin and myosin along their respective tracks.[8][9][10]

  • Transcription and Translation Dynamics: To monitor the real-time activity of individual ribosomes and RNA polymerases.[11][12]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound Maleimide

This protocol describes the labeling of cysteine-containing proteins with this compound C2 maleimide.

Materials:

  • This compound C2 maleimide

  • Protein of interest with an accessible cysteine residue (1-10 mg/mL)

  • Degassed labeling buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed labeling buffer.

    • If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol group, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Dye Preparation:

    • Allow the vial of this compound C2 maleimide to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the dye stock solution to the protein solution at a 10- to 20-fold molar excess of dye to protein.

    • Flush the reaction vial with an inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and this compound (at ~569 nm).

Protocol 2: Single-Molecule Imaging using Total Internal Reflection Fluorescence (TIRF) Microscopy

This protocol outlines a general procedure for imaging single this compound-labeled molecules.

Materials:

  • This compound-labeled biomolecule

  • TIRF microscope with appropriate laser excitation (e.g., 561 nm) and emission filters

  • Quartz microscope slides and coverslips

  • Surface passivation reagents (e.g., Polyethylene glycol (PEG) or DDS-Tween-20)

  • Imaging buffer (e.g., T50 buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 8.0)

  • Oxygen scavenging system (e.g., protocatechuic acid/protocatechuate-3,4-dioxygenase - PCA/PCD)

Procedure:

  • Surface Passivation:

    • Thoroughly clean the quartz slides and coverslips.

    • Passivate the surface using a PEGylation protocol or a DDS-Tween-20 coating to prevent non-specific binding of the labeled molecules.

  • Sample Immobilization (if applicable):

    • For studying surface-tethered molecules, immobilize the labeled biomolecules on the passivated surface using specific interactions (e.g., biotin-streptavidin).

  • Sample Chamber Assembly:

    • Assemble a flow chamber using the passivated slide and coverslip.

  • Imaging:

    • Dilute the this compound-labeled sample to a picomolar concentration in the imaging buffer. For improved photostability, include an oxygen scavenging system.[9][13]

    • Introduce the sample into the flow chamber.

    • Acquire images using the TIRF microscope, ensuring appropriate laser power and exposure times to achieve a good signal-to-noise ratio without excessive photobleaching.

  • Data Analysis:

    • Analyze the acquired image series to identify and track single molecules, and extract quantitative information such as fluorescence intensity, lifetime, and FRET efficiency over time.

Data Presentation

The following tables summarize key quantitative data for Rhodamine dyes in single-molecule studies.

Table 1: Photophysical Properties of Rhodamine Derivatives

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Lifetime (τf) (ns)
This compound569590~1.04.16
Rhodamine B (RhB-1)578573-37.8 (s, photobleaching)
RhB-2 (singly dealkylated)564561-73.6 (s, photobleaching)
RhB-3 (doubly dealkylated)554/556551-27.4 (s, photobleaching)

Photobleaching lifetimes were measured in T50 buffer (pH 8.0)[13][14].

Table 2: Effect of Oxygen Scavenger System (OSS) on Photobleaching Lifetime of Rhodamine B Derivatives

DyePhotobleaching Lifetime without OSS (s)Photobleaching Lifetime with OSS (s)
RhB-137.8 ± 2.478.1 ± 3.1
RhB-273.6 ± 2.8113.3 ± 4.1
RhB-327.4 ± 1.662.9 ± 3.3

Data from studies on Rhodamine B derivatives in T50 buffer (pH 8.0)[9].

Visualizations

Experimental Workflows and Signaling Pathways

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis Labeling Protein/DNA Labeling (this compound) Purification Purification of Labeled Sample Labeling->Purification Surface_Passivation Surface Passivation (PEG/DDS-Tween-20) Purification->Surface_Passivation Immobilization Sample Immobilization Surface_Passivation->Immobilization TIRF_Microscopy TIRF Microscopy Immobilization->TIRF_Microscopy Image_Processing Image Processing (Spot Detection) TIRF_Microscopy->Image_Processing Tracking Single-Molecule Tracking Image_Processing->Tracking Data_Extraction Data Extraction (Intensity, FRET, etc.) Tracking->Data_Extraction Kinetic_Analysis Kinetic Modeling Data_Extraction->Kinetic_Analysis

General workflow for a single-molecule detection experiment.

Transcription_Elongation RNAP This compound-labeled RNA Polymerase Binding RNAP Binds to Promoter RNAP->Binding DNA Immobilized DNA Template DNA->Binding NTPs NTPs Initiation Transcription Initiation NTPs->Initiation Binding->Initiation Elongation Elongation (Movement along DNA) Initiation->Elongation Pausing Transcriptional Pausing Elongation->Pausing Termination Termination and Release Elongation->Termination RNA Nascent RNA Elongation->RNA Protein_DNA_FRET cluster_components Molecular Components cluster_states Conformational States DNA DNA with binding site (Donor-labeled) Unbound Unbound State (Low FRET) DNA->Unbound Protein DNA-binding Protein (this compound-Acceptor labeled) Protein->Unbound Bound_Open Bound - Open Conformation (Intermediate FRET) Unbound->Bound_Open Binding Bound_Open->Unbound Dissociation Bound_Closed Bound - Closed Conformation (High FRET) Bound_Open->Bound_Closed Conformational Change

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rhodamine 101 Concentration for Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Rhodamine 101 concentration for their cell staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in cell staining?

This compound is a bright, red-orange fluorescent dye belonging to the rhodamine family.[] It is widely used in various biological applications, including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy.[2][3][4] In cell staining, it is often used as a reference standard and can be conjugated to antibodies or other molecules to label specific cellular structures.[3][4]

Q2: What are the excitation and emission wavelengths of this compound?

This compound has an excitation maximum at approximately 565 nm and an emission maximum at around 595 nm.[2][4]

Q3: What is a good starting concentration for this compound staining?

The optimal concentration of this compound is highly dependent on the cell type, whether the cells are live or fixed, and the specific application. It is always recommended to perform a titration to determine the ideal concentration for your experimental conditions. However, the table below provides some suggested starting concentration ranges for various applications and cell types based on available data.

ApplicationCell Type/TargetRecommended Starting ConcentrationIncubation TimeReference
Live Cell Imaging
Hippocampal Astrocytes0.1 µM - 1 µM20 minutes[5]
Cortical Astrocytes25 µM - 100 µM (topical application)50 - 70 minutes[6]
Cultured Neurons50 nM - 500 nM (for isoBeRST-Halo)30 minutes
Fixed Cell Staining
General Protein Staining1.0 µg/mL10 minutes
Flow Cytometry
GeneralTitration is criticalVaries[2][3][4]
Mitochondrial Staining
MCF-7 Cells (Rhodamine 123)0.1 mg/ml30 minutes[7]

Note: The concentrations provided are starting points. Optimization is crucial for achieving the best signal-to-noise ratio.[]

Q4: How can I reduce phototoxicity during live-cell imaging with this compound?

Phototoxicity, or cell damage caused by light exposure during fluorescence microscopy, is a critical concern in live-cell imaging. To mitigate phototoxicity:

  • Minimize Dye Concentration: Use the lowest possible concentration of this compound that provides a detectable signal.

  • Reduce Exposure Time: Limit the duration of light exposure to the necessary minimum for image acquisition.

  • Lower Light Intensity: Use the lowest laser power or illumination intensity that allows for adequate signal detection.

  • Use Antifade Reagents: For fixed cells, employ mounting media containing antifade agents to preserve the fluorescence signal and reduce photobleaching.[]

  • Consider Specialized Dyes: For demanding long-term imaging, consider using newer generations of rhodamine derivatives specifically engineered for reduced phototoxicity.

Troubleshooting Guide

This guide addresses common issues encountered during this compound cell staining.

IssuePossible Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Excessive Dye Concentration: The concentration of this compound is too high, leading to non-specific binding.Titrate the this compound concentration to find the optimal balance between signal and background.
2. Inadequate Washing: Insufficient washing after staining fails to remove unbound dye.Increase the number and/or duration of wash steps with an appropriate buffer (e.g., PBS).
3. Autofluorescence: Some cell types or tissues exhibit natural fluorescence.Include an unstained control to assess the level of autofluorescence. Consider using a different fluorophore with a longer wavelength if autofluorescence is problematic in the red channel.
4. Non-specific Antibody Binding (for immunofluorescence): The primary or secondary antibody is binding non-specifically.Include a blocking step (e.g., with BSA or serum from the secondary antibody host species). Titrate antibody concentrations. Run appropriate controls (e.g., secondary antibody only).
Weak or No Signal 1. Insufficient Dye Concentration: The concentration of this compound is too low.Increase the concentration of this compound in a stepwise manner.
2. Inadequate Incubation Time: The incubation period is not long enough for the dye to penetrate the cells or bind to its target.Optimize the incubation time.
3. Cell Permeabilization Issues (for intracellular targets): The cell membrane was not sufficiently permeabilized for the dye to enter the cell.Ensure the permeabilization step (e.g., with Triton X-100 or saponin) is adequate for your cell type.
4. Photobleaching: The fluorescent signal has been destroyed by excessive light exposure.Minimize light exposure during imaging. Use an antifade mounting medium for fixed cells.
5. Incorrect Filter Sets: The excitation and emission filters on the microscope are not appropriate for this compound.Verify that the microscope's filter set is compatible with the spectral properties of this compound (Excitation ~565 nm, Emission ~595 nm).[2][4]
Uneven or Patchy Staining 1. Cell Clumping: Cells are not in a monolayer, leading to uneven dye access.Ensure cells are well-separated and evenly distributed on the coverslip or slide.
2. Incomplete Fixation or Permeabilization: Fixation or permeabilization is not uniform across the sample.Optimize fixation and permeabilization protocols to ensure consistency.
3. Dye Aggregation: The this compound solution contains aggregates.Centrifuge the this compound stock solution before dilution to remove any precipitates.
Cell Death or Altered Morphology (Live-Cell Imaging) 1. Cytotoxicity of the Dye: High concentrations of this compound can be toxic to live cells.Use the lowest effective concentration of the dye. Reduce the incubation time.
2. Phototoxicity: Light-induced damage is affecting cell health.Reduce light intensity and exposure time.
3. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration.Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO).

Experimental Protocols

Protocol 1: General Staining of Adherent Cells with this compound

This protocol provides a general guideline for staining fixed and permeabilized adherent cells.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (optional, for immunofluorescence; e.g., 1% BSA in PBS)

  • Mounting medium with antifade

Procedure:

  • Cell Culture: Grow adherent cells on sterile coverslips in a culture dish to the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Blocking: If performing immunofluorescence, incubate the cells in a blocking solution for 30-60 minutes at room temperature.

  • Staining: Dilute the this compound stock solution to the desired final concentration in PBS (or blocking buffer for immunofluorescence). Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for this compound.

Protocol 2: Staining of Suspension Cells for Flow Cytometry

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Procedure:

  • Cell Preparation: Harvest suspension cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.

  • Washing: Resuspend the cell pellet in cold PBS and centrifuge again. Repeat this wash step twice.

  • Cell Counting: Resuspend the cells in flow cytometry staining buffer and determine the cell concentration. Adjust the cell density to approximately 1 x 10^6 cells/mL.

  • Staining: Add the appropriate volume of this compound stock solution to the cell suspension to achieve the desired final concentration.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or on ice, protected from light.

  • Washing: Wash the cells twice with cold flow cytometry staining buffer to remove unbound dye.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.

  • Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser and emission filters for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture wash1 Wash (PBS) cell_culture->wash1 fixation Fixation (PFA) wash1->fixation wash2 Wash (PBS) fixation->wash2 permeabilization Permeabilization (Triton X-100) wash2->permeabilization wash3 Wash (PBS) permeabilization->wash3 blocking Blocking (BSA) wash3->blocking staining This compound Incubation blocking->staining wash4 Wash (PBS) staining->wash4 mounting Mounting wash4->mounting imaging Fluorescence Microscopy mounting->imaging troubleshooting_logic start Staining Issue high_bg High Background Concentration too high? Inadequate washing? Autofluorescence? start->high_bg weak_signal Weak/No Signal Concentration too low? Insufficient incubation? Photobleaching? start->weak_signal uneven_staining Uneven Staining Cell clumping? Incomplete permeabilization? Dye aggregates? start->uneven_staining solution_bg Solution: - Titrate concentration - Increase washing - Use controls high_bg->solution_bg solution_signal Solution: - Increase concentration - Optimize incubation - Minimize light exposure weak_signal->solution_signal solution_uneven Solution: - Ensure single-cell suspension - Optimize protocols - Centrifuge dye stock uneven_staining->solution_uneven

References

Troubleshooting guide for poor Rhodamine 101 staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Rhodamine 101 staining experiments.

Frequently Asked Questions (FAQs)

Issue 1: Weak or No Fluorescence Signal

Q: Why is my this compound signal weak or completely absent?

A: A weak or non-existent signal is a common issue that can stem from several factors throughout the staining protocol.[1] These can range from problems with the dye itself to suboptimal experimental conditions.

  • Improper Dye Concentration: The concentration of the this compound conjugate may be too low. It is recommended to perform a titration experiment to determine the optimal antibody dilution.[2][3]

  • Incorrect Excitation/Emission Filters: Ensure that the microscope's filter set is appropriate for this compound. This compound has an excitation maximum around 565-569 nm and an emission maximum around 590-595 nm.[4][5]

  • Photobleaching: Rhodamine dyes can be susceptible to photobleaching, which is the irreversible loss of fluorescence due to light exposure.[6] This is especially problematic at higher magnifications or with long exposure times.[7]

  • Low Target Expression: The target protein may not be sufficiently expressed in your cells or tissue of interest.[3]

  • Dye Degradation: Improper storage or handling can lead to the degradation of the fluorescent dye. Rhodamine solutions should be stored protected from light, and chlorinated tap water should be avoided as it can decompose the dye.

Q: How can I increase the intensity of my this compound signal?

A: To enhance a weak signal, consider the following optimization steps:

  • Optimize Antibody Concentration: Perform a dilution series for your primary and/or this compound-conjugated secondary antibody to find the concentration that yields the best signal-to-noise ratio.[3]

  • Use an Antifade Mounting Medium: Mounting the sample with a medium containing an antifade reagent is crucial to protect the dye from photobleaching during imaging.[7][]

  • Check pH of Buffers: The pH of the reaction buffer can influence labeling efficiency. For conjugations like NHS esters, a pH between 7.0 and 8.0 is often optimal.[]

  • Amplify the Signal: If using indirect immunofluorescence, consider using a brighter secondary antibody conjugate or an amplification system like an avidin-biotin complex.

Issue 2: High Background or Non-Specific Staining

Q: What causes high background fluorescence in my this compound staining?

A: High background can obscure the specific signal, making data interpretation difficult. The primary causes include:

  • Excessive Dye Concentration: Using too high a concentration of the fluorescent conjugate can lead to non-specific binding to cellular components or the coverslip.[1][] The hydrophobic nature of some rhodamines can increase this issue.[]

  • Insufficient Washing: Inadequate washing steps after antibody incubation will fail to remove all unbound antibodies, resulting in a high background signal.[][]

  • Non-Specific Antibody Binding: The primary or secondary antibody may be binding to unintended targets in the sample.[1][]

  • Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce naturally, which can interfere with the signal from the dye.[3]

  • Dye Aggregation: Rhodamine dyes can form aggregates, especially at high concentrations, which can lead to poor fluorescence and inaccurate results.[]

Q: How can I reduce non-specific binding and background?

A: To minimize background and improve signal specificity, implement these strategies:

  • Optimize Antibody Dilution: Titrate the primary and secondary antibody concentrations to find the lowest amount that still provides a strong specific signal.[3]

  • Increase Washing Steps: Extend the duration or number of washes after antibody incubations to more effectively remove unbound antibodies.[]

  • Use a Blocking Solution: Incubate the sample with a blocking buffer (e.g., containing normal serum from the secondary antibody's host species or BSA) before adding the primary antibody to block non-specific binding sites.[2][]

  • Include Appropriate Controls: Use controls such as an isotype control or a secondary-antibody-only control to differentiate specific staining from non-specific background.[1]

  • Centrifuge the Conjugate: Before use, briefly centrifuge the this compound-conjugated antibody solution to pellet any aggregates that may have formed during storage.

Issue 3: Photobleaching

Q: My this compound fluorescence is fading quickly during imaging. How can I prevent this?

A: Photobleaching is a significant challenge, especially during prolonged imaging sessions or confocal microscopy.[7][]

  • Minimize Light Exposure: Reduce the intensity of the excitation light and the duration of exposure to the minimum required for image capture.[] When not acquiring images, block the light path to the sample.

  • Use Antifade Reagents: Always use a high-quality antifade mounting medium.[11] These reagents scavenge free radicals that cause photobleaching.[][]

  • Acquire Images Efficiently: Plan your imaging session to be as efficient as possible. Take single, fast scans while focusing and adjusting settings before acquiring the final high-resolution image.[7]

  • Choose Photostable Dyes: While this compound is relatively stable, for very demanding applications, consider newer generation dyes known for their superior photostability.[3]

Quantitative Data Summary

The spectral properties of fluorescent dyes are critical for designing experiments and selecting the correct microscope filters.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldNotes
This compound 565 - 569[4][5]590 - 595[4][5]Nearly 1.0 in solution[12]A bright and widely used dye.[5]
Rhodamine B ~542~5900.49 - 0.65 in ethanolVersatile dye, but solubility and stability can vary.
TRITC ~550~570-Commonly used for protein conjugation.[]
Rhodamine 6G ~530~556-Known for high fluorescence brightness.[][]

Troubleshooting Summary Table

ProblemPotential CauseRecommended Solution
Weak/No Signal Dye concentration too lowTitrate antibody to find optimal concentration.[3]
Incorrect filter setVerify microscope filters match dye's excitation/emission spectra.
PhotobleachingUse antifade mountant; minimize light exposure.[7]
High Background Dye concentration too highReduce antibody concentration.[]
Insufficient washingIncrease number and duration of wash steps.[]
Non-specific bindingUse an appropriate blocking buffer before antibody incubation.[]
Photobleaching Prolonged light exposureReduce excitation intensity and exposure time.
Absence of antifadeAlways use a mounting medium with an antifade reagent.[]
Uneven Staining Inadequate permeabilizationOptimize permeabilization time and detergent concentration.[1]
Dye aggregationCentrifuge dye solution before use; optimize dye concentration.[]

Experimental Protocols

Standard Protocol for Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for indirect immunofluorescence using a this compound-conjugated secondary antibody.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS)

  • Primary Antibody (specific to the target protein)

  • This compound-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Methodology:

  • Cell Culture: Grow cells to an appropriate confluency (typically 50-70%) on sterile glass coverslips in a petri dish.

  • Washing: Gently wash the cells three times with PBS to remove culture medium.

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde for 15-20 minutes at room temperature.[] This step preserves the cellular structure.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cell membranes by incubating with Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes.[]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with Blocking Buffer for 60 minutes at room temperature to reduce non-specific antibody binding.[]

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[2]

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in Blocking Buffer. Incubate the cells in the dark for 1 hour at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Final Wash: Wash once with PBS.

  • Mounting: Mount the coverslip onto a glass slide using a drop of antifade mounting medium.[] Seal the edges with nail polish and allow to dry.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for this compound. Store slides at 4°C in the dark.

Visual Guides

Troubleshooting_Workflow cluster_start cluster_issues cluster_solutions_weak cluster_solutions_bg cluster_solutions_fade cluster_result Start Poor this compound Staining WeakSignal Weak or No Signal Start->WeakSignal Evaluate Signal HighBg High Background Start->HighBg Evaluate Background Fading Signal Fades (Photobleaching) Start->Fading Evaluate Stability CheckFilters Verify Ex/Em Filters WeakSignal->CheckFilters IncConc Increase Ab Concentration (Titrate) WeakSignal->IncConc CheckTarget Confirm Target Expression WeakSignal->CheckTarget DecConc Decrease Ab Concentration HighBg->DecConc WashMore Increase Wash Steps HighBg->WashMore Block Optimize Blocking Step HighBg->Block AntiFade Use Antifade Mountant Fading->AntiFade MinLight Minimize Light Exposure Fading->MinLight GoodStain Optimal Staining CheckFilters->GoodStain IncConc->GoodStain CheckTarget->GoodStain DecConc->GoodStain WashMore->GoodStain Block->GoodStain AntiFade->GoodStain MinLight->GoodStain

Caption: Troubleshooting workflow for poor this compound staining.

Staining_Factors cluster_protocol Protocol Factors cluster_reagent Reagent & Sample Factors cluster_imaging Imaging Factors Staining Poor Staining Outcome Concentration Suboptimal Concentration Concentration->Staining Washing Insufficient Washing Washing->Staining Blocking Inadequate Blocking Blocking->Staining Fixation Improper Fixation Fixation->Staining Dye Dye Aggregation or Degradation Dye->Staining Antibody Poor Antibody Affinity Antibody->Staining Sample Low Target Expression Sample->Staining Photobleaching Photobleaching Photobleaching->Staining Filters Incorrect Filters Filters->Staining

Caption: Key factors contributing to poor this compound staining results.

Experimental_Workflow Start Prepare Cells on Coverslip Fix Fixation (e.g., 4% PFA) Start->Fix Perm Permeabilization (e.g., Triton X-100) Fix->Perm Block Blocking (e.g., BSA/Serum) Perm->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb This compound Secondary Ab Incubation PrimaryAb->SecondaryAb Mount Mount with Antifade SecondaryAb->Mount Image Fluorescence Microscopy Mount->Image

Caption: Standard experimental workflow for immunofluorescence staining.

References

Technical Support Center: Effects of pH on Rhodamine 101 Fluorescence Intensity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhodamine 101. It addresses common issues encountered during experiments related to the effects of pH on its fluorescence intensity.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence intensity of this compound?

The fluorescence of rhodamine dyes, including this compound, is generally pH-dependent. The underlying mechanism for many rhodamine derivatives involves a reversible structural change between a highly fluorescent "open" form and a non-fluorescent "closed" spirolactam form.[1] In acidic conditions, the dye typically exists in its fluorescent, open-ring structure. As the pH increases towards neutral and basic conditions, the equilibrium can shift towards the non-fluorescent, closed-ring spirolactam form, leading to a decrease in fluorescence intensity.[2]

Q2: What is the optimal pH range for this compound fluorescence?

Q3: What is the chemical mechanism behind the pH-dependent fluorescence of rhodamines?

The pH-dependent fluorescence of many rhodamine dyes is attributed to the reversible formation of a non-fluorescent spirolactam ring.[1] In this mechanism:

  • At low pH (acidic conditions): The acidic environment promotes the protonation of a carboxyl group, leading to an "open" ring structure. This form is typically a zwitterion or cation and is highly fluorescent.[2]

  • At high pH (neutral to basic conditions): Deprotonation of the carboxyl group can lead to the formation of a "closed" spirolactam ring, which is a non-fluorescent structure.[2]

This equilibrium between the open and closed forms is what dictates the fluorescence intensity at a given pH.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no fluorescence signal pH of the solution is too high (neutral or basic). Verify the pH of your buffer or sample. If possible, adjust the pH to the acidic range (e.g., pH 4-5) to see if fluorescence is restored.
Incorrect excitation or emission wavelengths. Ensure your fluorometer or microscope is set to the correct wavelengths for this compound (typically Ex: ~560 nm, Em: ~590 nm in methanol). These values may shift slightly depending on the solvent and pH.
Low concentration of this compound. Prepare a fresh, more concentrated stock solution and dilute as needed. Ensure complete dissolution of the dye.
Photobleaching (fading) of the dye. Minimize exposure of the sample to the excitation light. Use an anti-fade mounting medium if applicable for microscopy.
High background fluorescence Contaminated buffers or solvents. Use high-purity, fluorescence-free solvents and freshly prepared buffers.
Non-specific binding of the dye. If working with cells or tissues, ensure proper washing steps to remove unbound dye. Consider using a blocking buffer.
Inconsistent fluorescence readings Fluctuations in pH. Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.
Temperature fluctuations. Maintain a constant temperature during measurements, as fluorescence intensity can be temperature-dependent.[1]
Precipitation of the dye. Visually inspect the solution for any precipitate. If precipitation occurs, try adjusting the solvent composition or dye concentration.

Data Presentation

Illustrative Example: pH-Dependent Fluorescence of a Rhodamine B Derivative

The data shows a significant increase in fluorescence intensity as the pH decreases, with a calculated pKa of approximately 4.0.[4]

pHRelative Fluorescence Intensity (%)
2.0100
3.085
4.050
5.015
6.05
7.0< 5

Experimental Protocols

Protocol for Measuring the Effect of pH on this compound Fluorescence Intensity

This protocol outlines the steps to determine the fluorescence intensity of this compound over a range of pH values.

1. Materials:

  • This compound

  • High-purity solvent for stock solution (e.g., DMSO or ethanol)

  • A series of buffers covering the desired pH range (e.g., citrate-phosphate buffer for pH 2-8)

  • pH meter

  • Fluorometer or fluorescence plate reader

  • Quartz cuvettes or appropriate microplates

2. Procedure:

  • Prepare a stock solution of this compound: Dissolve a known amount of this compound in a suitable solvent (e.g., 1 mM in DMSO). Protect the stock solution from light.

  • Prepare buffer solutions: Prepare a series of buffers at different pH values (e.g., in 0.5 or 1.0 pH unit increments). Verify the pH of each buffer using a calibrated pH meter.

  • Prepare working solutions: For each pH value, add a small aliquot of the this compound stock solution to the buffer to reach the desired final concentration (e.g., 1 µM). Ensure the final concentration of the stock solution solvent is low (e.g., <1%) to avoid solvent effects.

  • Equilibrate the samples: Allow the working solutions to equilibrate at a constant temperature for a set period.

  • Measure fluorescence:

    • Set the excitation and emission wavelengths on the fluorometer (e.g., Ex: 560 nm, Em: 590 nm).

    • Measure the fluorescence intensity of a blank solution (buffer only) for each pH value to determine the background.

    • Measure the fluorescence intensity of each this compound working solution.

  • Data Analysis:

    • Subtract the background fluorescence from the sample fluorescence for each pH value.

    • Plot the corrected fluorescence intensity as a function of pH.

    • If applicable, determine the pKa value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

experimental_workflow Experimental Workflow for pH-Dependent Fluorescence Measurement cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions (this compound in Buffers) prep_stock->prep_working prep_buffers Prepare Buffers at Various pH Values prep_buffers->prep_working equilibrate Equilibrate Samples prep_working->equilibrate measure Measure Fluorescence Intensity (Fluorometer) equilibrate->measure analyze Correct for Background and Plot Intensity vs. pH measure->analyze pka Determine pKa (Sigmoidal Fit) analyze->pka

Caption: Workflow for determining the pH profile of this compound fluorescence.

ph_mechanism General Mechanism of pH-Dependent Rhodamine Fluorescence cluster_high_ph High pH (Basic/Neutral) cluster_low_ph Low pH (Acidic) closed Non-Fluorescent 'Closed' Spirolactam Form opened Highly Fluorescent 'Open' Zwitterionic/Cationic Form closed->opened + H+ opened->closed - H+

Caption: Reversible equilibrium of rhodamine dyes between fluorescent and non-fluorescent forms.

References

How to avoid aggregation of Rhodamine dyes in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rhodamine dyes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common issues with Rhodamine dye aggregation in solution.

Troubleshooting Guide

Issue: My fluorescence signal is weak and inconsistent.

This is a common symptom of dye aggregation, which can lead to self-quenching of the fluorescence.

Possible Cause Suggested Solution
High Dye Concentration Aggregation is highly dependent on concentration. Reduce the dye concentration to the lowest level that provides a sufficient signal for your application. For Rhodamine 6G, significant deviation from Beer-Lambert law, indicating aggregation, can be observed at concentrations above 30 µM[1].
Inappropriate Solvent Polar solvents, especially water, can promote hydrophobic interactions that lead to aggregation[2]. Whenever possible, use less polar organic solvents like ethanol, propanol, or DMF, or prepare a mixed solvent system[3][4][5][6].
Low Temperature Lower temperatures can sometimes favor the formation of aggregates[7]. Try increasing the temperature of your solution moderately, as this can decrease the likelihood of aggregation.
Suboptimal pH The protonation state of the dye can affect its tendency to aggregate. The optimal pH is specific to the Rhodamine derivative. For Rhodamine B, aggregation can be significant at acidic pH values below 5[8].
Issue: I'm observing a shift in the absorbance or emission spectrum.

Spectral shifts are a tell-tale sign of aggregate formation. H-aggregates (face-to-face stacking) typically result in a blue-shift (hypsochromic shift) of the absorption spectrum, while J-aggregates (head-to-tail stacking) cause a red-shift (bathochromic shift)[9][10].

Possible Cause Suggested Solution
Dimer/Aggregate Formation This is the most likely cause of the spectral shift. Implement the solutions for weak fluorescence signals, such as reducing concentration, changing the solvent, or adjusting the temperature[2].
Interaction with Surfaces Adsorption of Rhodamine dyes onto surfaces, such as TiO2, can also lead to spectral shifts and aggregation[9][11]. Ensure your experimental setup minimizes unwanted surface interactions.
Presence of Contaminants Certain ions or molecules in your solution could be promoting aggregation. Use high-purity solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What is Rhodamine dye aggregation?

Rhodamine dyes, like many other fluorescent molecules, have a tendency to self-associate in solution to form dimers and higher-order aggregates. This process is driven by non-covalent interactions, such as van der Waals forces and hydrophobic effects. Aggregation can significantly alter the photophysical properties of the dye, often leading to a decrease in fluorescence quantum yield (quenching) and shifts in the absorption and emission spectra[12][13].

Q2: At what concentration does Rhodamine B start to aggregate in water?

The concentration at which aggregation becomes significant depends on the specific conditions (temperature, pH, etc.). However, as a general guideline, aggregation of Rhodamine B in water can be observed at concentrations as low as 1x10⁻⁵ M[5]. A study on Rhodamine B in various solvents defined a "critical concentration" where the monomer and dimer fluorescence intensities are equal. In water, this was found to be 1.5 g/L[6][14].

Q3: How does the choice of solvent affect aggregation?

The solvent plays a crucial role in Rhodamine dye aggregation. Generally, aggregation is more pronounced in polar solvents like water and less so in organic solvents such as ethanol and propanol[2][14]. This is because polar solvents can promote hydrophobic interactions between the dye molecules. Nonpolar solvents have been shown to be better for two-photon absorption processes with Rhodamine dyes[4].

Q4: Can temperature be used to control aggregation?

Yes, temperature can influence the equilibrium between monomeric and aggregated forms of Rhodamine dyes. Increasing the temperature generally decreases aggregation. This is because the increased thermal energy can overcome the weak intermolecular forces holding the aggregates together. For instance, studies on Rhodamine 6G have shown that the degree of association decreases with rising temperature.

Q5: Are there any additives that can prevent aggregation?

Several types of additives can be used to prevent or reduce Rhodamine dye aggregation:

  • Surfactants: Adding a detergent, such as Triton X-100, can help to keep the dye molecules separated and prevent aggregation. Both cationic and anionic surfactants have been studied for their effects on Rhodamine aggregation[15][16].

  • Bulky Counterions: For charged Rhodamine dyes, using a bulky, hydrophobic counterion can act as a "spacer" between the dye molecules, hindering their ability to aggregate[17][18].

Q6: How does pH affect Rhodamine B aggregation?

The pH of the solution can significantly impact the aggregation of Rhodamine B. The binding and aggregation of Rhodamine B can be more pronounced at acidic pH values, typically below pH 5[19]. In some applications, higher adsorption of Rhodamine B has been observed at a pH of 2.0[8]. However, in other contexts, catalytic degradation of Rhodamine B is more effective in alkaline conditions (pH 10)[20][21][22]. The optimal pH will depend on the specific experimental conditions and desired outcome.

Quantitative Data Summary

Table 1: Critical Concentration of Rhodamine B in Different Solvents

The critical concentration is defined as the concentration at which the ratio of monomer to dimer fluorescence intensity is unity[14]. Below this concentration, monomeric fluorescence dominates, while dimeric fluorescence is more prominent above it.

Solvent Dielectric Constant Critical Concentration (g/L)
Water80.11.5[6][14]
Ethanol24.53.0[6][14]
Propanol20.14.2[6][14]

Data sourced from[6][14]

Table 2: Effect of Concentration on Rhodamine Quantum Yield (QY)

This table illustrates how increasing the concentration of Rhodamine dyes in a PMMA thin film leads to a decrease in quantum yield, indicative of aggregation-induced quenching.

Dye Concentration (wt%) Quantum Yield (%)
Rhodamine 6GLow74.9[12]
High32.9[12]
Rhodamine 800Low18.4[12]
High3.9[12]

Data sourced from[12]

Experimental Protocols

Protocol 1: Spectroscopic Assessment of Rhodamine Aggregation

This protocol describes how to use UV-Visible absorption spectroscopy to detect and quantify the aggregation of Rhodamine dyes.

Objective: To determine the extent of dye aggregation by analyzing changes in the absorption spectrum.

Materials:

  • Rhodamine dye of interest

  • High-purity solvent(s) (e.g., water, ethanol)

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a concentrated stock solution of the Rhodamine dye in the chosen solvent.

  • Create a series of dilutions from the stock solution, covering the concentration range of interest (e.g., 10⁻⁶ M to 10⁻³ M).

  • Record the absorption spectrum for each dilution over the relevant wavelength range (e.g., 450-600 nm for Rhodamine B and Rhodamine 6G).

  • Analyze the spectra:

    • Plot absorbance at the monomer peak versus concentration to check for deviations from the Beer-Lambert law. A non-linear relationship at higher concentrations suggests aggregation[1].

    • Look for the appearance of new absorption bands or shoulders, which are characteristic of H- or J-aggregates. H-aggregates often show a new peak at a shorter wavelength (blue-shift)[9].

  • (Optional) Temperature Study: Repeat the measurements at different temperatures to assess the effect of temperature on aggregation[3].

Protocol 2: Using Surfactants to Mitigate Aggregation

This protocol provides a method for testing the effectiveness of a surfactant in preventing dye aggregation.

Objective: To determine if the addition of a surfactant can reduce or eliminate Rhodamine dye aggregation.

Materials:

  • Rhodamine dye solution at a concentration known to cause aggregation

  • Surfactant (e.g., Triton X-100)

  • Spectrofluorometer or spectrophotometer

Procedure:

  • Prepare a Rhodamine dye solution at a concentration where aggregation is observed (based on Protocol 1).

  • Divide the solution into several aliquots.

  • Add increasing concentrations of the surfactant to each aliquot.

  • Incubate the solutions for a period to allow them to equilibrate.

  • Measure the absorption and/or fluorescence spectra of each sample.

  • Analyze the results: A decrease in the spectral features associated with aggregates (e.g., the H-aggregate shoulder) and an increase in the monomer fluorescence intensity with increasing surfactant concentration indicate successful mitigation of aggregation.

Visualizations

AggregationEquilibrium cluster_factors Factors Promoting Aggregation Monomer Rhodamine Monomer (Fluorescent) Dimer Rhodamine Dimer (Quenched/Shifted Spectrum) Monomer->Dimer Aggregation Concentration High Concentration PolarSolvent Polar Solvent (Water) LowTemp Low Temperature IonicStrength High Ionic Strength

Caption: Equilibrium between fluorescent Rhodamine monomers and aggregated dimers.

TroubleshootingWorkflow start Problem: Weak/Inconsistent Fluorescence Signal check_concentration Is Dye Concentration High? start->check_concentration reduce_concentration Solution: Lower Dye Concentration check_concentration->reduce_concentration Yes check_solvent Is Solvent Highly Polar? check_concentration->check_solvent No end Problem Resolved reduce_concentration->end change_solvent Solution: Use Less Polar or Mixed Solvent check_solvent->change_solvent Yes check_temp Is Temperature Low? check_solvent->check_temp No change_solvent->end increase_temp Solution: Increase Temperature check_temp->increase_temp Yes add_surfactant Advanced Solution: Add Surfactant (e.g., Triton X-100) check_temp->add_surfactant No increase_temp->end add_surfactant->end

Caption: Troubleshooting workflow for Rhodamine dye aggregation issues.

References

Technical Support Center: Optimizing Rhodamine 101 Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in experiments utilizing Rhodamine 101 and other rhodamine-based dyes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise ratio (SNR) when using this compound?

A low signal-to-noise ratio can stem from several factors, including high background fluorescence, low signal intensity, and photobleaching of the fluorophore. High background can be caused by unbound dye, nonspecific binding, or autofluorescence of the sample.[1][2] Low signal intensity may result from suboptimal dye concentration, inefficient labeling, or issues with the imaging setup.[2][3] Photobleaching, the irreversible destruction of the fluorophore by light exposure, also diminishes the signal.[3][4]

Q2: How can I reduce background fluorescence in my this compound staining protocol?

To minimize background fluorescence, consider the following strategies:

  • Optimize Washing Steps: Thoroughly wash samples after staining to remove any unbound dye.[1][2]

  • Use Blocking Agents: For immunofluorescence applications, use appropriate blocking agents like BSA or serum from a species different from the primary antibody host to prevent nonspecific antibody binding.[2][3]

  • Titrate Dye Concentration: Use the lowest concentration of this compound that provides a detectable signal to minimize nonspecific binding.[3][]

  • Control for Autofluorescence: Include an unstained control sample to assess the level of natural fluorescence in your specimen.[3] If autofluorescence is high, particularly in the blue or green channels, consider using red-shifted dyes like this compound.[3]

  • Use Antifade Mounting Media: These reagents help to reduce background and preserve the fluorescence signal.[3][]

Q3: What is photobleaching and how can I prevent it?

Photobleaching is the light-induced fading of a fluorescent dye. Rhodamine dyes are known for their relatively high photostability, but they can still photobleach under intense or prolonged illumination.[][6] To mitigate photobleaching:

  • Minimize Light Exposure: Expose the sample to the excitation light only when acquiring images.[4]

  • Use Antifade Reagents: Mount samples in a quality antifade mounting medium.[3][7]

  • Optimize Imaging Settings: Use the lowest possible excitation light intensity and the shortest exposure time that provide an adequate signal.[8]

  • Choose Photostable Dyes: While this compound is quite stable, for very demanding applications, consider even more photostable alternatives if available.[3][6]

Q4: What are the optimal excitation and emission wavelengths for this compound?

This compound has an excitation maximum at approximately 569 nm and an emission maximum at around 590 nm.[9] It is typically excited by light in the green-yellow range and emits in the orange-red part of the spectrum.[]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
No or Weak Signal Suboptimal Dye Concentration: The concentration of this compound is too low.Perform a titration to determine the optimal dye concentration for your specific application.[3]
Inefficient Staining: The dye is not effectively binding to the target.Ensure proper sample permeabilization if targeting intracellular structures.[] Verify the conjugation chemistry if using a this compound conjugate.
Incorrect Filter/Laser Settings: The microscope's excitation and emission filters are not matched to this compound's spectral profile.Use a filter set appropriate for this compound's excitation (~569 nm) and emission (~590 nm) peaks.[9]
Photobleaching: The fluorescent signal has been destroyed by excessive light exposure.Minimize the sample's exposure to light. Use an antifade mounting medium and optimize imaging parameters (lower laser power, shorter exposure).[3][4]
High Background Excess Dye: Unbound this compound molecules are creating a diffuse fluorescent signal.Increase the number and duration of washing steps after staining.[1]
Nonspecific Binding: The dye or antibody conjugate is binding to unintended targets.Use a blocking solution (e.g., BSA, serum) before staining.[3] Consider reducing the dye concentration.
Sample Autofluorescence: The biological specimen itself is fluorescent.Image an unstained control to assess autofluorescence. If problematic, try spectral unmixing or use a dye in a different spectral region.[3]
Contaminated Reagents: Buffers or other solutions may be contaminated with fluorescent impurities.Use high-purity, fluorescence-free reagents and clean glassware.
Uneven or Patchy Staining Inadequate Permeabilization: The dye cannot access all target structures within the cell or tissue.Optimize the concentration and incubation time of the permeabilizing agent (e.g., Triton X-100).[]
Dye Aggregation: At high concentrations, this compound may form aggregates that stain unevenly.Ensure the dye is fully dissolved and consider using a slightly lower concentration.
Poor Sample Quality: The tissue or cells are not properly fixed or are damaged.Use an appropriate fixation protocol to preserve the structural integrity of your sample.[]

Quantitative Data

The following table summarizes the key photophysical properties of this compound.

Property Value Solvent Reference
Excitation Maximum (λex) 569 nm-[9]
Emission Maximum (λem) 590 nm-[9]
Molar Absorptivity (ε) 105,000 cm⁻¹M⁻¹Methanol[10]
Fluorescence Quantum Yield (ΦF) ~1.00Ethanol[11]

Experimental Protocols & Workflows

General Staining Protocol for Fixed Cells

This protocol provides a general workflow for staining fixed cells with a this compound conjugate. Optimization of incubation times and concentrations is recommended for each specific application.

G A 1. Cell Seeding & Culture B 2. Fixation (e.g., 4% Paraformaldehyde) A->B C 3. Permeabilization (e.g., 0.1% Triton X-100) B->C D 4. Blocking (e.g., 1% BSA) C->D E 5. Primary Antibody Incubation (if applicable) D->E F 6. Washing Steps (e.g., 3x with PBS) E->F G 7. This compound Conjugate Incubation F->G H 8. Final Washing Steps (e.g., 3x with PBS) G->H I 9. Mounting (with antifade reagent) H->I J 10. Imaging I->J

Caption: General immunofluorescence workflow.

Troubleshooting Logic for Low Signal-to-Noise Ratio

This diagram illustrates a logical approach to troubleshooting poor SNR in fluorescence microscopy experiments using this compound.

G Start Low Signal-to-Noise Ratio CheckSignal Is the signal truly low or is the background high? Start->CheckSignal LowSignal Weak Signal Troubleshooting CheckSignal->LowSignal Low Signal HighBg High Background Troubleshooting CheckSignal->HighBg High Background CheckDye Optimize Dye Concentration LowSignal->CheckDye CheckStaining Review Staining Protocol (Fixation, Permeabilization) LowSignal->CheckStaining CheckMicroscope Verify Microscope Settings (Filters, Laser Power, Exposure) LowSignal->CheckMicroscope CheckWashing Improve Washing Steps HighBg->CheckWashing CheckBlocking Optimize Blocking Step HighBg->CheckBlocking CheckAutofluor Assess Autofluorescence HighBg->CheckAutofluor Solution1 Increase concentration or incubation time CheckDye->Solution1 Solution2 Ensure protocol steps are optimal for target CheckStaining->Solution2 Solution3 Use correct filters and minimize photobleaching CheckMicroscope->Solution3 Solution4 Increase number and duration of washes CheckWashing->Solution4 Solution5 Use appropriate blocking agent CheckBlocking->Solution5 Solution6 Use unstained control and consider spectral unmixing CheckAutofluor->Solution6

Caption: Troubleshooting low SNR.

References

Rhodamine 101 Technical Support Center: Best Practices for Storage, Handling, and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Rhodamine 101 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the proper storage, handling, and use of this compound and its derivatives. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. How should I store this compound powder?

For long-term stability, this compound inner salt should be stored as a solid at -20°C, where it can be stable for at least four years. This compound chloride should be stored at 4°C in a sealed container, away from moisture and light.

2. What is the best way to prepare a stock solution of this compound?

It is recommended to prepare a stock solution by dissolving the this compound powder in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO). For instance, a stock solution of this compound chloride can be prepared by dissolving 3-5 mg of the powder in 0.3 mL of DMSO, followed by the addition of distilled water to a final concentration of 1 mg/mL.[] Stock solutions of this compound chloride are stable for at least three weeks when stored in the dark at 4°C.[]

3. What are the recommended safety precautions when handling this compound?

This compound should be handled with standard laboratory safety precautions. This includes wearing personal protective equipment such as gloves, safety goggles, and a lab coat to prevent skin and eye contact. It is advisable to work in a well-ventilated area to avoid inhalation of the powder.

4. In which solvents is this compound soluble?

This compound inner salt is soluble in ethanol at a concentration of approximately 0.10 mg/mL.[2] this compound chloride is soluble in ethanol and water, and may require sonication to fully dissolve.

Quantitative Data Summary

PropertyThis compound Inner SaltThis compound Chloride
Storage Temperature -20°C4°C
Long-term Stability (Solid) ≥ 4 yearsNot specified
Stock Solution Stability Not specified≥ 3 weeks at 4°C (in DMSO/water)[]
Excitation Maximum ~565 nm~565 nm
Emission Maximum ~595 nm~595 nm
Solubility in Ethanol ~0.10 mg/mL[2]Soluble (concentration not specified)
Solubility in Water Not specifiedSoluble (may require sonication)

Troubleshooting Guides

This section provides solutions to common problems you may encounter when using this compound in your experiments.

Troubleshooting Workflow for Common this compound Staining Issues

TroubleshootingWorkflow cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Imaging cluster_troubleshooting Troubleshooting Start Start PrepStock Prepare Stock Solution Start->PrepStock PrepWorking Prepare Working Solution PrepStock->PrepWorking FixPerm Fixation & Permeabilization (if applicable) PrepWorking->FixPerm Incubate Incubate with this compound FixPerm->Incubate Wash Wash to Remove Unbound Dye Incubate->Wash Mount Mount Sample Wash->Mount Image Acquire Image Mount->Image Problem Problem Observed? Image->Problem NoSignal No/Low Signal Problem->NoSignal Yes HighBg High Background Problem->HighBg Yes Photobleaching Photobleaching Problem->Photobleaching Yes NonSpecific Non-specific Staining Problem->NonSpecific Yes End End Problem->End No Sol_NoSignal Check dye concentration Verify filter sets Ensure proper fixation/permeabilization NoSignal->Sol_NoSignal Sol_HighBg Optimize washing steps Titrate dye concentration Use background suppressor HighBg->Sol_HighBg Sol_Photobleaching Use antifade mountant Minimize light exposure Reduce excitation intensity Photobleaching->Sol_Photobleaching Sol_NonSpecific Use blocking solution Optimize antibody concentration (if applicable) Check for dye aggregation NonSpecific->Sol_NonSpecific

Caption: A logical workflow for troubleshooting common issues encountered during this compound staining experiments.

Issue 1: No or Weak Fluorescent Signal

Possible Causes:

  • Incorrect Filter Sets: The excitation and emission filters on the microscope do not match the spectral profile of this compound (Excitation max ~565 nm, Emission max ~595 nm).

  • Low Dye Concentration: The concentration of the this compound working solution is too low to produce a detectable signal.

  • Inadequate Fixation or Permeabilization: For intracellular targets, insufficient fixation or permeabilization can prevent the dye from reaching its target.

  • Photobleaching: Excessive exposure to the excitation light may have quenched the fluorescence.

Solutions:

  • Verify Filter Sets: Ensure that the filter cubes on your microscope are appropriate for the excitation and emission spectra of this compound.

  • Optimize Dye Concentration: Perform a titration experiment to determine the optimal concentration of your this compound working solution for your specific cell type and application.

  • Optimize Fixation/Permeabilization: If staining intracellular targets, ensure that your fixation and permeabilization protocol is effective. For example, using 4% paraformaldehyde for fixation followed by a detergent like Triton X-100 for permeabilization is a common starting point.[]

  • Minimize Light Exposure: Use neutral density filters to reduce the intensity of the excitation light and keep exposure times as short as possible. The use of an antifade mounting medium is also highly recommended.[3]

Issue 2: High Background Fluorescence

Possible Causes:

  • Excess Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background.

  • Inadequate Washing: Insufficient washing after staining will leave unbound dye in the sample, contributing to background fluorescence.[]

  • Autofluorescence: Some cell types or tissues naturally exhibit autofluorescence, which can interfere with the this compound signal.

  • Non-specific Binding: The dye may be binding non-specifically to cellular components or the coverslip.

Solutions:

  • Titrate Dye Concentration: Determine the lowest effective concentration of this compound that provides a good signal-to-noise ratio.

  • Optimize Washing Steps: Increase the number and/or duration of washing steps after incubation with the dye to thoroughly remove any unbound fluorophore.

  • Use a Blocking Step: Pre-incubating the sample with a blocking solution, such as bovine serum albumin (BSA), can help to reduce non-specific binding.

  • Check for Autofluorescence: Before staining, examine an unstained sample under the microscope using the this compound filter set to assess the level of autofluorescence. If significant, you may need to consider spectral unmixing or using a dye with a different emission spectrum.

Issue 3: Rapid Photobleaching

Possible Causes:

  • High Excitation Light Intensity: Intense or prolonged exposure to the excitation light source can cause the fluorophore to permanently lose its ability to fluoresce.

  • Presence of Reactive Oxygen Species (ROS): The imaging environment may contain reactive oxygen species that accelerate photobleaching.

Solutions:

  • Reduce Excitation Intensity: Use the lowest possible light intensity that still provides a detectable signal.

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by only illuminating the sample when acquiring an image.

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium to help protect the fluorophore from photobleaching.[3]

  • Image in an Oxygen-Scavenging Buffer: For live-cell imaging, using an imaging medium with an oxygen scavenging system can help to reduce photobleaching.

Experimental Protocols

Protocol 1: Staining of Fixed Cells

This protocol provides a general guideline for staining fixed adherent cells with this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO/water)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Antifade mounting medium

  • Coverslips with cultured adherent cells

Procedure:

  • Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Dilute the this compound stock solution to the desired working concentration in PBS. Incubate the cells with the working solution for 20-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the stained cells using a fluorescence microscope with appropriate filter sets for this compound.

Protocol 2: Live-Cell Imaging

This protocol is a general guide for staining live cells. Optimization of dye concentration and incubation time is crucial to minimize cytotoxicity.[]

Materials:

  • This compound stock solution

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cultured live cells in an appropriate imaging dish (e.g., glass-bottom dish)

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed live-cell imaging medium. It is critical to perform a concentration titration to find the optimal concentration that gives a good signal without affecting cell viability.

  • Cell Staining: Replace the culture medium in the imaging dish with the this compound staining solution.

  • Incubation: Incubate the cells at 37°C in a cell culture incubator for 15-30 minutes. The optimal incubation time will vary depending on the cell type and dye concentration.

  • Washing (Optional but Recommended): For some applications, washing the cells with fresh, pre-warmed imaging medium can help to reduce background fluorescence from unbound dye.

  • Imaging: Place the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂. Image the cells using the lowest possible excitation light intensity to minimize phototoxicity.[3]

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup. Always refer to the manufacturer's instructions for the specific this compound product you are using.

References

Correcting for spectral overlap in multicolor experiments with Rhodamine 101

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for spectral overlap in multicolor experiments involving Rhodamine 101.

Troubleshooting Guides

This section addresses specific issues that may arise during multicolor experiments with this compound.

Problem 1: High background or bleed-through from the this compound channel into adjacent channels (e.g., PE-Texas Red, Alexa Fluor 594).
  • Symptom: You observe a false positive signal in a channel adjacent to this compound, even in single-color controls, leading to inaccurate data interpretation. This is often visible as a diagonal population on a bivariate dot plot instead of distinct populations along the axes.[1][2]

  • Possible Cause:

    • Spectral Overlap: The emission spectrum of this compound is broad and can extend into the detection window of other fluorochromes.[3][4]

    • Incorrect Compensation: The compensation settings are not correctly applied, leading to under- or over-compensation.[2][5]

    • High Autofluorescence: The intrinsic fluorescence of the cells or tissue, which can interfere with the signal.[6][7]

  • Solution:

    • Optimize Compensation:

      • Prepare single-color compensation controls for each fluorochrome in your panel, including this compound.[1][8]

      • Run the single-color controls on the flow cytometer to calculate the spectral overlap (spillover) into other channels.[9]

      • Apply the calculated compensation matrix to your multicolor samples.[10]

    • Use Spectral Unmixing: For instruments with this capability, spectral unmixing can more accurately separate the emission spectra of highly overlapping fluorochromes like this compound.[11][12][13]

    • Choose Spectrally Distinct Dyes: If possible, select fluorochromes with emission maxima further away from this compound.[6][14]

    • Include Unstained Controls: Always include an unstained sample to assess the level of autofluorescence.[6][7]

Problem 2: Weak this compound signal.
  • Symptom: The fluorescence intensity of your this compound staining is low, making it difficult to distinguish from background noise.

  • Possible Cause:

    • Photobleaching: this compound, like many fluorophores, can be susceptible to photobleaching upon prolonged exposure to excitation light.[15][16]

    • Suboptimal Staining Protocol: Incorrect antibody/dye concentration or incubation time.[7]

    • Incorrect Filter Selection: The bandpass filter used for detection is not optimal for capturing the peak emission of this compound.

  • Solution:

    • Minimize Light Exposure: Reduce the exposure time to the excitation source and use an anti-fade mounting medium for microscopy.

    • Optimize Staining: Titrate your antibody or this compound conjugate to determine the optimal concentration for a bright signal with low background.

    • Verify Filter Sets: Ensure your microscope or flow cytometer is equipped with the appropriate filters to capture the emission of this compound (approximately 580-620 nm).

Frequently Asked Questions (FAQs)

Q1: What is spectral overlap and why is it a concern with this compound?

A1: Spectral overlap, or bleed-through, occurs when the fluorescence emission from one fluorophore is detected in the detector designated for another fluorophore.[3][9] This is a significant issue with this compound because it has a relatively broad emission spectrum that can spill into channels used for other red and far-red dyes, leading to false-positive signals and inaccurate data.[3]

Q2: How do I properly set up compensation for this compound in a multicolor flow cytometry experiment?

A2: Proper compensation is crucial for correcting spectral overlap.[2][5] The key is to use single-stain controls for every fluorophore in your experiment, including this compound. These controls allow the instrument's software to calculate the percentage of this compound's signal that is being detected in other channels and subtract it mathematically.[1][9][10]

Q3: What are some alternative fluorochromes to this compound that may have less spectral overlap?

A3: When designing your multicolor panel, consider fluorochromes with narrower emission spectra or with emission peaks that are further away from your other dyes. Some alternatives to this compound include:

  • Sulfothis compound (Texas Red): While structurally similar, its spectral properties can sometimes offer better separation.[17]

  • Alexa Fluor 594: This dye is known for its brightness and photostability and has a similar emission spectrum to this compound.[17]

  • Newer generation dyes: Consider newer dyes designed for spectral cytometry that may have unique spectral signatures, allowing for better separation even with significant overlap.

Q4: Can I use software to correct for spectral overlap after I have acquired my data?

A4: Yes, most flow cytometry analysis software (like FlowJo or FCS Express) allows for post-acquisition compensation.[1] However, it is critical that you have acquired single-stain controls for each fluorophore during your experiment. Without these controls, accurate software compensation is not possible.[1]

Data Presentation

Table 1: Spectral Properties of this compound and Common Overlapping Fluorochromes

FluorochromeExcitation Max (nm)Emission Max (nm)Notes
This compound ~569[18]~590[18]Broad emission spectrum can cause significant bleed-through.
PE (Phycoerythrin)~496, 565~578Significant overlap with this compound.
Texas Red~589~615Often used in multicolor panels with this compound, requires careful compensation.[6]
Alexa Fluor 594~590~617Bright and photostable, but has high spectral overlap with this compound.[17]
PE-Texas Red~496, 565~615Tandem dye with significant emission in the red channel.

Experimental Protocols

Protocol 1: Preparation of Single-Stain Compensation Controls for Flow Cytometry
  • Cell Preparation: Prepare a suspension of cells that will be used in your experiment. Ensure you have a positive and a negative population for the marker of interest. If the marker is not expressed on your experimental cells, compensation beads can be used.[1][10]

  • Staining: For each fluorochrome in your panel (including this compound), take a separate aliquot of cells and stain it with the corresponding antibody-fluorochrome conjugate. Also, prepare an unstained control.

  • Incubation: Incubate the cells according to your standard staining protocol.

  • Washing: Wash the cells to remove any unbound antibodies.

  • Resuspension: Resuspend the cells in an appropriate buffer for flow cytometry analysis.

  • Acquisition: Run each single-stain control on the flow cytometer, ensuring to collect enough events for both the positive and negative populations. Use these controls to set up your compensation matrix.[1]

Protocol 2: General Workflow for Spectral Unmixing
  • Acquire Reference Spectra: For each fluorochrome used in your experiment, prepare a single-color control (as described in Protocol 1). Run these controls on the spectral flow cytometer to record the full emission spectrum for each dye. An unstained control is also necessary to determine the autofluorescence spectrum.[6][12]

  • Acquire Multicolor Sample: Run your fully stained multicolor sample on the instrument. The cytometer will capture the complete emission spectrum for each cell.

  • Perform Unmixing: Using the instrument's software, apply a spectral unmixing algorithm. This algorithm uses the reference spectra of the individual fluorochromes to mathematically calculate the contribution of each dye to the composite spectrum of each cell.[11][13]

  • Analyze Data: The unmixed data will provide the intensity of each individual fluorochrome for each cell, corrected for spectral overlap.

Visualizations

Spectral Overlap of this compound cluster_Rhodamine101 This compound cluster_AdjacentDye Adjacent Dye (e.g., PE-Texas Red) Rhodamine101_Excitation Excitation (~569nm) Rhodamine101_Emission Emission (~590nm) Rhodamine101_Excitation->Rhodamine101_Emission Fluorescence AdjacentDye_Detector Detector (~615nm) Rhodamine101_Emission->AdjacentDye_Detector Spectral Bleed-through

Caption: Spectral overlap of this compound into an adjacent detector.

Compensation Workflow for Flow Cytometry Start Start: Multicolor Experiment Prep_Controls Prepare Single-Stain Controls (One for each fluorochrome) Start->Prep_Controls Acquire_Controls Acquire Controls on Flow Cytometer Prep_Controls->Acquire_Controls Calculate_Spillover Calculate Spillover Matrix Acquire_Controls->Calculate_Spillover Acquire_Sample Acquire Multicolor Sample Calculate_Spillover->Acquire_Sample Apply_Compensation Apply Compensation Matrix Acquire_Sample->Apply_Compensation Analyze_Data Analyze Compensated Data Apply_Compensation->Analyze_Data

Caption: Workflow for correcting spectral overlap using compensation.

Troubleshooting Spectral Overlap Issues Issue Issue: Suspected Spectral Overlap Check_Controls Are single-stain controls correct? Issue->Check_Controls Check_Compensation Is compensation applied correctly? Check_Controls->Check_Compensation Yes Reacquire_Controls Re-prepare and acquire controls Check_Controls->Reacquire_Controls No Adjust_Compensation Adjust compensation matrix Check_Compensation->Adjust_Compensation No Consider_Alternatives Still an issue? Check_Compensation->Consider_Alternatives Yes Spectral_Unmixing Use Spectral Unmixing Consider_Alternatives->Spectral_Unmixing Yes Change_Panel Redesign Panel with Spectrally Distinct Dyes Consider_Alternatives->Change_Panel Yes

Caption: Decision tree for troubleshooting spectral overlap.

References

Rhodamine 101 lactone-zwitterion equilibrium optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rhodamine 101. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing the this compound lactone-zwitterion equilibrium and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the lactone-zwitterion equilibrium of this compound?

A: this compound, like many rhodamine dyes, exists in a dynamic equilibrium between two forms: a colorless, non-fluorescent lactone and a colorful, highly fluorescent zwitterion .[1][2][3][4] The lactone form is lipophilic (soluble in fats and non-polar solvents) and predominates in non-polar environments.[1][2] The zwitterion is a polar, charged species that is stabilized in polar solvents like water and alcohols.[4][5] The balance between these two states is crucial for experimental success, as it dictates the dye's fluorescence, permeability through cell membranes, and overall performance in biological imaging.[1][2][6]

Lactone_Zwitterion_Equilibrium cluster_0 Non-Polar Environment (e.g., Chloroform, Membranes) cluster_1 Polar Environment (e.g., Water, Ethanol) Lactone Lactone Form (Colorless, Non-Fluorescent) Zwitterion Zwitterion Form (Colored, Fluorescent) Lactone->Zwitterion Polar Solvents High pH Metal Ions Zwitterion->Lactone Non-Polar Solvents Low pH Heat

Caption: this compound lactone-zwitterion equilibrium.

Q2: What primary factors influence this equilibrium?

A: The equilibrium is primarily influenced by three factors:

  • Solvent Polarity: This is a critical factor. Polar solvents (e.g., water, ethanol, methanol) stabilize the charged zwitterionic form, shifting the equilibrium towards fluorescence.[4][5] Non-polar solvents (e.g., chloroform, dichloromethane) favor the neutral, non-fluorescent lactone.[7][8]

  • pH: The pH of the medium affects the protonation state of the carboxylic acid group. In acidic conditions, the carboxylate is protonated, which can favor the formation of the lactone.[9][10][11] Conversely, neutral to basic pH helps maintain the negatively charged carboxylate, stabilizing the zwitterion.

  • Temperature: Temperature can also shift the balance. Studies have shown that for this compound in some solvent systems, lower temperatures can favor the zwitterionic form, increasing fluorescence.[12]

Q3: Why is my this compound solution not fluorescent?

A: A lack of fluorescence is almost always due to the equilibrium shifting entirely to the non-fluorescent lactone form.[1][8] This typically occurs if the dye is dissolved in a non-polar or weakly polar aprotic solvent.[8] To restore fluorescence, you need to shift the equilibrium towards the zwitterion by changing the solvent to a more polar one (like ethanol or methanol) or by adjusting the pH.[4][13]

Troubleshooting Guide

Issue: Weak or No Fluorescence Signal
Question Possible Cause & Solution
What solvent are you using? Cause: The solvent may be too non-polar, favoring the colorless lactone form.[7][8] Solution: Switch to a polar protic solvent like ethanol or methanol. The zwitterionic form is more stable in polar media, leading to higher fluorescence.[4][5]
Have you checked the pH of your solution? Cause: Acidic conditions (pH < 4) can protonate the carboxylate group, promoting the formation of the lactone and quenching fluorescence.[9][10] Solution: Adjust the pH to a neutral or slightly basic range (pH 7-8) using a suitable buffer (e.g., PBS) to stabilize the fluorescent zwitterion.[14]
Is the dye concentration too high? Cause: At high concentrations, rhodamine dyes can form non-fluorescent aggregates (dimers), which quenches the signal.[15] Solution: Dilute your sample. Work within the linear detection range, which is typically in the nanomolar to low micromolar range.
Are your instrument settings correct? Cause: Incorrect excitation and emission wavelengths will result in poor signal detection.[16] Solution: Ensure your microscope or fluorometer is set to the correct wavelengths for this compound (see table below). For methanol, excitation is typically around 560-570 nm and emission is around 588-595 nm.[17][18][19]
Issue: High Background or Non-Specific Staining
Question Possible Cause & Solution
Are you observing high autofluorescence? Cause: Cells and tissues can have endogenous fluorescence (autofluorescence), which can obscure your signal.[16] Solution: Include an unstained control sample to assess the level of autofluorescence. If it is high, consider using a commercial autofluorescence quenching agent.
How thorough are your washing steps? Cause: Insufficient washing can leave unbound dye in the sample, leading to high background.[] Solution: Optimize your washing protocol. Increase the number and/or duration of washes with an appropriate buffer to remove any unbound this compound.
Issue: Signal Fades Quickly (Photobleaching)
Question Possible Cause & Solution
How are you storing your samples and stock solutions? Cause: Rhodamine dyes are sensitive to light.[][] Prolonged exposure to light can cause photobleaching even before imaging. Solution: Store stock solutions and stained samples in the dark at 4°C or -20°C.[] Minimize light exposure during all experimental steps.
Are you using an anti-fade mounting medium? Cause: During microscopy, the high-intensity excitation light can rapidly destroy the fluorophore.[16][] Solution: Use a commercially available anti-fade mounting medium. These reagents are designed to protect fluorescent dyes from photobleaching during imaging.[]

Data Presentation

Table 1: Spectroscopic Properties of this compound
PropertyValueSolventReference(s)
Absorption Max (λabs) 567 nmMethanol[17]
565 nmEthanol[19]
Emission Max (λem) 588 nmMethanol[17]
590 nm-[23]
595 nmEthanol[19]
Molar Absorptivity (ε) 1.05 x 10⁵ L mol⁻¹ cm⁻¹Methanol[17]
Fluorescence Quantum Yield (ΦF) 0.96Ethanol[24]
Table 2: Influence of Solvent Polarity on Rhodamine Equilibrium
SolventPolarityPredominant FormRelative FluorescenceReference(s)
Water HighZwitterionHigh[5]
Ethanol / Methanol HighZwitterionHigh[13][17]
Dichloromethane (DCM) LowLactoneVery Low
Chloroform (CHCl₃) LowLactoneVery Low[7]
Propionitrile-butyronitrile IntermediateMixture (Temp. dependent)Variable

Experimental Protocols

Protocol: pH Titration to Characterize Equilibrium Shift

This protocol allows for the determination of the pH sensitivity of this compound by monitoring changes in its absorbance or fluorescence spectrum.

pH_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare Stock Solution (e.g., 1 mM this compound in Ethanol) add_dye 3. Create Samples (Add stock to each pH buffer to final concentration, e.g., 5 µM) prep_stock->add_dye prep_buffers 2. Prepare Buffers (Range of pH values, e.g., pH 2 to 10) prep_buffers->add_dye equilibrate 4. Equilibrate (Incubate samples in the dark for 15-30 min) add_dye->equilibrate measure 5. Measure Spectra (Record absorbance or fluorescence spectrum for each sample) equilibrate->measure plot_data 6. Plot Data (Plot Absorbance/Fluorescence at λmax vs. pH) measure->plot_data determine_pka 7. Determine pKa (Fit data to Henderson-Hasselbalch equation) plot_data->determine_pka

Caption: Workflow for a pH titration experiment.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a polar solvent like ethanol or methanol.[18]

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 10). Use buffers with minimal autofluorescence.

  • Sample Preparation: For each pH value, create a sample by diluting the this compound stock solution into the buffer to a final working concentration (e.g., 1-10 µM). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to avoid affecting the buffer properties.

  • Equilibration: Allow the samples to equilibrate for a set period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Spectroscopic Measurement:

    • Absorbance: Measure the absorbance spectrum for each sample using a spectrophotometer. Record the absorbance maximum (λmax).[14]

    • Fluorescence: Measure the fluorescence emission spectrum for each sample using a fluorometer, with the excitation wavelength set near the λmax of the zwitterionic form (e.g., 560 nm). Record the peak emission intensity.[10]

  • Data Analysis: Plot the absorbance or fluorescence intensity at the peak wavelength as a function of pH. The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the apparent pKa, which represents the pH at which the fluorescent and non-fluorescent forms are in equal concentration.

Troubleshooting_Logic start Start: Low/No Fluorescence q_solvent Is solvent polar (e.g., ethanol, water)? start->q_solvent sol_solvent Action: Change to a polar solvent. q_solvent->sol_solvent No q_ph Is pH in 6-8 range? q_solvent->q_ph Yes sol_solvent->q_ph sol_ph Action: Adjust pH to neutral with buffer. q_ph->sol_ph No q_conc Is concentration low (<10 µM)? q_ph->q_conc Yes sol_ph->q_conc sol_conc Action: Dilute the sample. q_conc->sol_conc No q_settings Are instrument settings correct (λex/λem)? q_conc->q_settings Yes sol_conc->q_settings sol_settings Action: Verify excitation/emission wavelengths. q_settings->sol_settings No end Signal Should Improve q_settings->end Yes sol_settings->end

Caption: Troubleshooting logic for low fluorescence.

References

Technical Support Center: Enhancing the Stability of Rhodamine 101 Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and enhancing the stability of Rhodamine 101 working solutions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the preparation and use of this compound working solutions.

Q1: My this compound solution has a weaker fluorescence signal than expected.

A1: Several factors could be contributing to a weak fluorescence signal:

  • Low Concentration: The concentration of your working solution may be too low for your application.

  • pH Mismatch: The fluorescence of rhodamines can be pH-dependent. Ensure the pH of your buffer is optimal for this compound.

  • Solvent Quenching: Some solvents can quench fluorescence. High-purity solvents like ethanol are generally recommended over aqueous solutions for maximal quantum yield.

  • Degradation: The dye may have degraded due to improper storage or handling.

Q2: The fluorescence intensity of my working solution is decreasing rapidly over time.

A2: This is likely due to degradation of the this compound molecules. Key causes include:

  • Photobleaching: Exposure to excitation light, especially at high intensities or for prolonged periods, can irreversibly destroy the fluorophore.

  • Elevated Temperature: Storing working solutions at room temperature can accelerate degradation. Higher temperatures increase molecular collisions, leading to greater non-radiative energy dissipation (dynamic quenching).

  • Chemical Reactivity: Contaminants in the solvent or buffer, or the presence of strong oxidizing agents, can lead to chemical degradation of the dye.

Q3: I am observing high background fluorescence in my imaging experiments.

A3: High background can obscure your signal and is often caused by:

  • Excess Dye Concentration: Using a working solution that is too concentrated can lead to non-specific binding and high background.

  • Aggregation: At high concentrations, rhodamine dyes can form aggregates (dimers or higher-order), which can alter their fluorescence properties and contribute to background noise.

  • Inadequate Washing: Insufficient washing steps after staining will leave unbound dye in the sample, resulting in high background.

Q4: How can I minimize photobleaching of my this compound solution?

A4: To minimize photobleaching:

  • Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal.

  • Minimize Exposure Time: Limit the duration of exposure to the excitation source.

  • Use Anti-Fade Reagents: For microscopy applications, use a commercially available anti-fade mounting medium.

  • Work in the Dark: Prepare and handle solutions in a dark or dimly lit environment to avoid unnecessary light exposure.

Q5: What is the best way to store this compound working solutions?

A5: For optimal stability, working solutions should be:

  • Stored at 4°C: Refrigeration slows down potential degradation processes.

  • Protected from Light: Store vials wrapped in aluminum foil or in an opaque container.

  • Used Freshly: It is best practice to prepare working solutions fresh for each experiment. If storing, use within a few days for best results.

Data Presentation: Stability and Storage of this compound

The following table summarizes the stability and recommended storage conditions for this compound in its solid form and in solution.

FormSolvent/MatrixStorage TemperatureStabilityCitation(s)
Solid (Powder) N/A-20°C≥ 4 years[1]
Stock Solution DMSO4°C (in the dark)At least 3 weeks
Working Solution Ethanol-20°C1 month (sealed, away from light)
Working Solution Aqueous Buffer (e.g., PBS)4°C (in the dark)Recommended to be prepared fresh; use within a few days.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Working Solution

This protocol describes the preparation of a 1 µg/mL working solution in Phosphate-Buffered Saline (PBS).

Materials:

  • This compound inner salt

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare a 1 mg/mL Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out a small amount of this compound powder and dissolve it in anhydrous DMSO to a final concentration of 1 mg/mL.

    • Vortex thoroughly to ensure the dye is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Prepare the Working Solution:

    • On the day of the experiment, thaw one aliquot of the stock solution.

    • Dilute the 1 mg/mL stock solution 1:1000 in PBS (pH 7.4) to achieve a final concentration of 1 µg/mL. For example, add 1 µL of stock solution to 999 µL of PBS.

    • Vortex the working solution gently.

  • Handling the Working Solution:

    • Keep the working solution on ice and protected from light until use.

    • It is highly recommended to use the working solution on the same day it is prepared.

Protocol 2: Assessing the Stability of a this compound Working Solution

This protocol provides a general method to quantify the stability of your working solution over time using a fluorescence spectrophotometer or plate reader.

Materials:

  • This compound working solution (prepared as in Protocol 1)

  • Fluorometer or fluorescence plate reader

  • Cuvettes or microplates suitable for fluorescence measurements

  • Buffer/solvent used for the working solution (as a blank)

Procedure:

  • Initial Measurement (Time 0):

    • Prepare a fresh this compound working solution.

    • Set the excitation and emission wavelengths on the fluorometer appropriate for this compound (e.g., Ex: 569 nm, Em: 590 nm).[2]

    • Use the buffer/solvent as a blank to zero the instrument.

    • Measure the fluorescence intensity of the working solution. This is your baseline (I₀).

  • Storage:

    • Divide the remaining working solution into two sets of aliquots.

    • Store one set at room temperature, protected from light.

    • Store the second set at 4°C, protected from light.

  • Time-Point Measurements:

    • At regular intervals (e.g., every 24 hours for one week), take a measurement from each storage condition.

    • Before each measurement, allow the 4°C sample to equilibrate to room temperature.

    • Use the same instrument settings and blank for all measurements. Record the fluorescence intensity (Iₜ).

  • Data Analysis:

    • Calculate the percentage of remaining fluorescence at each time point (t) using the formula: % Fluorescence = (Iₜ / I₀) * 100

    • Plot the % Fluorescence versus time for both storage conditions to visualize the stability of the solution.

Visualizations

Troubleshooting Workflow for Low Fluorescence Signal

TroubleshootingWorkflow start Start: Low Fluorescence Signal check_conc Is the concentration correct? start->check_conc check_instrument Are instrument settings correct? (Ex/Em wavelengths, gain) check_conc->check_instrument Yes increase_conc Solution: Increase concentration check_conc->increase_conc No check_pH Is the buffer pH optimal? check_instrument->check_pH Yes correct_settings Solution: Use correct instrument settings check_instrument->correct_settings No check_storage Was the solution stored correctly? (Dark, 4°C/-20°C) check_pH->check_storage Yes optimize_pH Solution: Optimize buffer pH check_pH->optimize_pH No prepare_fresh Solution: Prepare a fresh solution check_storage->prepare_fresh No

Caption: A workflow for troubleshooting low fluorescence signals.

Plausible Photodegradation Pathway of Rhodamine

DegradationPathway rhodamine Rhodamine Structure deethylation N-De-ethylation rhodamine->deethylation ROS, hv decarboxylation Decarboxylation deethylation->decarboxylation ROS, hv ring_opening Xanthene Ring Opening decarboxylation->ring_opening ROS, hv mineralization Mineralization (CO2, H2O, etc.) ring_opening->mineralization ROS, hv

Caption: A potential photodegradation pathway for rhodamine dyes.

Factors Affecting this compound Stability

StabilityFactors stability Working Solution Stability light Light Exposure photobleaching Photobleaching light->photobleaching temp Temperature quenching Dynamic Quenching temp->quenching conc Concentration aggregation Aggregation conc->aggregation ph pH equilibrium Structural Equilibrium Shift ph->equilibrium solvent Solvent Purity degradation Chemical Degradation solvent->degradation photobleaching->stability quenching->stability aggregation->stability equilibrium->stability degradation->stability

Caption: Key factors influencing the stability of this compound.

References

Validation & Comparative

A Comparative Guide to Rhodamine 101 and Rhodamine B for Fluorescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used rhodamine dyes, Rhodamine 101 and Rhodamine B, to assist researchers in selecting the optimal fluorophore for their fluorescence-based studies. The comparison covers key photophysical properties, performance in common applications, and detailed experimental protocols.

At a Glance: Key Performance Indicators

PropertyThis compoundRhodamine B
Excitation Max (λex) ~568 nm~545 nm[1]
Emission Max (λem) ~589 nm~567 nm[1]
Molar Absorptivity (ε) High (data varies)~106,000 cm⁻¹M⁻¹ (in Methanol)
Quantum Yield (Φ) ~1.0 (in ethanol)[2]0.31 (in water) to 0.70 (in ethanol)[3]
Fluorescence Lifetime (τ) ~4.4 ns (in ethanol)[4]~1.7 - 2.8 ns (in ethanol)
Photostability Generally considered highModerate, susceptible to photobleaching under intense illumination
pH Sensitivity Relatively stable over a wide pH rangeFluorescence is pH-dependent, with decreased intensity at higher pH[5][6]
Solvent Effects Fluorescence properties are influenced by solvent polarity[7]Fluorescence properties are significantly influenced by solvent polarity[7][8]

In-Depth Analysis of Fluorophore Characteristics

Spectral Properties:

This compound exhibits excitation and emission maxima that are red-shifted compared to Rhodamine B. The excitation maximum of this compound is approximately 568 nm, with an emission maximum around 589 nm. In contrast, Rhodamine B has an excitation maximum around 545 nm and an emission maximum around 567 nm[1]. This red-shift in this compound can be advantageous in reducing background fluorescence from biological samples.

Quantum Yield and Brightness:

This compound is known for its exceptionally high fluorescence quantum yield, approaching 1.0 in ethanol, making it one of the brightest commercially available fluorophores[2]. The quantum yield of Rhodamine B is more variable and highly dependent on the solvent, ranging from 0.31 in water to as high as 0.70 in ethanol[3]. In general, this compound is considered a brighter dye than Rhodamine B, which is a significant factor for achieving a high signal-to-noise ratio in imaging experiments.

Photostability:

Both dyes are known for their good photostability compared to other fluorophores like fluorescein. However, Rhodamine B is known to be more susceptible to photobleaching under prolonged or intense illumination conditions[9]. The rigid chemical structure of this compound contributes to its superior photostability, making it a better choice for long-term imaging experiments or techniques that require high-intensity light sources, such as confocal microscopy.

pH Sensitivity:

The fluorescence of Rhodamine B is known to be sensitive to pH. In acidic solutions, it exists in a fluorescent "open" form, while under basic conditions, it can convert to a non-fluorescent "closed" spirolactam form, leading to a decrease in fluorescence intensity[5][6]. This compound, on the other hand, is reported to be fluorescent over a wider range of pH values, offering more stable performance in experiments where pH may fluctuate. A study on spirolactam-based probes derived from different rhodamines, including Rhodamine B and this compound, further highlighted these differences in pH-dependent fluorescence[10].

Solvent Effects:

The fluorescence properties of both this compound and Rhodamine B are influenced by the solvent environment[7]. The quantum yield and spectral characteristics can change with solvent polarity. For Rhodamine B, the quantum yield is notably lower in more polar solvents like water compared to alcohols such as ethanol[3][8]. Researchers should carefully consider the solvent system when using these dyes to ensure optimal and consistent performance.

Experimental Protocols

General Workflow for Immunofluorescence Staining

This protocol provides a general framework for immunofluorescence staining. Optimization of antibody concentrations, incubation times, and washing steps is crucial for achieving the best results.

G General Immunofluorescence Workflow A Cell Seeding & Culture B Fixation (e.g., 4% Paraformaldehyde) A->B C Permeabilization (e.g., 0.1% Triton X-100 in PBS) B->C D Blocking (e.g., 5% BSA in PBS) C->D E Primary Antibody Incubation D->E F Washing (3x with PBS) E->F G Secondary Antibody Incubation (this compound or Rhodamine B conjugate) F->G H Washing (3x with PBS) G->H I Mounting (with antifade mounting medium) H->I J Imaging (Fluorescence/Confocal Microscopy) I->J

Caption: A generalized workflow for immunofluorescence staining.

Detailed Protocol for Immunofluorescence Staining of Cultured Cells:

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody (specific to the target antigen)

  • Secondary Antibody conjugated to this compound or Rhodamine B

  • Antifade Mounting Medium

  • Microscope slides

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile coverslips in a culture dish.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound or Rhodamine B-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for this compound (Excitation: ~560-580 nm, Emission: ~590-610 nm) or Rhodamine B (Excitation: ~540-560 nm, Emission: ~570-590 nm).

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield of a fluorophore can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

G Relative Quantum Yield Measurement cluster_0 Sample Preparation cluster_1 Spectroscopic Measurements cluster_2 Data Analysis A Prepare dilute solutions of standard and unknown (Absorbance < 0.1) B Measure Absorbance Spectra A->B C Measure Fluorescence Emission Spectra (at the same excitation wavelength) A->C E Calculate Quantum Yield using the formula: Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (n_x^2 / n_std^2) B->E D Integrate the area under the fluorescence emission curves C->D D->E

Caption: Workflow for determining relative fluorescence quantum yield.

Protocol:

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95) and the sample (this compound or Rhodamine B) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. Use the same excitation wavelength for both the standard and the sample.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Calculate the relative quantum yield (Φ_x) using the following equation: Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (n_x² / n_std²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • 'x' denotes the unknown sample and 'std' denotes the standard.

Conclusion and Recommendations

Both this compound and Rhodamine B are powerful fluorescent dyes with broad applications in biological and chemical research. The choice between them should be guided by the specific requirements of the experiment.

Choose this compound when:

  • High brightness and signal-to-noise ratio are critical. Its near-unity quantum yield makes it exceptionally bright.

  • High photostability is required for long-term imaging or demanding techniques like single-molecule imaging.

  • Stable fluorescence across a range of pH values is necessary.

Choose Rhodamine B when:

  • A more cost-effective option is needed.

  • The experimental conditions (e.g., solvent, pH) can be well-controlled to optimize its fluorescence.

  • Its specific spectral properties are a better match for the available excitation sources and filter sets.

  • pH sensing is the intended application, leveraging its pH-dependent fluorescence.

For most fluorescence microscopy and other demanding fluorescence studies where performance is paramount, This compound is generally the superior choice due to its higher brightness, greater photostability, and broader pH stability.

References

A Comparative Guide to Rhodamine 101 and Alexa Fluor 594 for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent dye is a critical determinant for the success of cellular imaging experiments. This guide provides an objective comparison of two widely used red-fluorescent dyes, Rhodamine 101 and Alexa Fluor 594, to aid in the selection process for applications such as immunofluorescence, flow cytometry, and live-cell imaging. This comparison focuses on their photophysical properties, performance in cellular applications, and provides standardized experimental protocols.

At a Glance: Key Performance Indicators

FeatureThis compoundAlexa Fluor 594Advantage
Excitation Max (nm) ~577~590Alexa Fluor 594 is better suited for the common 594 nm laser line.
Emission Max (nm) ~597~617Both emit in the red spectrum, minimizing autofluorescence.
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~110,000~92,000This compound has a slightly higher light-absorbing capacity.
Quantum Yield (Φ) ~0.9 - 1.0~0.66[1]This compound is intrinsically brighter.
Photostability GoodExcellentAlexa Fluor 594 is significantly more resistant to photobleaching.[2][3]
pH Sensitivity ModerateLow[4]Alexa Fluor 594 offers more stable fluorescence across a wider pH range.[4]
Brightness (EC x QY) ~99,000 - 110,000~60,720This compound has a higher theoretical brightness.
Availability Widely available from various suppliers.Primarily from Thermo Fisher Scientific.Broader commercial availability for this compound.

Photophysical Properties: A Deeper Dive

The effectiveness of a fluorescent dye is fundamentally governed by its photophysical properties. Here, we present a detailed comparison of the key spectral characteristics of this compound and Alexa Fluor 594.

PropertyThis compoundAlexa Fluor 594
Excitation Maximum (nm) 577590
Emission Maximum (nm) 597617
Molar Extinction Coefficient (cm⁻¹M⁻¹) 110,00092,000
Quantum Yield (Φ) 0.9 - 1.0[5][6][7]0.66[1][8][9]
Solvent Ethanol/MethanolAqueous Buffer (PBS)

Brightness , a critical parameter for sensitivity in fluorescence microscopy, is the product of the molar extinction coefficient and the quantum yield. While this compound exhibits a higher theoretical brightness due to its near-perfect quantum yield, the superior photostability of Alexa Fluor 594 often results in a more robust and sustained signal during imaging, a crucial factor for time-lapse experiments or when imaging low-abundance targets.[4]

Experimental Protocols

The following is a generalized protocol for indirect immunofluorescence staining of cultured cells, which can be adapted for both this compound and Alexa Fluor 594 conjugated secondary antibodies.

Materials
  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary Antibody (specific to the target protein)

  • This compound or Alexa Fluor 594 conjugated Secondary Antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade Mounting Medium

Procedure
  • Cell Culture and Fixation:

    • Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound or Alexa Fluor 594 conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • Incubate the cells with DAPI solution for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and let it dry.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for DAPI and the red fluorophore.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the key differences between the two dyes, the following diagrams are provided.

G cluster_workflow Cellular Imaging Experimental Workflow prep Cell Preparation & Fixation perm Permeabilization prep->perm block Blocking perm->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab mount Mounting & Imaging secondary_ab->mount

Caption: A generalized workflow for an indirect immunofluorescence experiment.

G cluster_comparison This compound vs. Alexa Fluor 594 rh101 This compound Higher Brightness (EC x QY) Lower Photostability Broader Supplier Base af594 Alexa Fluor 594 Lower Brightness (EC x QY) Higher Photostability pH Insensitive

Caption: Key characteristic comparison of this compound and Alexa Fluor 594.

Conclusion

Both this compound and Alexa Fluor 594 are excellent choices for cellular imaging in the red spectrum. The decision between the two should be guided by the specific requirements of the experiment.

  • Choose this compound when:

    • Maximizing initial signal brightness is the primary concern.

    • The experiment involves short exposure times, minimizing the effects of photobleaching.

    • Budget is a significant consideration, as it is generally more affordable and widely available.

  • Choose Alexa Fluor 594 when:

    • High photostability is critical, such as in time-lapse imaging or super-resolution microscopy.[4]

    • The experimental conditions involve a wide range of pH.[4]

    • A robust and reliable signal is required for quantitative analysis.

For most standard immunofluorescence applications, the superior photostability and pH insensitivity of Alexa Fluor 594 make it a more reliable and versatile choice, despite the higher intrinsic brightness of this compound. Researchers should always optimize staining conditions and imaging parameters for their specific experimental setup to achieve the best possible results.

References

Sulforhodamine 101: A Superior Alternative to Rhodamine 101 for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a robust and versatile red fluorescent dye, Sulforhodamine 101 (SR101) presents a compelling alternative to the traditional this compound. This guide provides a detailed comparison of their performance, supported by experimental data, to facilitate an informed selection for your specific research needs.

Sulfothis compound, often available as its reactive derivative Texas Red®, offers significant advantages in terms of solubility and brightness in aqueous environments, making it a preferred choice for bioconjugation and cellular imaging. While both dyes belong to the rhodamine family, their distinct chemical structures lead to notable differences in their photophysical properties and application suitability.

Performance Comparison: At a Glance

To provide a clear overview, the following table summarizes the key quantitative performance parameters of Sulfothis compound and this compound.

PropertySulfothis compound (Texas Red®)This compoundKey Advantage
Excitation Max (nm) ~586 - 596[1][2][3]~560 - 578[4]SR101 is better suited for common red laser lines (e.g., 561 nm, 594 nm).[1][5]
Emission Max (nm) ~605 - 615[1][2][3]~589 - 595[4]Longer emission wavelength for SR101 can reduce spectral overlap in multicolor imaging.
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~139,000 at 576 nm (in Ethanol)[6]~85,000[1]Higher extinction coefficient contributes to the brightness of SR101.
Fluorescence Quantum Yield (Φ) 0.90 (in Ethanol)[6], 0.605 (in PBS)[7]0.96 (in Ethanol)[8], ~1.0 (in Ethanol)Both are highly fluorescent, with this compound showing slightly higher quantum yield in ethanol.
Fluorescence Lifetime (τ) ~4.0 ns (as Texas Red)~4.32 ns[9]Similar fluorescence lifetimes.
Solubility Water-soluble[2]Soluble in methanol and DMSO.Superior water solubility of SR101 is crucial for biological applications.
Photostability Generally good photostability.[10]Good photostability, often used as a reference.Both are considered photostable, though specific conditions can affect this.[11]
pH Sensitivity Fluorescence is stable between pH 4 and 10.[10]Fluorescence is stable between pH 4 and 10.[10]Both exhibit good pH stability in the physiological range.

In-Depth Analysis

Spectral Properties

Sulfothis compound exhibits a noticeable red-shift in its excitation and emission spectra compared to this compound.[1][4][6] This characteristic is advantageous for multicolor fluorescence microscopy, as it minimizes spectral overlap with commonly used green and yellow fluorophores. Furthermore, its excitation maximum aligns well with readily available laser lines, such as the 561 nm and 594 nm lasers.[1][5]

Quantum Yield and Brightness

Both dyes are known for their high fluorescence quantum yields, making them exceptionally bright.[6][8] While this compound has a slightly higher quantum yield in ethanol, the practical brightness of a fluorescent probe in a biological context is also influenced by its molar extinction coefficient and solubility. The significantly higher molar extinction coefficient of Sulfothis compound contributes to its superior brightness in many applications.[6]

Solubility and Bioconjugation

The defining advantage of Sulfothis compound is its excellent water solubility, conferred by the presence of sulfonate groups.[2] This property is critical for biological applications, preventing aggregation and precipitation when labeling proteins and other biomolecules in aqueous buffers. The sulfonyl chloride derivative of SR101, known as Texas Red, is widely used for conjugation to primary amines on proteins and other molecules.[12] To improve stability and conjugation efficiency, succinimidyl ester derivatives like Texas Red-X have been developed, which are less susceptible to hydrolysis.[13]

Experimental Protocols

Detailed methodologies for common applications are provided below to enable researchers to reproduce and adapt these techniques.

Sulfothis compound Staining of Astrocytes in Brain Slices (In Vitro)

This protocol is adapted from established methods for labeling astrocytes in acute brain slices.

Materials:

  • Sulfothis compound (SR101)

  • Artificial cerebrospinal fluid (aCSF), carbogenated (95% O₂, 5% CO₂)

  • Brain slice preparation setup

  • Incubation chamber

  • Fluorescence microscope

Procedure:

  • Prepare a 1 mM stock solution of SR101 in DMSO.

  • Dilute the SR101 stock solution in carbogenated aCSF to a final concentration of 1 µM.

  • Incubate acute brain slices (200-300 µm thick) in the 1 µM SR101 solution for 20 minutes at 34°C.

  • Transfer the slices to a fresh, carbogenated aCSF solution (without SR101) for 10 minutes at 34°C to wash out the excess dye from the extracellular space.

  • Mount the slices in a recording chamber perfused with carbogenated aCSF for imaging.

  • Visualize the stained astrocytes using a fluorescence microscope with appropriate filter sets for red fluorescence (e.g., excitation ~580 nm, emission ~610 nm).

Logical Workflow for Astrocyte Staining:

G Workflow for In Vitro Astrocyte Staining with SR101 prep Prepare Brain Slices incubate Incubate with 1 µM SR101 in aCSF (20 min, 34°C) prep->incubate wash Wash with fresh aCSF (10 min, 34°C) incubate->wash mount Mount for Imaging wash->mount image Fluorescence Microscopy mount->image

Caption: Workflow for staining astrocytes in brain slices with SR101.

General Protocol for this compound Cell Staining

This protocol provides a general guideline for staining fixed cells with this compound derivatives.

Materials:

  • This compound-conjugated antibody or probe

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Wash cells grown on coverslips twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • If targeting an intracellular protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating the cells in 1% BSA in PBS for 30 minutes.

  • Incubate the cells with the this compound-conjugated probe at the recommended concentration (typically diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image the cells using a fluorescence microscope with appropriate filters.

Experimental Workflow for Cell Staining:

G General Workflow for this compound Cell Staining fix Cell Fixation perm Permeabilization (optional) fix->perm block Blocking perm->block stain Staining with this compound conjugate block->stain wash Washing stain->wash mount Mounting wash->mount image Imaging mount->image

Caption: A typical workflow for immunofluorescence staining with this compound.

Considerations and Limitations

While Sulfothis compound is an excellent tool, it is important to be aware of its limitations. In neuroscience applications, it has been shown that SR101 can also label oligodendrocytes, not just astrocytes, and may have effects on neuronal excitability.[12] Therefore, careful controls and validation are necessary to ensure the specificity of labeling in the context of the experiment.

Conclusion

Sulfothis compound offers several key advantages over this compound for a wide range of fluorescence-based applications, particularly in biological research. Its enhanced water solubility, favorable spectral properties for multicolor imaging, and high brightness make it a superior choice for labeling biomolecules and staining cells and tissues. While this compound remains a valuable and highly fluorescent dye, especially as a reference standard, the practical benefits of Sulfothis compound in aqueous environments position it as a more versatile and often preferred alternative for modern life science research.

References

A Comparative Guide to Fluorescence Polarization Standards: Validating Rhodamine 101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rhodamine 101 and other common fluorophores for use as standards in fluorescence polarization (FP) assays. The selection of an appropriate FP standard is critical for ensuring the accuracy and reproducibility of experimental data in applications ranging from biomolecular interaction studies to high-throughput screening in drug discovery. This document outlines the key performance characteristics of this compound and its alternatives, supported by experimental data and detailed protocols for their validation.

Performance Comparison of Fluorescence Polarization Standards

The choice of a fluorescent probe is a crucial first step in developing a robust fluorescence polarization assay.[1] Key properties to consider include a high fluorescence quantum yield, a large extinction coefficient, chemical and photostability, and a fluorescence lifetime that is compatible with the rotational correlation time of the molecule being studied.[1] The following table summarizes the key photophysical properties of this compound and several common alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Molecular Weight ( g/mol )
This compound 569[2]590[2]0.98 (in ethanol)[3]95,000 (at 565 nm in ethanol)[3]490.61[4]
Fluorescein490 (in 0.1 M NaOH)[5]514 (in 0.1 M NaOH)[5]0.93 (in 0.1 M NaOH)[5]92,300 (at 482.5 nm)332.31[6]
BODIPY-FL505[7]513[7]~0.43 (in DMSO)[8]Not readily available~292.13
Alexa Fluor 594590[9][10]617[9][10]0.66[9]73,000[9]~800[9]
Texas Red596[1]615[1]0.93[1]85,000[1][11]625.15[11]

Note: Photophysical properties can be highly dependent on the solvent and local environment. The values presented are representative and may vary under different experimental conditions.

Experimental Validation of a Fluorescence Polarization Standard

A critical aspect of utilizing a compound as a fluorescence polarization standard is the experimental validation of its performance. This involves confirming its limiting anisotropy, which for one-photon excitation has a theoretical maximum of 2/5.[5] this compound has been shown to have a limiting anisotropy that is, for all practical purposes, equal to this theoretical value.[5]

Experimental Protocol: Determination of Limiting Anisotropy

This protocol outlines the steps to determine the steady-state fluorescence anisotropy of a potential standard.

1. Materials:

  • Fluorophore of interest (e.g., this compound)
  • High-viscosity solvent (e.g., glycerol or a sucrose solution)
  • Low-viscosity solvent (e.g., ethanol or water)
  • Spectrofluorometer with polarization capabilities
  • Cuvettes

2. Sample Preparation:

  • Prepare a stock solution of the fluorophore in the low-viscosity solvent.
  • Prepare a series of dilutions of the fluorophore in the high-viscosity solvent. The concentration should be low enough to avoid inner filter effects.

3. Instrumentation Setup:

  • Set the spectrofluorometer to the excitation wavelength of the fluorophore.
  • Set the emission wavelength to the maximum of the fluorophore's emission spectrum.
  • Use excitation and emission polarizers.

4. Measurement of Fluorescence Intensities:

  • For each sample, measure the fluorescence intensity with the emission polarizer oriented parallel (I||) and perpendicular (I⊥) to the plane of the polarized excitation light.
  • Measure the background intensity of the solvent without the fluorophore for each polarizer orientation.

5. Calculation of Fluorescence Anisotropy (r):

  • Correct the measured intensities for background fluorescence.
  • Calculate the G-factor (instrumental correction factor) using a horizontally polarized excitation and measuring the vertical and horizontal emission components.
  • Calculate the fluorescence anisotropy using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)

6. Data Analysis:

  • Plot the calculated anisotropy values as a function of solvent viscosity (or temperature, as viscosity is temperature-dependent).
  • The limiting anisotropy (r₀) is the anisotropy value at infinite viscosity (or zero temperature), which can be determined by extrapolating the plot. For a suitable standard, this value should be close to the theoretical maximum of 0.4.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Prepare Dilutions in High-Viscosity Solvent prep_stock->prep_dilutions set_instrument Instrument Setup prep_dilutions->set_instrument measure_intensities Measure I_parallel and I_perpendicular set_instrument->measure_intensities calc_anisotropy Calculate Anisotropy (r) measure_intensities->calc_anisotropy plot_data Plot r vs. Viscosity calc_anisotropy->plot_data extrapolate Determine Limiting Anisotropy (r0) plot_data->extrapolate result Validated Standard extrapolate->result

Caption: Experimental workflow for validating a fluorescence polarization standard.

signaling_pathway cluster_rotation Molecular Rotation polarized_light Polarized Excitation Light fluorophore Fluorophore in Solution polarized_light->fluorophore slow_rotation Slow Rotation (High Viscosity, Large Molecule) fluorophore->slow_rotation Excited State Lifetime (τ) fast_rotation Fast Rotation (Low Viscosity, Small Molecule) fluorophore->fast_rotation Excited State Lifetime (τ) emission Fluorescence Emission I_parallel I_parallel (High) emission->I_parallel I_perpendicular I_perpendicular (Low) emission->I_perpendicular I_parallel_dep I_parallel (Low) emission->I_parallel_dep I_perpendicular_dep I_perpendicular (High) emission->I_perpendicular_dep slow_rotation->emission Polarized Emission fast_rotation->emission Depolarized Emission

Caption: Principles of fluorescence polarization measurements.

Conclusion

This compound exhibits excellent photophysical properties, including a high quantum yield and a limiting anisotropy close to the theoretical maximum, making it a highly suitable standard for fluorescence polarization assays.[5] While alternatives like Fluorescein, Alexa Fluor 594, and Texas Red also offer strong performance, the choice of the best standard will depend on the specific experimental conditions, such as the excitation source available and the spectral properties of other components in the assay. The provided experimental protocol for validating a fluorescence polarization standard can be applied to any candidate fluorophore to ensure the reliability and accuracy of your fluorescence polarization measurements.

References

A Researcher's Guide to Rhodamine 101: A Comparative Analysis for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical determinant of experimental success. This guide provides an objective comparison of Rhodamine 101 with its common alternatives, Sulfothis compound (Texas Red) and Alexa Fluor 594, supported by experimental data to aid in the selection of the optimal reagent for fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Performance Comparison of Red Fluorescent Dyes

The choice of a fluorescent dye significantly impacts the quality and reliability of experimental data. Key performance indicators include quantum yield, which dictates the brightness of the fluorophore, and photostability, which determines its resilience to photobleaching during imaging.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Photostability
This compound ~565~595~0.9-1.0 (in ethanol)Good
Texas Red (Sulfothis compound) ~596~615~0.93-0.97 (in ethanol)Good, but less stable than Alexa Fluor 594
Alexa Fluor 594 ~590~617~0.66More photostable than Texas Red

Data Summary: this compound and Texas Red exhibit very high quantum yields, making them exceptionally bright fluorophores. Alexa Fluor 594, while having a slightly lower quantum yield, is noted for its superior photostability, a crucial factor for experiments requiring long or repeated exposures to excitation light.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable experimental outcomes. The following are protocols for common applications of this compound and its derivatives.

Immunofluorescence Staining of Cellular Antigens

This protocol outlines the indirect immunofluorescence staining of a target antigen in fixed cells.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody specific to the target antigen

  • This compound-conjugated secondary antibody (or a spectrally similar secondary antibody)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the this compound-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission: ~565/~595 nm).

Staining of F-actin with Rhodamine Phalloidin

This protocol describes the staining of filamentous actin (F-actin) in fixed cells using a Rhodamine-conjugated phalloidin.

Materials:

  • Cells cultured on coverslips

  • PBS

  • 3-4% Methanol-free formaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Rhodamine Phalloidin solution

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: Wash cells with pre-warmed PBS. Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.

  • Permeabilization: Wash the fixed cells two to three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining: Wash the cells two to three times with PBS. Incubate the cells with the Rhodamine Phalloidin working solution for 20-40 minutes at room temperature, protected from light.

  • Washing: Wash the cells two to three times with PBS to remove unbound phalloidin.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the F-actin network using a fluorescence microscope with a TRITC/Rhodamine filter set.

Monitoring Mitochondrial Membrane Potential

Rhodamine derivatives such as Rhodamine 123 and Tetramethylrhodamine (TMRM) are cationic dyes that accumulate in mitochondria in a membrane potential-dependent manner, making them valuable tools for assessing mitochondrial health.

Materials:

  • Live cells in culture

  • Cell culture medium

  • Rhodamine 123 or TMRM stock solution

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Dye Loading: Incubate the live cells with a low concentration of Rhodamine 123 (e.g., 1-10 µM) or TMRM (e.g., 20-100 nM) in cell culture medium for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed culture medium to remove the excess dye.

  • Imaging: Image the cells using a fluorescence microscope equipped with a stage-top incubator to maintain temperature and CO2 levels. Use the appropriate filter set for the chosen rhodamine derivative.

A Comparative Guide to the Quantum Yield of Red Fluorescent Dyes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal fluorescent dye is critical for the accuracy and sensitivity of experimental results. This guide provides a comparative analysis of the fluorescence quantum yield of Rhodamine 101 and other commonly used red fluorescent dyes. All quantitative data is supported by experimental protocols and visualized workflows to aid in your selection process.

Performance Comparison of Red Fluorescent Dyes

The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission after photon absorption. A higher quantum yield indicates a brighter fluorophore, which is a crucial factor in applications requiring high sensitivity. The following table summarizes the quantum yield of this compound and other popular red fluorescent dyes in various solvents.

Fluorescent DyeSolventQuantum Yield (Φ)
This compound Ethanol~1.0[1][2]
Ethanol0.913[3][4][5]
Rhodamine B Ethanol0.49 - 0.7[6][7][8]
Basic Ethanol0.65[6][8]
94% Ethanol0.68[6]
Water0.31[9]
PBS0.43[7]
Rhodamine 6G Ethanol0.95[10][11][12]
Texas Red Ethanol0.97
PBS0.93
PBS0.605
Cy5 PBS0.27
Ethanol0.4
Aqueous Solution0.20 - 0.27

Experimental Protocol: Relative Quantum Yield Measurement

The following protocol outlines the comparative method for determining the fluorescence quantum yield of a test sample relative to a standard with a known quantum yield.

1. Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvents

  • Fluorescent standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Test fluorescent dye solution

2. Procedure:

  • Solvent Selection: Whenever possible, dissolve both the standard and the test dye in the same solvent to eliminate the need for refractive index corrections. Ensure the solvent is of spectroscopic grade and does not exhibit background fluorescence.

  • Preparation of Stock Solutions: Prepare stock solutions of the standard and test dyes in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the test dye. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances is 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the standard and the sample absorb light.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Measure the fluorescence emission spectrum for each dilution of the standard and the test dye. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each dilution.

    • For both the standard and the test dye, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the straight line for both plots.

  • Quantum Yield Calculation: The quantum yield of the test sample (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X is the gradient of the plot for the test sample.

    • Grad_ST is the gradient of the plot for the standard.

    • η_X is the refractive index of the solvent used for the test sample.

    • η_ST is the refractive index of the solvent used for the standard. (If the same solvent is used, this term becomes 1).

Visualizing Experimental Workflows

Understanding the experimental workflow is crucial for reproducible results. The following diagrams, generated using Graphviz, illustrate the key steps in relative quantum yield measurement and a general workflow for cellular imaging using fluorescent dyes.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurements cluster_2 Data Analysis A Prepare Standard & Test Dye Solutions B Prepare Serial Dilutions A->B C Measure Absorbance (UV-Vis) B->C D Measure Fluorescence Emission C->D E Integrate Fluorescence Spectra D->E F Plot Intensity vs. Absorbance E->F G Calculate Gradients F->G H Calculate Quantum Yield G->H

Workflow for Relative Quantum Yield Measurement.

G cluster_0 Labeling cluster_1 Imaging cluster_2 Analysis A Cell Culture/Tissue Preparation B Incubation with Fluorescent Dye A->B C Washing Steps B->C D Mount Sample on Microscope C->D E Excite Fluorophore with Laser/Light Source D->E F Detect Emitted Fluorescence E->F G Image Acquisition F->G H Image Processing & Analysis G->H I Biological Interpretation H->I

General Workflow for Cellular Imaging.

References

Rhodamine 101: A Superior Xanthene Dye for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. In the diverse family of xanthene dyes, Rhodamine 101 distinguishes itself through a combination of exceptional photostability, high fluorescence quantum yield, and robust performance across a range of conditions. This guide provides an objective comparison of this compound with other widely used xanthene dyes—Rhodamine B, Rhodamine 6G, Fluorescein, and Texas Red—supported by experimental data to inform the selection of the optimal fluorophore for demanding applications.

Executive Summary

This compound consistently demonstrates superior performance characteristics, most notably its high fluorescence quantum yield, which is near unity in many solvents, and its exceptional resistance to photobleaching. These attributes make it an ideal candidate for applications requiring high sensitivity and prolonged or intense illumination, such as single-molecule spectroscopy and advanced fluorescence microscopy. While other rhodamine derivatives and fluorescein find utility in various applications, they often present compromises in terms of photostability or pH sensitivity.

Performance Comparison: Photophysical and Photochemical Properties

The utility of a fluorescent dye is primarily dictated by its photophysical parameters. The following table summarizes key performance indicators for this compound and its common alternatives. It is important to note that these values can be influenced by the solvent and other environmental factors.

PropertyThis compoundRhodamine BRhodamine 6GFluoresceinTexas Red (Sulfothis compound)
Excitation Max (λex) ~560-575 nm~543-554 nm~524-530 nm~490-494 nm~589-596 nm[1][2][3]
Emission Max (λem) ~580-600 nm~565-576 nm~547-555 nm~514-521 nm~603-615 nm[1][2][3]
Molar Extinction Coefficient (ε) ~105,000-110,000 M⁻¹cm⁻¹~106,000-110,000 M⁻¹cm⁻¹[4][5]~116,000 M⁻¹cm⁻¹~70,000-92,300 M⁻¹cm⁻¹[6]~85,000 M⁻¹cm⁻¹[3]
Quantum Yield (Φf) ~0.9-1.0~0.31-0.70[4][5]~0.95~0.79-0.95[7]~0.93-0.97[4]
Photostability HighModerate[4]HighLowHigh[1]
pH Sensitivity LowModerateLowHigh[8]Low[1]

In-Depth Analysis of Key Advantages of this compound

Exceptional Photostability

Photostability, the resistance of a fluorophore to photodegradation upon exposure to light, is a critical parameter for quantitative and time-resolved fluorescence imaging. This compound is renowned for its high photostability compared to many other xanthene dyes.[9] While direct quantitative comparisons of photobleaching quantum yields under identical conditions are limited in the literature, studies consistently show that fluorescein is notoriously prone to rapid photobleaching.[10][11] Rhodamine B exhibits moderate photostability, with one study noting a photobleaching lifetime of approximately 37.8 seconds under single-molecule detection conditions.[4] In contrast, rhodamine derivatives with rigidified structures, like this compound, generally exhibit enhanced photostability.[1] This makes this compound particularly well-suited for demanding applications such as STED microscopy and single-molecule tracking.[12][13]

High and Stable Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the conversion of absorbed photons into emitted photons. This compound exhibits a quantum yield approaching unity in many solvents, such as ethanol, indicating that nearly every absorbed photon is emitted as fluorescence.[14][15] This high quantum yield contributes to its exceptional brightness. While Rhodamine 6G also has a very high quantum yield (around 0.95), the quantum yield of Rhodamine B is more variable and solvent-dependent, ranging from 0.31 in water to 0.70 in ethanol.[4][5] The fluorescence of fluorescein is also highly efficient under optimal conditions but is strongly dependent on pH.[8]

Low pH Sensitivity

The fluorescence of many dyes is sensitive to the pH of their environment, which can be a significant drawback in biological experiments where pH can vary between different cellular compartments. Fluorescein is a prime example of a pH-sensitive dye, with its fluorescence intensity decreasing significantly in acidic environments.[2][8] While some rhodamine derivatives can be engineered to be pH-sensitive for specific applications, this compound generally maintains its strong fluorescence over a broad pH range, making it a more reliable probe for quantitative studies in diverse biological contexts.[1][16]

Experimental Protocols

To facilitate the objective comparison of fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for measuring two key performance parameters: photostability and fluorescence quantum yield.

Protocol 1: Measurement of Photobleaching Half-life

This protocol provides a method for determining the photobleaching half-life (t₁/₂) of a fluorescent dye, a common metric for photostability, using fluorescence microscopy.[10][17]

Materials:

  • Fluorescent dye solutions (e.g., this compound, Rhodamine B) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable, high-intensity light source (e.g., laser or mercury lamp) and a sensitive detector (e.g., CCD or sCMOS camera).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a thin film of the fluorescent dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.

  • Microscope Setup: Turn on the light source and allow it to stabilize. Select the appropriate filter set for the dye being evaluated.

  • Image Acquisition:

    • Focus on the sample and acquire an initial image (t=0).

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has decreased to less than 20% of the initial value.[10]

  • Data Analysis:

    • Using image analysis software, define a region of interest (ROI) and measure the mean fluorescence intensity for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.[10]

    • Normalize the fluorescence intensity at each time point (I) to the initial intensity (I₀).

    • Plot the normalized fluorescence intensity (I/I₀) versus time.

    • Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching rate constant (k).

    • Calculate the photobleaching half-life using the formula: t₁/₂ = ln(2) / k. A longer half-life indicates greater photostability.[10]

G Experimental Workflow for Photostability Measurement cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_dye Prepare standardized dye solutions prep_slide Immobilize dye on microscope slide prep_dye->prep_slide setup_microscope Set up fluorescence microscope prep_slide->setup_microscope acq_initial Acquire initial image (t=0) setup_microscope->acq_initial acq_timelapse Acquire time-lapse images under continuous illumination acq_initial->acq_timelapse measure_intensity Measure mean fluorescence intensity (ROI) acq_timelapse->measure_intensity correct_bkg Correct for background fluorescence measure_intensity->correct_bkg normalize_intensity Normalize intensity to I₀ correct_bkg->normalize_intensity plot_decay Plot normalized intensity vs. time normalize_intensity->plot_decay fit_curve Fit to exponential decay plot_decay->fit_curve calc_half_life Calculate photobleaching half-life (t₁/₂) fit_curve->calc_half_life

References

Unveiling the Influence of Solvent Environments on the Performance of Rhodamine 101

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the photophysical characteristics of Rhodamine 101 in various solvents, complete with supporting experimental data and detailed protocols.

This compound, a highly fluorescent xanthene dye, is a workhorse molecule in various scientific disciplines, including fluorescence microscopy, single-molecule detection, and as a reference standard for quantum yield measurements. Its performance, however, is intricately linked to its surrounding solvent environment. This guide provides a detailed comparison of the photophysical properties of this compound in different solvents, offering valuable insights for optimizing its use in diverse research applications.

Photophysical Performance Data

The photophysical behavior of this compound is significantly influenced by the polarity and nature of the solvent. Key performance indicators such as absorption and emission maxima, fluorescence quantum yield, and fluorescence lifetime exhibit noticeable shifts in different solvent environments. The following table summarizes these properties for this compound in a selection of common solvents.

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f, ns)
Methanol567[1]588[1]~1.004.4
Ethanol~570~5950.96[2]4.2[3]
Chloroform578600--
Dichloromethane (DCM)579601--
Dimethylformamide (DMF)582605--

Note: Data is compiled from various sources. The exact values can vary slightly depending on experimental conditions such as temperature and solute concentration.

The data reveals a general trend of red-shifting in both the absorption and emission spectra as the solvent polarity increases. This solvatochromic effect is a hallmark of many fluorescent dyes and is attributed to the differential stabilization of the ground and excited states by the solvent molecules.[4][5]

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires precise experimental methodologies. Below are detailed protocols for the key experiments cited in this guide.

Absorption and Emission Spectroscopy

Objective: To determine the maximum absorption and emission wavelengths of this compound in a specific solvent.

Methodology:

  • Solution Preparation: Prepare a dilute solution of this compound (typically in the micromolar range, e.g., 10⁻⁵ M) in the solvent of interest.[4] All solvents should be of spectroscopic grade to minimize interference from impurities.[4]

  • Absorbance Measurement:

    • Use a UV-Vis spectrophotometer.

    • Record the absorption spectrum of the this compound solution against a solvent blank.

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).

  • Emission Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its absorption maximum (λ_abs).

    • Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

    • The wavelength at the peak of the emission spectrum is the emission maximum (λ_em).

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of this compound in a specific solvent relative to a standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. This compound in ethanol (Φ_f ≈ 0.96-1.00) is often used as a reference.[2][6][7][8]

  • Solution Preparation: Prepare a series of solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.[9]

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity of each solution under identical experimental conditions (e.g., excitation wavelength, slit widths).[9][10]

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts "sample" and "std" refer to the sample and the standard, respectively.[9]

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime (τ_f) of this compound in a specific solvent.

Methodology:

  • Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[11][12]

  • Sample Excitation: Excite the this compound solution with short pulses of light at an appropriate wavelength.

  • Photon Counting: The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon. This process is repeated for a large number of excitation cycles.

  • Data Analysis: The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay curve. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ_f).[12]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing the performance of this compound in different solvent environments.

G cluster_prep Sample Preparation cluster_analysis Photophysical Analysis cluster_spec Spectroscopy cluster_qy Quantum Yield cluster_lt Lifetime cluster_data Data Interpretation prep_dye This compound prep_solution Prepare Dilute Solution (e.g., 10⁻⁵ M) prep_dye->prep_solution prep_solvent Select Solvent prep_solvent->prep_solution abs_spec Measure Absorbance (UV-Vis) prep_solution->abs_spec em_spec Measure Emission (Fluorometer) prep_solution->em_spec qy_measure Measure Integrated Fluorescence Intensity prep_solution->qy_measure lt_measure Measure Fluorescence Decay (TCSPC) prep_solution->lt_measure data_table Tabulate Results: λ_abs, λ_em, Φ_f, τ_f abs_spec->data_table em_spec->data_table qy_calc Calculate Relative Quantum Yield qy_measure->qy_calc qy_calc->data_table lt_fit Fit Decay Curve to Determine Lifetime lt_measure->lt_fit lt_fit->data_table data_comp Compare Performance Across Solvents data_table->data_comp

Caption: Experimental workflow for characterizing this compound performance.

References

A Comparative Guide to the Biochemical Activities of Rhodamine 101, Fluorescein, and Rose Bengal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and photophysical properties of three widely used xanthene dyes: Rhodamine 101, Fluorescein, and Rose Bengal. The information presented is supported by experimental data to assist researchers in selecting the appropriate dye for their specific applications, ranging from fluorescence microscopy to photodynamic therapy.

Data Presentation: Photophysical Properties

The selection of a fluorescent dye is critically dependent on its photophysical characteristics. The following table summarizes the key quantitative data for this compound, Fluorescein, and Rose Bengal, allowing for a direct comparison of their spectral properties and fluorescence efficiencies.

PropertyThis compoundFluoresceinRose Bengal
Excitation Maximum (λex) 569 nm[1]490 nm (in 0.1 M NaOH)[2]559 nm (in basic ethanol)[3]
Emission Maximum (λem) 590 nm[1]514 nm (in 0.1 M NaOH)[2]571 nm[4]
Molar Extinction Coefficient (ε) ~95,000 M⁻¹cm⁻¹ at 565 nm (in ethanol)[5]~76,900 M⁻¹cm⁻¹ at 490 nm (in basic conditions)[6]~90,400 M⁻¹cm⁻¹ at 559 nm (in basic ethanol)[3]
Fluorescence Quantum Yield (Φf) ~0.98-1.0 (in ethanol)[5][7]~0.93 (in 0.1 M NaOH)[2]~0.02 (in ethanol)[2]
Fluorescence Lifetime (τf) Not widely reported~4.0 ns (in 0.1 M NaOH)[2]~0.09 ns (in ethanol)[2]

Biochemical Activities and Applications

The distinct properties of these dyes lend them to a variety of biochemical applications.

  • This compound is renowned for its exceptional photostability and high fluorescence quantum yield, making it an excellent choice for applications requiring bright and stable fluorescence, such as a reference standard in fluorescence spectroscopy. Its derivatives are also utilized as potent mitochondrial stains in living cells.[8]

  • Fluorescein is one of the most common fluorophores, widely used in fluorescence microscopy, cell viability assays, and as a tracer in biological systems.[2][9] Its fluorescence is pH-dependent, which can be a useful feature for studying cellular environments.[6]

  • Rose Bengal exhibits a very low fluorescence quantum yield but is a highly efficient photosensitizer.[2] Upon illumination, it generates reactive oxygen species (ROS), particularly singlet oxygen, which can induce cell death.[10][11] This property makes it a valuable tool in photodynamic therapy (PDT) for cancer treatment and as an antimicrobial agent.[10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of these dyes.

This compound: Mitochondrial Staining (Adapted from TMRM protocols)

This protocol describes a general procedure for staining mitochondria in live cells, a common application for rhodamine derivatives.[12][13]

Materials:

  • This compound derivative (e.g., Tetramethylrhodamine, methyl ester - TMRM)

  • Dimethyl sulfoxide (DMSO)

  • Live cells in culture

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC)

Procedure:

  • Prepare a stock solution: Dissolve the Rhodamine dye in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Prepare a working solution: Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 250 nM).

  • Cell Staining:

    • Remove the culture medium from the live cells.

    • Add the working solution to the cells.

    • Incubate for 30 minutes at 37°C.[13]

  • Wash: Wash the cells three times with PBS or another suitable buffer.

  • Imaging: Image the cells using a fluorescence microscope with a TRITC filter set.[12]

Fluorescein: Cell Viability Assay using Fluorescein Diacetate (FDA)

This protocol outlines a common method to assess cell viability based on enzymatic activity and membrane integrity.[14][15]

Materials:

  • Fluorescein Diacetate (FDA)

  • Propidium Iodide (PI) for counterstaining (optional)

  • Acetone or DMSO for stock solution

  • Phosphate-buffered saline (PBS) or serum-free medium

  • Adherent cells in culture

  • Fluorescence microscope with FITC and Texas Red filter sets

Procedure:

  • Prepare stock solutions:

    • Dissolve 5 mg of FDA in 1 ml of acetone to make a stock solution. Store at -20°C.[15]

    • If using, prepare a PI stock solution (e.g., 2 mg/ml in PBS). Store at 4°C.[15]

  • Prepare staining solution: Dilute the FDA and PI stock solutions in PBS or serum-free medium to the desired working concentration (e.g., 1 µg/mL FDA and 1 µg/mL PI). Protect the solution from light.[14]

  • Cell Staining:

    • Aspirate the culture medium from the adherent cells.

    • Wash the cells once with PBS.[14]

    • Add the staining solution to cover the cell monolayer.

    • Incubate at room temperature for 4-5 minutes in the dark.[15]

  • Wash: Gently aspirate the staining solution and wash the cells once with PBS.[14]

  • Imaging: Immediately observe the cells under a fluorescence microscope. Viable cells will exhibit green fluorescence, while dead cells (if using PI) will show red nuclear staining.[14]

Rose Bengal: Photodynamic Therapy (PDT) against Colorectal Cancer Cells

This protocol details an in vitro PDT experiment using Rose Bengal on a colorectal cancer cell line.[10][16]

Materials:

  • Rose Bengal (RB)

  • Colorectal cancer cell line (e.g., Caco-2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Light source with a specific wavelength (e.g., 525 nm LED)

  • 96-well cell culture plates

  • MTT or other cell viability assay reagents

Procedure:

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Incubation with Rose Bengal:

    • Prepare various concentrations of RB in the cell culture medium (e.g., 0.25 to 25 µM).[10]

    • Remove the old medium and add the RB-containing medium to the cells.

    • Incubate for a specific period (e.g., 0.5, 3, or 24 hours).[10]

  • Irradiation:

    • After incubation, expose the cells to a light source (e.g., 525 nm LED) with a specific power density and duration to deliver a defined light dose (e.g., 116 J/cm²).[10]

    • Include control groups that are not treated with RB, not irradiated, or neither.

  • Post-Irradiation Incubation: After irradiation, replace the medium with fresh, RB-free medium and incubate for a further period (e.g., 24 hours).

  • Cell Viability Assessment: Determine cell viability using a standard assay such as the MTT assay.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways described in this guide.

experimental_workflow_fluorescence_microscopy cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture Cells stain_cells Incubate Cells with Dye cell_culture->stain_cells dye_prep Prepare Staining Solution dye_prep->stain_cells wash_cells Wash to Remove Excess Dye stain_cells->wash_cells microscopy Fluorescence Microscopy wash_cells->microscopy image_analysis Image Acquisition & Analysis microscopy->image_analysis quantum_yield_determination cluster_solutions Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_standard Prepare Standard with Known Quantum Yield prep_series Prepare Series of Dilutions for Both prep_standard->prep_series prep_sample Prepare Sample with Unknown Quantum Yield prep_sample->prep_series measure_abs Measure Absorbance of Each Solution prep_series->measure_abs measure_fluor Measure Fluorescence Emission of Each Solution prep_series->measure_fluor plot_data Plot Integrated Fluorescence vs. Absorbance measure_abs->plot_data measure_fluor->plot_data calc_slope Calculate Slopes for Standard and Sample plot_data->calc_slope calc_qy Calculate Quantum Yield of Sample calc_slope->calc_qy

References

A Comparative Guide to Hydrophobic Rhodamine 101 Analogues for Mitochondrial Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The visualization of mitochondria, the cellular powerhouses, is crucial for understanding cellular health, disease progression, and the effects of novel therapeutics. Fluorescent microscopy remains a primary tool for these investigations, with the choice of fluorescent probe being a critical determinant of experimental success. While classic mitochondrial stains are widely used, the development of novel probes with improved characteristics offers significant advantages for modern research applications. This guide provides a detailed comparison of hydrophobic analogues of Rhodamine 101 against popular, commercially available alternatives for mitochondrial staining in live cells.

Executive Summary

Hydrophobic analogues of this compound, such as HR101, have emerged as potent probes for mitochondrial imaging. Their increased hydrophobicity leads to enhanced cellular uptake and accumulation within the mitochondrial matrix, driven by the mitochondrial membrane potential. This allows for the use of significantly lower concentrations compared to the parent compound, this compound, reducing potential cytotoxicity. When compared to widely used stains like MitoTracker Red CMXRos and Tetramethylrhodamine, Ethyl Ester (TMRE), these analogues offer a compelling alternative with distinct advantages in certain applications. This guide will delve into the quantitative performance, experimental protocols, and underlying mechanisms of these probes to inform your selection process.

Data Presentation: Quantitative Comparison of Mitochondrial Probes

The selection of a fluorescent probe is often guided by its photophysical properties, hydrophobicity, and staining potency. The following table summarizes key quantitative data for a hydrophobic analogue of this compound (HR101), its parent compound this compound, and two commonly used alternative mitochondrial stains.

PropertyHR101 (Hydrophobic Analogue)This compoundMitoTracker Red CMXRosTMRE (Tetramethylrhodamine, Ethyl Ester)
Excitation Max (λex) 564 nm[1]559 nm[1]579 nm549 nm
Emission Max (λem) 585 nm[1]576 nm[1]599 nm575 nm
Molar Extinction Coefficient (ε) ~70,000 M⁻¹cm⁻¹ (in Methanol)[1]~110,000 M⁻¹cm⁻¹ (in Ethanol)Not specifiedNot specified
Quantum Yield (Φ) ~0.3 (in Methanol)[1]HighNot specifiedNot specified
Hydrophobicity (log D at pH 7.4) 1.18[1]-1.53[1]Not specifiedNot specified
Effective Staining Concentration As low as 100 pM (in C. elegans)[1]>10 nM (in C. elegans)[1]50-200 nM (in mammalian cells)[2]20-200 nM (in mammalian cells)[3]
Fixability Not specifiedNoYes[2]No[3]

Mechanism of Action: Mitochondrial Accumulation of Cationic Dyes

The primary mechanism driving the accumulation of this compound analogues and other cationic dyes within mitochondria is the electrochemical potential gradient across the inner mitochondrial membrane. Healthy mitochondria maintain a significant negative membrane potential (-150 to -180 mV) relative to the cytoplasm. This strong negative charge attracts and sequesters positively charged (cationic) lipophilic dyes, leading to their high concentration within the mitochondrial matrix. Increased hydrophobicity of the dye facilitates its passage through the cellular and mitochondrial membranes.

Mitochondrial_Staining_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Dye_out Cationic Dye Dye_cyto Cationic Dye Dye_out->Dye_cyto Passive Diffusion Dye_mito Accumulated Dye Dye_cyto->Dye_mito Electrophoretic Accumulation Mito_matrix Mitochondrial Matrix (High Negative Potential)

Caption: Mechanism of cationic dye accumulation in mitochondria.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reliable and comparable results. Below are representative protocols for staining mammalian cells with a hydrophobic this compound analogue and the common alternatives.

Protocol 1: Staining with Hydrophobic this compound Analogue (e.g., HR101)

This protocol is adapted from the principles of staining with other lipophilic cationic dyes and should be optimized for your specific cell line and experimental conditions.

  • Prepare Stock Solution: Prepare a 1 mM stock solution of the hydrophobic this compound analogue in anhydrous DMSO. Store at -20°C, protected from light.

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-100 nM in serum-free medium or a suitable buffer (e.g., HBSS). The optimal concentration should be determined empirically.

  • Cell Preparation: Grow cells on glass-bottom dishes or coverslips to the desired confluency.

  • Staining: Remove the culture medium and wash the cells once with pre-warmed serum-free medium. Add the working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed complete medium.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red).

Protocol 2: Staining with MitoTracker Red CMXRos[2]
  • Prepare Stock Solution: Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO. A 50 µg vial can be reconstituted in 94 µl of DMSO. Store at -20°C, protected from light.

  • Prepare Working Solution: Dilute the stock solution to a final working concentration of 50-200 nM in pre-warmed serum-free medium or PBS.

  • Cell Preparation: Plate cells on a suitable imaging dish.

  • Staining: Remove the culture medium and add the MitoTracker Red CMXRos working solution. Incubate for 15-45 minutes at 37°C.

  • Washing and Fixation (Optional): Wash the cells with pre-warmed medium. For fixation, incubate the cells in 4% paraformaldehyde in PBS for 15 minutes at room temperature. After fixation, wash the cells three times with PBS.

  • Imaging: Proceed with imaging on a fluorescence or confocal microscope.

Protocol 3: Staining with TMRE[3][4]
  • Prepare Stock Solution: Prepare a 1 mM stock solution of TMRE in DMSO. Store at -20°C, protected from light.

  • Prepare Working Solution: Dilute the stock solution to a final working concentration of 20-200 nM in pre-warmed complete medium. The optimal concentration should be determined for each cell type to avoid quenching effects.

  • Cell Preparation: Grow cells on glass-bottom dishes.

  • Staining: Add the TMRE working solution directly to the culture medium and incubate for 15-30 minutes at 37°C.

  • Imaging: Image the cells directly in the TMRE-containing medium. Do not wash the cells, as the TMRE signal is dependent on the equilibrium between the medium and the mitochondria.

Experimental Workflow: Comparative Dye Evaluation

To objectively compare the performance of different mitochondrial probes, a standardized experimental workflow is crucial. This workflow should control for variables such as cell type, dye concentration, and imaging parameters.

Comparative_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging and Analysis cluster_data Data Interpretation Cell_Culture Culture Mammalian Cells (e.g., HeLa, U2OS) Stain_HR101 Stain with Hydrophobic This compound Analogue Cell_Culture->Stain_HR101 Stain_MitoTracker Stain with MitoTracker Red CMXRos Cell_Culture->Stain_MitoTracker Stain_TMRE Stain with TMRE Cell_Culture->Stain_TMRE Prepare_Dyes Prepare Stock and Working Solutions of Each Dye Prepare_Dyes->Stain_HR101 Prepare_Dyes->Stain_MitoTracker Prepare_Dyes->Stain_TMRE Live_Imaging Live-Cell Confocal Microscopy (Standardized Settings) Stain_HR101->Live_Imaging Stain_MitoTracker->Live_Imaging Stain_TMRE->Live_Imaging Photostability Photostability Assay (Time-lapse Imaging) Live_Imaging->Photostability Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Live_Imaging->Cytotoxicity Co_localization Co-localization with Mitochondrial Marker (e.g., TOM20-GFP) Live_Imaging->Co_localization Compare_Photostability Compare Photobleaching Rates Photostability->Compare_Photostability Compare_Toxicity Compare Cell Viability Cytotoxicity->Compare_Toxicity Compare_Intensity Compare Fluorescence Intensity Co_localization->Compare_Intensity Conclusion Conclusion Compare_Intensity->Conclusion Select Optimal Probe Compare_Photostability->Conclusion Select Optimal Probe Compare_Toxicity->Conclusion Select Optimal Probe

Caption: Workflow for comparative evaluation of mitochondrial dyes.

Discussion and Recommendations

Hydrophobic this compound Analogues (e.g., HR101):

  • Advantages: The high hydrophobicity of these analogues allows for very low working concentrations, which can significantly reduce cytotoxicity and off-target effects.[1] This makes them particularly suitable for long-term live-cell imaging experiments where cell health is paramount. Their red-shifted spectra also minimize autofluorescence from cellular components.

  • Limitations: The fixability of these probes has not been extensively documented, which may limit their use in protocols requiring subsequent immunofluorescence or other post-fixation processing. As they are not as widely commercialized, availability may be a factor.

MitoTracker Red CMXRos:

  • Advantages: A key advantage of MitoTracker Red CMXRos is its covalent binding to mitochondrial proteins, which allows for the retention of the fluorescent signal even after fixation and permeabilization.[2] This makes it an excellent choice for experiments that involve co-staining with antibodies. It is also a well-established and readily available commercial product.

  • Limitations: The covalent binding means that the staining is not reversible and may potentially alter mitochondrial function over long imaging periods.

TMRE:

  • Advantages: TMRE is a potentiometric dye, and its accumulation is directly proportional to the mitochondrial membrane potential. This makes it a gold standard for quantifying changes in mitochondrial membrane potential and assessing mitochondrial health.[3][4]

  • Limitations: The major drawback of TMRE is that its signal is lost upon fixation.[3] Furthermore, imaging must be performed in the presence of the dye in the medium to maintain equilibrium, which can contribute to background fluorescence. At higher concentrations, TMRE can also have a quenching effect, complicating quantitative analysis.

The selection of an appropriate mitochondrial stain is highly dependent on the specific experimental goals.

  • For long-term, live-cell imaging of mitochondrial dynamics where minimizing cytotoxicity is critical, hydrophobic this compound analogues are an excellent choice due to their high potency at low concentrations.

  • For experiments requiring post-staining fixation and immunocytochemistry , MitoTracker Red CMXRos is the preferred probe due to its covalent binding and signal retention.

  • For the quantitative assessment of mitochondrial membrane potential , TMRE remains a superior choice, provided that the experimental design can accommodate its requirement for live-cell imaging in a dye-containing medium.

Researchers are encouraged to empirically test and optimize the staining conditions for their specific cell type and imaging setup to achieve the most reliable and informative results. The continued development of novel fluorescent probes, such as the hydrophobic analogues of this compound, provides a valuable expansion of the toolkit available for the intricate study of mitochondrial biology.

References

Safety Operating Guide

Personal protective equipment for handling Rhodamine 101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Rhodamine 101, a fluorescent dye commonly used in various laboratory applications. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound in its powdered form or in solution, the following personal protective equipment is mandatory.

PPE CategoryItemSpecifications and Use
Eye Protection Chemical Safety GogglesMust be worn at all times to protect from dust particles and splashes. Standard safety glasses do not provide adequate protection.
Hand Protection Chemical-Resistant GlovesSee the Glove Selection Guide below for appropriate materials based on the solvent being used. Double gloving is recommended when handling the concentrated powder.
Body Protection Laboratory CoatA fully buttoned lab coat must be worn to protect skin and clothing from contamination.
Respiratory Protection N95 Dust Mask or RespiratorRequired when handling the powdered form of this compound to prevent inhalation of fine particles. A respirator may be necessary for large quantities or in poorly ventilated areas.[1]

Glove Selection Guide for Solvents

This compound is soluble in several organic solvents, including methanol, ethanol, and dimethyl sulfoxide (DMSO). The choice of glove material is critical for ensuring adequate protection against the solvent. Breakthrough time is the time it takes for the chemical to permeate the glove material. For incidental contact, gloves should be changed immediately upon any splash. For extended contact, select a glove with a longer breakthrough time.

SolventNitrile GlovesNeoprene GlovesButyl Rubber Gloves
Methanol Breakthrough time can be as low as 1 minute for thin disposable gloves.[2][3] For short-term splash protection, thicker nitrile gloves (11-13 mil) may have a breakthrough time of up to 1 hour.[4]Breakthrough time is approximately 15 minutes.[5]Recommended for prolonged contact, with breakthrough times exceeding 4 hours.[4]
Ethanol Generally provides good protection for incidental contact.Good resistance.Excellent resistance.
Dimethyl Sulfoxide (DMSO) High permeation rate. Breakthrough times can be short.[6]Recommended for prolonged contact, with breakthrough times over 8 hours.[6]Good resistance.

Note: Glove thickness significantly affects breakthrough time. Always consult the glove manufacturer's specific chemical resistance data.

Operational Plan: Handling and Weighing this compound Powder

Due to its fine particulate nature, handling powdered this compound requires specific precautions to minimize dust generation and inhalation.

Preparation:

  • Designate a specific area for handling the powder, preferably within a certified chemical fume hood.[7][8]

  • Cover the work surface with disposable bench paper.

  • Ensure all necessary PPE is correctly worn.

Weighing Procedure:

  • Whenever possible, use a balance inside a chemical fume hood or a ventilated balance enclosure.[7]

  • If a balance inside a hood is not available, use the "tare method":

    • Place a sealed container (e.g., a vial with a cap) on the balance and tare it.

    • Move the container to the fume hood.

    • Add the this compound powder to the container inside the hood.

    • Securely close the container.

    • Return the sealed container to the balance to obtain the final weight.[9]

  • Use anti-static weigh boats or paper to prevent scattering of the powder.

  • Handle the powder gently with a spatula to avoid creating dust clouds.

  • Keep the stock container of this compound closed at all times when not in use.[8]

Solution Preparation:

  • All solution preparations should be performed within a chemical fume hood.

  • Slowly add the solvent to the weighed powder to avoid splashing.

  • Ensure the container is securely capped before mixing or vortexing.

Disposal Plan

Rhodamine compounds are considered hazardous and toxic to aquatic life and must be disposed of as hazardous chemical waste.[10] Do not dispose of this compound waste down the drain or in regular trash.[10]

Waste Segregation:

  • Solid Waste:

    • Includes unused this compound powder, contaminated gloves, weigh paper, bench paper, and any other contaminated disposable labware.

    • Collect in a clearly labeled, sealed, and puncture-resistant hazardous waste container. The label should read "Hazardous Waste: this compound (Solid)."

  • Liquid Waste:

    • Includes solutions of this compound in organic solvents.

    • Collect in a separate, sealed, and leak-proof hazardous waste container.

    • The container must be compatible with the solvent used.

    • Label the container clearly with "Hazardous Waste: this compound in [Solvent Name]."

  • Sharps:

    • Any needles, Pasteur pipettes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed professional waste disposal service.[10]

Experimental Workflow Diagram

PPE_Workflow cluster_donning PPE Donning Procedure cluster_handling Chemical Handling cluster_doffing PPE Doffing Procedure don1 Lab Coat don2 N95 Mask/ Respirator don1->don2 don3 Safety Goggles don2->don3 don4 Inner Gloves don3->don4 don5 Outer Gloves don4->don5 handle Handle this compound (Weighing/Solution Prep) don5->handle doff1 Outer Gloves handle->doff1 doff2 Lab Coat doff1->doff2 doff3 Safety Goggles doff2->doff3 doff4 N95 Mask/ Respirator doff3->doff4 doff5 Inner Gloves doff4->doff5

Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment (PPE).

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.